Product packaging for (1H-benzimidazol-2-ylthio)acetonitrile(Cat. No.:CAS No. 55460-35-0)

(1H-benzimidazol-2-ylthio)acetonitrile

Cat. No.: B186811
CAS No.: 55460-35-0
M. Wt: 189.24 g/mol
InChI Key: WJJCHVFVLQOWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1H-benzimidazol-2-ylthio)acetonitrile is a synthetic intermediate built around the privileged benzimidazole pharmacophore, designed for the discovery and development of new bioactive molecules. The benzimidazole nucleus is recognized as a versatile scaffold in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, allowing it to interact effectively with a wide range of biological polymers . This core structure is found in numerous compounds with demonstrated pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects . The molecular architecture of this compound, which features a sulfur atom and a nitrile group attached to the critical 2-position of the benzimidazole ring, makes it a particularly valuable synthon. Researchers can utilize this compound to generate diverse libraries for high-throughput screening against various therapeutic targets. The reactive nitrile and thioether functional groups serve as handles for further chemical elaboration, enabling its incorporation into more complex molecular structures or for the development of novel enzyme inhibitors. This product is intended for research purposes as a key building block in drug discovery programs, fragment-based lead design, and the investigation of structure-activity relationships (SAR). For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3S B186811 (1H-benzimidazol-2-ylthio)acetonitrile CAS No. 55460-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJCHVFVLQOWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365268
Record name (1H-benzimidazol-2-ylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55460-35-0
Record name (1H-benzimidazol-2-ylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-benzimidazol-2-ylthio)acetonitrile, a sulfur-containing derivative of the versatile benzimidazole scaffold, is a compound of interest in medicinal chemistry and materials science. The benzimidazole core is a prevalent motif in a wide array of biologically active molecules, and the incorporation of a cyanomethylthio group at the 2-position offers a unique combination of lipophilicity, hydrogen bonding potential, and chemical reactivity. This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and potential biological activities, based on available scientific literature.

Chemical and Physical Properties

While specific experimental data for this compound is not widely reported in readily accessible literature, its properties can be inferred from its structural components and related compounds. The formal name for this compound is Acetonitrile, (1H-benzimidazol-2-ylthio)- (9CI), and it is registered under CAS Number 55460-35-0.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)1H-Benzimidazole-2-acetonitrile[1]1-Methyl-1H-benzimidazole-2-acetonitrile[2]
Molecular Formula C₉H₇N₃SC₉H₇N₃C₁₀H₉N₃
Molecular Weight 189.24 g/mol 157.17 g/mol 171.20 g/mol
Appearance Likely a solidPowder-
Melting Point Not explicitly reported200-205 °C (dec.)Not explicitly reported
Boiling Point Not explicitly reportedNot explicitly reportedNot explicitly reported
LogP (Predicted) ~2.0 (Increased lipophilicity due to sulfur)1.41.1
Topological Polar Surface Area (TPSA) ~79 Ų (Contribution from sulfur and nitrile)52.5 Ų41.6 Ų

Note: Predicted values for this compound are based on computational models and comparison with structurally similar compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the readily available literature with a full experimental protocol. However, a common and expected method for its synthesis involves the nucleophilic substitution reaction between 2-mercaptobenzimidazole and chloroacetonitrile. This reaction is a standard procedure for the S-alkylation of thiols.

Proposed Synthesis of this compound

A likely synthetic route involves the reaction of 2-mercaptobenzimidazole with chloroacetonitrile in the presence of a base.

  • Reaction: 2-Mercaptobenzimidazole + Chloroacetonitrile → this compound + HCl

  • Reagents and Conditions:

    • Starting Materials: 2-Mercaptobenzimidazole, Chloroacetonitrile

    • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically used to deprotonate the thiol group of 2-mercaptobenzimidazole, forming a more nucleophilic thiolate anion.

    • Solvent: A polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF) is suitable for this type of reaction.

    • Temperature: The reaction is often carried out at room temperature or with gentle heating to facilitate the reaction.

    • Work-up: The reaction mixture is typically worked up by filtering off the inorganic salts, followed by evaporation of the solvent. The crude product can then be purified by recrystallization or column chromatography.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound based on general organic synthesis principles for similar reactions.

Materials:

  • 2-Mercaptobenzimidazole (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium Carbonate (1.5 eq)

  • Acetone (as solvent)

Procedure:

  • To a stirred suspension of 2-mercaptobenzimidazole and potassium carbonate in acetone, add chloroacetonitrile dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR: To determine the number and environment of protons.

  • ¹³C NMR: To determine the number and environment of carbon atoms.

  • FT-IR: To identify characteristic functional groups, such as the C≡N stretch of the nitrile group and the N-H stretch of the benzimidazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively attributed to this compound in the available literature, the benzimidazole scaffold is a well-known pharmacophore with a broad spectrum of biological activities. Derivatives of benzimidazole have been reported to exhibit antimicrobial, antifungal, antiviral, anthelmintic, and anticancer properties.

The introduction of the thioacetonitrile group could modulate the biological activity of the benzimidazole core. The sulfur atom can participate in various interactions with biological targets, and the nitrile group can act as a hydrogen bond acceptor or be involved in other chemical transformations.

Given the known activities of related compounds, this compound could be investigated for the following potential activities:

  • Antimicrobial and Antifungal Activity: Many benzimidazole derivatives, including those with sulfur-containing substituents, have shown potent activity against a range of bacteria and fungi.

  • Anticancer Activity: The benzimidazole core is present in several anticancer drugs. The thioacetonitrile moiety could contribute to the cytotoxic effects on cancer cell lines.

  • Enzyme Inhibition: The structure of this compound suggests it could potentially inhibit enzymes by binding to their active sites.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_Mercaptobenzimidazole 2-Mercaptobenzimidazole Base_Solvent Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., Acetone) 2_Mercaptobenzimidazole->Base_Solvent Nucleophilic Substitution Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Base_Solvent Target_Compound This compound Base_Solvent->Target_Compound Formation of Target Compound

Caption: Proposed synthesis of this compound.

Logical Relationship of Related Compounds

This diagram shows the structural relationship between the parent benzimidazole, the target compound, and a related derivative.

LogicalRelationship Benzimidazole 1H-Benzimidazole (Core Scaffold) Thioacetonitrile This compound (Target Compound) Benzimidazole->Thioacetonitrile Addition of -S-CH₂-CN group Acetonitrile 1H-Benzimidazole-2-acetonitrile (Non-thio Analog) Benzimidazole->Acetonitrile Addition of -CH₂-CN group Acetonitrile->Thioacetonitrile Structural Analog (O vs. S)

Caption: Structural relationship of benzimidazole derivatives.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and materials science. While detailed experimental data is currently limited in the public domain, its synthesis is feasible through established chemical reactions. The presence of the benzimidazole core and the unique thioacetonitrile substituent suggests a range of potential biological activities that warrant exploration. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.

References

Technical Guide: (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 55460-35-0[1]

This technical guide provides an in-depth overview of (1H-benzimidazol-2-ylthio)acetonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document outlines its synthesis, and while specific quantitative biological data for this exact compound is limited in publicly available literature, it discusses the known biological activities of structurally related benzimidazole derivatives to infer its potential therapeutic relevance.

Physicochemical Data

PropertyValueReference
Molecular Formula C₉H₇N₃S[1]
Molecular Weight 189.24 g/mol [1]
CAS Number 55460-35-0[1]

Synthesis

The synthesis of this compound is typically achieved through the reaction of 2-mercaptobenzimidazole with chloroacetonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the S-alkylation of 2-mercaptobenzimidazole.

Materials:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Tetra-n-butyl ammonium bromide (TBAB) - as a phase transfer catalyst

Procedure:

  • A mixture of 2-mercaptobenzimidazole, anhydrous potassium carbonate, and a catalytic amount of tetra-n-butyl ammonium bromide in dimethylformamide is prepared.

  • To this mixture, chloroacetonitrile is added.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 3 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is worked up by pouring it into ice-water.

  • The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Synthesis_Workflow Synthesis of this compound reagents 2-Mercaptobenzimidazole Chloroacetonitrile K2CO3, TBAB, DMF reaction Stirring at Room Temperature (3h) reagents->reaction workup Work-up (Ice-water precipitation) reaction->workup product This compound workup->product Antimicrobial_Assay_Workflow Workflow for Antimicrobial Activity Evaluation compound Test Compound (this compound) mic_determination Broth Microdilution or Agar Dilution Method compound->mic_determination microorganisms Bacterial and Fungal Strains microorganisms->mic_determination data_analysis Determination of Minimum Inhibitory Concentration (MIC) mic_determination->data_analysis results Quantitative Antimicrobial Activity Data data_analysis->results Apoptosis_Signaling_Pathway Potential Apoptotic Signaling Pathway compound Benzimidazole Derivative extrinsic Extrinsic Pathway compound->extrinsic intrinsic Intrinsic Pathway compound->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bax BAX Upregulation intrinsic->bax caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

An In-depth Technical Guide to 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of the heterocyclic compound 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and microbiology.

Chemical Structure and Properties

2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile belongs to the benzimidazole class of compounds, which are characterized by a fusion of benzene and imidazole rings. The structure incorporates a thioether linkage and a nitrile functional group, which are known to contribute to the biological activity of various pharmacophores.

Table 1: Physicochemical Properties of 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile

PropertyValue
Molecular Formula C₉H₇N₃S
Molecular Weight 189.24 g/mol
CAS Number 55460-35-0
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in organic solvents like DMSO and DMF

Synthesis

The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile is typically achieved through a nucleophilic substitution reaction involving the key intermediate 1H-benzo[d]imidazole-2-thiol (also known as 2-mercaptobenzimidazole) and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

General Experimental Protocol: S-Alkylation of 1H-benzo[d]imidazole-2-thiol

The following protocol is a generalized procedure based on common S-alkylation reactions of 2-mercaptobenzimidazoles.

Materials:

  • 1H-benzo[d]imidazole-2-thiol

  • Chloroacetonitrile (or bromoacetonitrile)

  • A suitable base (e.g., potassium carbonate, sodium hydride, triethylamine)

  • Anhydrous solvent (e.g., acetone, dimethylformamide (DMF), ethanol)

Procedure:

  • To a solution of 1H-benzo[d]imidazole-2-thiol (1 equivalent) in an appropriate anhydrous solvent, a base (1-1.2 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred for a designated period (typically 30-60 minutes) to facilitate the formation of the thiolate anion.

  • Chloroacetonitrile (1-1.2 equivalents) is then added to the reaction mixture.

  • The mixture is stirred at room temperature or heated under reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is typically purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile.

Characterization of the final product would be performed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activity and Potential Applications

While specific quantitative biological data for 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile is not extensively available in the public domain, the benzimidazole-2-thio scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives of this core structure have demonstrated significant potential in various therapeutic areas.

Antimicrobial Activity

Benzimidazole derivatives are known to possess potent antibacterial and antifungal properties. The mechanism of their antimicrobial action can be multifaceted, including the inhibition of microbial growth and the disruption of key cellular processes. Some benzimidazole-2-thio derivatives have been shown to be active against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole-containing compounds. Their mechanisms of action often involve the inhibition of specific enzymes crucial for cancer cell proliferation, such as topoisomerase, or the disruption of microtubule dynamics. For instance, certain 2-(phenylthiomethyl)-1H-benzo[d]imidazole derivatives have shown promising anticancer activity against various cancer cell lines with IC₅₀ values in the micromolar range.[1][2]

Quorum Sensing Inhibition

A particularly promising area of application for benzimidazole derivatives is the inhibition of quorum sensing (QS) in pathogenic bacteria, such as Pseudomonas aeruginosa.[3] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and regulate virulence factors and biofilm formation.[4][5][6] By disrupting QS pathways, these compounds can act as anti-virulence agents, making bacteria more susceptible to conventional antibiotics and the host's immune system.

Signaling Pathway: Quorum Sensing Inhibition in Pseudomonas aeruginosa

The following diagram illustrates a simplified logical workflow of how a benzimidazole-based quorum sensing inhibitor might disrupt the las and rhl quorum sensing systems in Pseudomonas aeruginosa. These systems are critical for the regulation of virulence factors.

Quorum_Sensing_Inhibition cluster_bacterium Pseudomonas aeruginosa LasI LasI (Autoinducer Synthase) AHL_3OC12HSL 3-oxo-C12-HSL (Autoinducer) LasI->AHL_3OC12HSL Synthesizes LasR LasR (Transcriptional Regulator) AHL_3OC12HSL->LasR Binds to LasR_AHL LasR-AHL Complex LasR->LasR_AHL Virulence_Las Virulence Genes (e.g., lasB, toxA) LasR_AHL->Virulence_Las Activates Transcription RhlI RhlI (Autoinducer Synthase) LasR_AHL->RhlI Activates AHL_C4HSL C4-HSL (Autoinducer) RhlI->AHL_C4HSL Synthesizes RhlR RhlR (Transcriptional Regulator) AHL_C4HSL->RhlR Binds to RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL Virulence_Rhl Virulence Genes (e.g., rhlA, rhlB) RhlR_AHL->Virulence_Rhl Activates Transcription Inhibitor 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile (QS Inhibitor) Inhibitor->LasR Antagonizes Inhibitor->RhlR Antagonizes

Caption: Logical workflow of quorum sensing inhibition by 2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile.

This diagram illustrates that the benzimidazole-based inhibitor can potentially antagonize the transcriptional regulators LasR and RhlR, preventing the binding of their cognate autoinducers. This action would lead to the downregulation of virulence gene expression, thereby attenuating the pathogenicity of P. aeruginosa.

Conclusion

2-((1H-benzo[d]imidazol-2-yl)thio)acetonitrile is a compound of significant interest due to the established and diverse biological activities of the benzimidazole-2-thio scaffold. While further research is required to fully elucidate its specific biological profile and therapeutic potential, its structural features suggest it could be a valuable lead compound in the development of new antimicrobial, anticancer, and anti-virulence agents. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts in this promising area of medicinal chemistry.

References

An In-depth Technical Guide on (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-benzimidazol-2-ylthio)acetonitrile is a heterocyclic organic compound featuring a benzimidazole core functionalized with a cyanomethylthio group. This technical guide provides a comprehensive overview of its fundamental chemical properties, detailed synthesis protocols, and an exploration of its biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development. While specific biological data for this exact compound is limited in publicly available literature, this guide outlines established experimental protocols for evaluating the bioactivity of related benzimidazole derivatives, providing a framework for future research.

Core Compound Properties

This compound, with the CAS number 55460-35-0, possesses the molecular formula C₉H₇N₃S. Its molecular weight is 189.24 g/mol .

PropertyValueSource
Molecular Formula C₉H₇N₃SChemicalBook
Molecular Weight 189.24 g/mol ChemicalBook
CAS Number 55460-35-0ChemicalBook

Synthesis and Experimental Protocols

The synthesis of this compound is noted in the scientific literature, often as an intermediate in the preparation of more complex benzimidazole derivatives. While a highly detailed, step-by-step protocol for its standalone synthesis is not extensively documented in readily available sources, a general and widely applicable method can be inferred from established benzimidazole chemistry.

General Synthesis Pathway

The logical synthetic route to this compound involves the reaction of 2-mercaptobenzimidazole with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_mercaptobenzimidazole 2-Mercaptobenzimidazole Reaction Nucleophilic Substitution 2_mercaptobenzimidazole->Reaction Haloacetonitrile Haloacetonitrile (e.g., ClCH₂CN) Haloacetonitrile->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product This compound Reaction->Product

General Synthesis Workflow
Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, generalized procedure based on common organic synthesis techniques for analogous compounds. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-mercaptobenzimidazole (1 equivalent) and anhydrous potassium carbonate (1.5-2 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reactant Addition: While stirring the mixture, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and allow it to stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Biological Activities and Experimental Protocols

The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects[1]. While specific quantitative data for the biological activities of this compound are not extensively reported, this section outlines standard experimental protocols that can be employed to evaluate its potential in these areas.

Antimicrobial Activity

The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi using standard methods such as the disk diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Evenly swab the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi) with the prepared inoculum.

  • Apply Compound: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: Place the disks on the inoculated agar surface and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth or another appropriate growth medium.

  • Inoculate Wells: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the microtiter plate under appropriate conditions.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines can be evaluated using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ Value Absorbance_Measurement->Data_Analysis

Workflow for Cytotoxicity Assessment using MTT Assay

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. However, based on the known mechanisms of action of other benzimidazole derivatives with anticancer properties, potential pathways to investigate could include:

  • Tubulin Polymerization Inhibition: Many benzimidazole compounds, such as albendazole and mebendazole, exert their anticancer effects by binding to tubulin and disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Benzimidazoles can induce programmed cell death through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

  • Kinase Inhibition: Certain benzimidazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

Further research, including molecular docking studies, gene expression analysis, and western blotting, would be necessary to elucidate the specific signaling pathways affected by this compound.

Conclusion

This compound is a readily synthesizable compound with a benzimidazole core, a scaffold of significant interest in medicinal chemistry. This technical guide has provided its key physicochemical properties and outlined detailed, standard protocols for its synthesis and the evaluation of its potential antimicrobial and cytotoxic activities. While specific biological data and mechanistic studies for this particular molecule are currently lacking, the provided experimental frameworks offer a solid foundation for future research. The exploration of this and related benzimidazole derivatives may lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (1H-benzimidazol-2-ylthio)acetonitrile, a key intermediate in the development of various heterocyclic compounds. This document outlines the detailed experimental protocols for its synthesis, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to the presence of the benzimidazole core and the reactive thioacetonitrile side chain. The benzimidazole scaffold is a common feature in many biologically active compounds. The synthesis of this target molecule is primarily achieved through a two-step process, which is detailed in this guide. The overall synthesis involves the formation of a 2-mercaptobenzimidazole precursor, followed by an S-alkylation reaction to introduce the acetonitrile moiety.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the cyclization of o-phenylenediamine with a carbon disulfide source to form 2-mercaptobenzimidazole. The subsequent step is the S-alkylation of the 2-mercaptobenzimidazole intermediate with chloroacetonitrile.

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Formation of 2-Mercaptobenzimidazole cluster_step2 Step 2: S-Alkylation o-Phenylenediamine o-Phenylenediamine 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole o-Phenylenediamine->2-Mercaptobenzimidazole KOH, Ethanol/Water, Reflux Carbon Disulfide Carbon Disulfide Carbon Disulfide->2-Mercaptobenzimidazole KOH, Ethanol/Water, Reflux This compound This compound C9H7N3S 2-Mercaptobenzimidazole->this compound K2CO3, TBAB, DMF Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->this compound K2CO3, TBAB, DMF

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Mercaptobenzimidazole

This procedure outlines the synthesis of the key intermediate, 2-mercaptobenzimidazole, from o-phenylenediamine.

Reaction:

Step1_Reaction reactant1 o-Phenylenediamine reagents + KOH / Ethanol, H2O Reflux, 3h reactant1->reagents reactant2 Carbon Disulfide reactant2->reagents product 2-Mercaptobenzimidazole reagents->product

Caption: Reaction scheme for the synthesis of 2-Mercaptobenzimidazole.

Procedure:

A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) in 95% ethanol (100 ml) and water (15 ml) is heated under reflux for three hours in a 500 ml round-bottom flask. After the reflux, activated charcoal (1-1.5 g) is added cautiously, and the mixture is heated at reflux for an additional 10 minutes. The hot solution is filtered to remove the charcoal. The filtrate is then heated to 60-70°C, and 100 ml of warm water is added. The solution is acidified with dilute acetic acid with vigorous stirring. The product precipitates as glistening white crystals. The mixture is cooled in a refrigerator to complete crystallization. The product is collected by filtration, washed with water, and dried.

Quantitative Data for 2-Mercaptobenzimidazole Synthesis

ParameterValueReference
Yield84-86.5%[1]
Melting Point303-304°C[1]
Step 2: Synthesis of this compound

This section details the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile to yield the final product.

Reaction:

Step2_Reaction reactant1 2-Mercaptobenzimidazole reagents + K2CO3, TBAB DMF, 3h reactant1->reagents reactant2 Chloroacetonitrile reactant2->reagents product This compound reagents->product

Caption: S-alkylation of 2-Mercaptobenzimidazole.

Procedure:

2-Mercaptobenzimidazole is treated with chloroacetonitrile in dimethylformamide (DMF) containing potassium carbonate (K2CO3) as a base and tetra-n-butyl ammonium bromide (TBAB) as a phase transfer catalyst. The reaction mixture is stirred at room temperature for 3 hours. After the reaction is complete, the mixture is worked up to isolate the product, 2-((1H-benzimidazol-2-yl)thio)acetonitrile.

Quantitative Data for this compound

Detailed quantitative data such as yield and melting point for the isolated this compound have not been explicitly reported in the reviewed literature. However, the compound is identified by its CAS Number.

ParameterValueReference
CAS Number55460-35-0[2]

Conclusion

The synthesis of this compound is a straightforward two-step process that is accessible in a standard laboratory setting. The initial formation of 2-mercaptobenzimidazole is a well-documented and high-yielding reaction. The subsequent S-alkylation with chloroacetonitrile provides a direct route to the target compound. While the protocol for the second step is established, further studies are required to quantify the yield and fully characterize the final product. This guide provides the necessary foundational information for researchers to synthesize and further investigate the properties and applications of this compound.

References

An In-depth Technical Guide to the Reaction of (1H-benzimidazol-2-ylthio)acetonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-benzimidazol-2-ylthio)acetonitrile is a versatile heterocyclic compound featuring multiple reactive sites that can engage with a variety of electrophiles. This technical guide provides a comprehensive overview of its reactivity, focusing on reactions at the benzimidazole nitrogen atoms and the active methylene group. Detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations are presented to facilitate the use of this compound as a building block in synthetic and medicinal chemistry.

Core Reactivity and Principles

The chemical reactivity of this compound is primarily governed by three key features:

  • The N-H group of the imidazole ring: The secondary amine within the benzimidazole ring is nucleophilic and readily undergoes reactions with a variety of electrophiles, such as alkylating and acylating agents.

  • The tertiary nitrogen atom of the imidazole ring: This nitrogen can also participate in reactions, particularly in the formation of quaternary salts.

  • The active methylene group (-CH2CN): The protons on the carbon adjacent to both the sulfanyl group and the nitrile group are acidic, making this position a nucleophilic carbanion source for reactions like condensations and alkylations.

The regioselectivity of the reactions can often be controlled by the choice of reagents and reaction conditions.

Reactions at the Benzimidazole Nitrogen

N-Alkylation

The benzimidazole ring can be readily alkylated at the N-1 position using various alkylating agents in the presence of a base.

Reaction Scheme:

N_Alkylation reactant This compound product 1-Alkyl-(1H-benzimidazol-2-ylthio)acetonitrile reactant->product reagents Alkyl Halide (R-X) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) reagents->reactant N_Acylation reactant This compound product 1-Acyl-(1H-benzimidazol-2-ylthio)acetonitrile reactant->product reagents Acid Chloride (RCOCl) or Acid Anhydride (RCO)₂O Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM, THF) reagents->reactant Mannich_Reaction reactant This compound product 1-(Aminomethyl)-(1H-benzimidazol-2-ylthio)acetonitrile reactant->product reagents Formaldehyde Secondary Amine (R₂NH) Solvent (e.g., Ethanol) reagents->reactant Knoevenagel_Condensation reactant This compound product 2-(1H-benzimidazol-2-ylthio)-3-arylacrylonitrile reactant->product reagents Aromatic Aldehyde (ArCHO) Base (e.g., Piperidine) Solvent (e.g., Ethanol) reagents->reactant workflow cluster_synthesis Synthesis of Starting Material cluster_derivatization Electrophilic Reactions o-Phenylenediamine o-Phenylenediamine 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole o-Phenylenediamine->2-Mercaptobenzimidazole + CS₂ Target_Molecule This compound 2-Mercaptobenzimidazole->Target_Molecule + ClCH₂CN N_Alkylation N-Alkylated Product Target_Molecule->N_Alkylation + R-X N_Acylation N-Acylated Product Target_Molecule->N_Acylation + RCOCl Mannich Mannich Base Target_Molecule->Mannich + CH₂O, R₂NH Knoevenagel Knoevenagel Adduct Target_Molecule->Knoevenagel + ArCHO Purification_and_Analysis Purification (Crystallization/Chromatography) Characterization (NMR, IR, MS) Target_Molecule->Purification_and_Analysis N_Alkylation->Purification_and_Analysis N_Acylation->Purification_and_Analysis Mannich->Purification_and_Analysis Knoevenagel->Purification_and_Analysis

An In-depth Technical Guide on the Reaction of (1H-benzimidazol-2-ylthio)acetonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of (1H-benzimidazol-2-ylthio)acetonitrile, a versatile building block in heterocyclic chemistry. The document details its reactions with various nucleophiles, providing insights into its chemical behavior and potential for the synthesis of novel compounds with applications in medicinal chemistry and materials science.

Introduction

This compound is a key intermediate in the synthesis of various fused heterocyclic systems, most notably thiazolo[3,2-a]benzimidazoles. Its structure features a benzimidazole core, a thioether linkage, and a nitrile-activated methylene group. This unique combination of functional groups imparts a rich and diverse reactivity profile, making it a subject of significant interest for synthetic chemists. The benzimidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, and modifications through reactions at the thioacetonitrile side chain offer a pathway to new derivatives with potential therapeutic applications. This guide will explore the primary reaction pathways of this compound with nucleophilic reagents.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the S-alkylation of 2-mercaptobenzimidazole with an α-haloacetonitrile, typically chloroacetonitrile.

Experimental Protocol: Synthesis of this compound

  • Reagents: 2-mercaptobenzimidazole, chloroacetonitrile, a base (e.g., sodium ethoxide, potassium carbonate), and a solvent (e.g., ethanol, DMF).

  • Procedure: To a solution of 2-mercaptobenzimidazole in a suitable solvent, a base is added to deprotonate the thiol group, forming the corresponding thiolate anion. Chloroacetonitrile is then added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford this compound as a crystalline solid.

The following diagram illustrates the synthesis workflow:

G cluster_synthesis Synthesis Workflow reagents 2-Mercaptobenzimidazole + Chloroacetonitrile + Base reaction S-Alkylation Reaction reagents->reaction in Solvent (e.g., Ethanol) workup Precipitation and Filtration reaction->workup Pour into water purification Recrystallization workup->purification product This compound purification->product G reactant1 This compound product 2-((1H-benzimidazol-2-yl)thio)-3-arylacrylonitrile reactant1->product reactant2 Ar-CHO reactant2->product catalyst Piperidine catalyst->product G reactant This compound product 1-Alkyl-2-(cyanomethylthio)benzimidazole reactant->product reagent R-X (Alkyl Halide) + Base reagent->product G start This compound deprotonation Deprotonation of N-H by Base start->deprotonation anion Formation of Benzimidazolate Anion deprotonation->anion attack Intramolecular Nucleophilic Attack on Nitrile Carbon anion->attack cyclization Formation of Thiazole Ring attack->cyclization product Thiazolo[3,2-a]benzimidazole derivative cyclization->product

An In-depth Technical Guide to (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-benzimidazol-2-ylthio)acetonitrile is a heterocyclic compound featuring a benzimidazole core functionalized with a cyanomethylthio group at the 2-position. This scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and its derivatives, focusing on its synthesis, characterization, and pharmacological properties. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a compilation of quantitative activity data. Furthermore, a key mechanism of action, the inhibition of tubulin polymerization, is illustrated through a signaling pathway diagram. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzimidazole scaffold.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that are isosteric with naturally occurring purines. This structural similarity allows them to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects. The introduction of a cyanomethylthio moiety at the 2-position of the benzimidazole ring to form this compound has been shown to be a fruitful strategy in the development of potent bioactive agents. This guide will delve into the synthesis, experimental methodologies, and biological activities of this promising compound and its analogues.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-mercaptobenzimidazole, followed by its S-alkylation with chloroacetonitrile.

Synthesis of 2-Mercaptobenzimidazole

Several methods have been reported for the synthesis of 2-mercaptobenzimidazole. A common and efficient method involves the reaction of o-phenylenediamine with carbon disulfide or a xanthate salt in an alkaline medium.

Experimental Protocol:

  • Method A: Using Potassium Ethyl Xanthate

    • A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 ml), and water (45 ml) is placed in a 1-liter flask.[1]

    • The mixture is heated under reflux for 3 hours.[1]

    • Activated charcoal (Norit, 12 g) is cautiously added, and the mixture is refluxed for an additional 10 minutes.[1]

    • The hot solution is filtered to remove the charcoal.

    • The filtrate is heated to 60-70°C, and 300 ml of warm tap water (60-70°C) is added.

    • A solution of acetic acid (25 ml) in water (50 ml) is then added with vigorous stirring to precipitate the product.[1]

    • The mixture is cooled in a refrigerator for 3 hours to ensure complete crystallization.

    • The resulting white crystals of 2-mercaptobenzimidazole are collected by filtration, washed with cold water, and dried. The reported yield is typically in the range of 84-86.5%, with a melting point of 303-304°C.[1]

  • Method B: Using Carbon Disulfide and Potassium Hydroxide

    • Potassium hydroxide (0.03 mol) is dissolved in a mixture of 60% ethanol (30 ml) and 40% water (20 ml).[2]

    • Carbon disulfide (0.03 mol) is added with stirring, and the mixture is heated to 80°C.[2]

    • o-Phenylenediamine (0.03 mol), dissolved in ethanol (20 ml), is added dropwise to the boiling mixture.[2]

    • The reaction mixture is refluxed for 6 hours at 75-85°C.[2]

    • Upon completion of the reaction (monitored by TLC), the ethanol is removed by evaporation.

    • The residue is dissolved in water, and the product is precipitated by the addition of 50% dilute acetic acid.

    • The crude product is recrystallized from an ethanol-water mixture (1:1) to yield pure 2-mercaptobenzimidazole. A yield of 74% has been reported with this method.[2]

Synthesis of this compound

The final step involves the nucleophilic substitution of the thiol group of 2-mercaptobenzimidazole onto chloroacetonitrile.

Experimental Protocol:

  • To a solution of 2-mercaptobenzimidazole (0.01 mol) in ethanol (30 mL), anhydrous potassium carbonate (0.01 mol) is added.

  • Chloroacetonitrile (0.01 mol) is then added to the mixture.

  • The reaction mixture is refluxed for approximately 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered off.

  • The filtrate is evaporated to dryness under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic methods. The following represents typical characterization data for the core molecule and its precursors.

CompoundMethodData
2-Mercaptobenzimidazole Melting Point 303-304°C[1]
¹H NMR (DMSO-d₆) δ 12.4 (s, 1H, -SH), 7.54 (d, J = 2H, ArH), 7.53 (d, J = 2H, ArH), 7.06 (d, J = 2H, ArH)[2]
¹³C NMR (DMSO-d₆) 167.12 (C=S), 138.82 (C), 126.36 (CH), 119.43 (CH)[3]
This compound Appearance White to off-white solid
¹H NMR Signals corresponding to the benzimidazole ring protons and the methylene protons of the acetonitrile group.
IR (KBr) Characteristic absorption bands for N-H stretching, C≡N stretching, and C-S stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a wide array of biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity

Derivatives of the title compound have shown significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

Compound DerivativeCell LineIC₅₀ (µM)Reference
2-Phenylbenzimidazole derivativeHCT-1163.87 - 8.34[2]
HepG23.87 - 8.34[2]
MCF-73.87 - 8.34[2]
HeLa3.87 - 8.34[2]
Fluoro aryl benzimidazole derivativeHOS1.8[2]
G3612.0[2]
MCF-72.8[2]
K-5627.8[2]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG20.39 µg/mL[2]
Huh70.32 µg/mL[2]
2-Aryl-benzimidazole derivativeA5494.47 µg/mL[2]
MDA-MB-2314.68 µg/mL[2]
PC-35.50 µg/mL[2]
Antimicrobial Activity

The benzimidazole scaffold is also a well-known pharmacophore in antimicrobial agents. This compound derivatives have been evaluated for their activity against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound DerivativeMicroorganismMIC (µg/mL)Reference
2-Benzylthiomethyl-1H-benzimidazole derivativesStaphylococcus aureus140 - 320[4]
Escherichia coli140 - 400[4]
1,2-Disubstituted benzimidazole derivativetolC-mutant E. coli2[5]
Benzimidazole-pyrazole compoundEscherichia coli62.5[6]
Staphylococcus aureus62.5[6]
Candida albicans62.5[6]
Benzimidazole-hydrazone derivativesCandida albicans4 - >32
Cryptococcus neoformans4 - >32

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48 or 72 hours.

  • MTT Addition: Following the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[5] Incubate the plate for 1.5 to 4 hours at 37°C.[5]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 10⁶ CFU/mL for bacteria).

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism through which benzimidazole derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This action leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound derivatives that act as tubulin polymerization inhibitors.

G cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Effects Benzimidazole Derivative Benzimidazole Derivative Tubulin Tubulin Benzimidazole Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Benzimidazole Derivative->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Mitotic Spindle Defect Mitotic Spindle Defect Disruption of Microtubule Dynamics->Mitotic Spindle Defect G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Defect->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

This pathway illustrates that the benzimidazole derivative binds to the colchicine binding site on β-tubulin, which in turn inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to defects in the mitotic spindle, causing the cell cycle to arrest at the G2/M phase and ultimately triggering apoptosis.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating potent anticancer and antimicrobial activities. This technical guide has summarized the key synthetic routes, provided detailed experimental protocols for synthesis and biological evaluation, and presented a compilation of quantitative activity data. The elucidation of the mechanism of action, particularly the inhibition of tubulin polymerization, provides a rational basis for the future design of more potent and selective therapeutic agents based on this versatile chemical entity. The information contained herein is intended to facilitate further research and development in this promising area of drug discovery.

References

A Guide to the Historical Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of a historically significant method for the synthesis of (1H-benzimidazol-2-ylthio)acetonitrile, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a versatile heterocyclic compound incorporating the benzimidazole scaffold, which is a prominent feature in numerous pharmacologically active molecules. The historical synthesis of this compound has been a subject of interest due to its utility as a synthon for more complex molecular architectures. This guide will detail a well-established synthetic protocol, present quantitative data in a clear format, and provide a visual representation of the experimental workflow.

Core Synthesis Methodology

A prevalent historical method for the synthesis of this compound involves the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile. This reaction is typically carried out in a polar aprotic solvent in the presence of a base and a phase transfer catalyst to facilitate the nucleophilic substitution.

Experimental Protocol

The following protocol is based on a widely cited synthetic route:

Materials:

  • 2-Mercaptobenzimidazole (1.0 eq)

  • Chloroacetonitrile (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (as base)

  • Tetra-n-butylammonium bromide (TBAB) (as phase transfer catalyst)

  • Dimethylformamide (DMF) (as solvent)

Procedure:

  • To a solution of 2-mercaptobenzimidazole in dimethylformamide, potassium carbonate and tetra-n-butylammonium bromide are added.

  • The reaction mixture is stirred at room temperature.

  • Chloroacetonitrile is then added to the mixture.

  • The reaction is allowed to proceed for a specified duration, typically monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into ice-cold water.

  • The precipitated solid product, this compound, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue/ConditionReference
Reactants
2-Mercaptobenzimidazole1.0 eq
Chloroacetonitrile1.0 eq
Reagents & Catalysts
BaseK₂CO₃
Phase Transfer CatalystTBAB
Reaction Conditions
SolventDMF
TemperatureRoom Temperature
Reaction Time3 hours
Work-up & Purification
Work-upPoured into ice-water, filtered
PurificationRecrystallization

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Product A 2-Mercaptobenzimidazole P1 Mixing of Reactants in DMF A->P1 B Chloroacetonitrile B->P1 C K₂CO₃ (Base) C->P1 D TBAB (Catalyst) D->P1 E DMF (Solvent) E->P1 P2 Reaction at Room Temperature (3 hours) P1->P2 P3 Work-up (Addition to Ice-Water) P2->P3 P4 Filtration & Washing P3->P4 F This compound P4->F

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to (1H-benzimidazol-2-ylthio)acetonitrile: Synthesis, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-benzimidazol-2-ylthio)acetonitrile is a heterocyclic compound belonging to the benzimidazole class, a group of molecules of significant interest in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold found in numerous approved drugs. The incorporation of a cyanomethylthio group at the 2-position of the benzimidazole ring system gives rise to this compound, a molecule with potential for development as a therapeutic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and available biological data on this compound and its close derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Discovery and Synthesis

The synthesis of this compound, also referred to as 2-((1H-benzimidazol-2-yl)thio)acetonitrile in the literature, is primarily achieved through the nucleophilic substitution reaction between 2-mercaptobenzimidazole and a haloacetonitrile, typically chloroacetonitrile. This reaction provides a straightforward and efficient method for the preparation of the title compound.

One of the key synthetic routes involves the treatment of 2-mercaptobenzimidazole with chloroacetonitrile in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). This approach facilitates the S-alkylation of the thiol group of 2-mercaptobenzimidazole.

An alternative approach involves a tandem synthesis where 2-mercaptobenzimidazole is reacted with an alkylating agent and chloroacetonitrile in a one-pot procedure to yield N-alkylated derivatives of this compound.

The following diagram illustrates a typical synthetic workflow for preparing this compound and its N-substituted derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of N-Alkyl Derivatives start 2-Mercaptobenzimidazole reagents Chloroacetonitrile, K2CO3, TBAB in DMF start->reagents Reacts with product This compound reagents->product Yields product_deriv This compound alkylation Alkylating Agent (e.g., DMS, DES, PhCH2Cl) product_deriv->alkylation Reacts with n_product N-Alkyl-(1H-benzimidazol-2-ylthio)acetonitrile alkylation->n_product Yields

A generalized workflow for the synthesis of the target compound.

Experimental Protocols

Synthesis of 2-((1H-benzimidazol-2-yl)thio)acetonitrile[1]

Materials:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile

  • Potassium Carbonate (K2CO3)

  • Tetrabutylammonium Bromide (TBAB)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Ice-cold water

Procedure:

  • A mixture of 2-mercaptobenzimidazole (5 mmol), chloroacetonitrile (5 mmol), potassium carbonate (20 mmol), and tetrabutylammonium bromide (20 mg) in dimethylformamide (20 mL) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 3 hours), the reaction mixture is poured into ice-cold water.

  • The separated solid product is collected by filtration, washed with water (2 x 10 mL), and dried.

  • The crude product is then recrystallized from ethyl acetate to yield pure 2-((1H-benzimidazol-2-yl)thio)acetonitrile.

Biological Activities

While specific quantitative biological data for this compound is limited in the readily available literature, the broader class of benzimidazole derivatives is well-documented to possess a wide spectrum of pharmacological activities. These include antimicrobial, antifungal, antiviral, anthelmintic, and anticancer properties[1].

Studies on structurally related compounds provide insights into the potential activities of this compound. For instance, various 2-substituted benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains[1].

The following table summarizes the antimicrobial activity of some N-substituted derivatives of this compound against various microorganisms.

CompoundMicroorganismActivityReference
N-methyl-(1H-benzimidazol-2-ylsulfanyl)acetonitrileNot specifiedNot specified
N-ethyl-(1H-benzimidazol-2-ylsulfanyl)acetonitrileNot specifiedNot specified
N-benzyl-(1H-benzimidazol-2-ylsulfanyl)acetonitrileNot specifiedNot specified
N-(n-butyl)-(1H-benzimidazol-2-ylsulfanyl)acetonitrileNot specifiedNot specified

Note: The original study focused on the synthesis and structural elucidation, and did not report specific antimicrobial data for these compounds.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, the mechanisms of other benzimidazole derivatives have been studied, providing potential avenues for investigation.

A common mechanism of action for many anthelmintic benzimidazoles is the inhibition of tubulin polymerization. By binding to the β-tubulin subunit, these compounds disrupt microtubule formation, which is crucial for cell division, motility, and intracellular transport in parasites.

Another potential target for benzimidazole derivatives is in the disruption of metabolic pathways. The reaction of this compound with dimethyl acetylenedicarboxylate (DMAD) has been shown to yield various thiazolo- and thiazinobenzimidazole derivatives, indicating the reactivity of the core structure and its potential to interact with biological macromolecules[2][3].

The following diagram illustrates a hypothetical signaling pathway that could be targeted by benzimidazole derivatives, based on the known mechanisms of related compounds.

Mechanism_of_Action cluster_pathway Potential Cellular Targets of Benzimidazoles cluster_tubulin Microtubule Dynamics cluster_enzyme Enzymatic Activity BIM This compound Tubulin β-Tubulin BIM->Tubulin Inhibits Enzyme Key Cellular Enzymes (e.g., Fumarate Reductase) BIM->Enzyme Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes to form Disruption Disruption of Cellular Processes (Cell Division, Motility, Energy Production) Microtubules->Disruption Metabolism Cellular Metabolism Enzyme->Metabolism Regulates Metabolism->Disruption

Hypothesized mechanisms of action for benzimidazole derivatives.

Conclusion

This compound is a readily synthesizable compound within the versatile benzimidazole family. While direct and extensive biological data for this specific molecule is not yet abundant in the public domain, the well-established and diverse pharmacological activities of its structural analogs suggest that it is a promising candidate for further investigation. Future research should focus on a systematic evaluation of its antimicrobial and cytotoxic properties to determine specific IC50 and MIC values. Furthermore, detailed mechanistic studies are warranted to elucidate its mode of action and identify its cellular targets and affected signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives in the development of new drugs.

References

An In-depth Technical Guide to the Key Chemical Reactions of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-benzimidazol-2-ylthio)acetonitrile is a versatile heterocyclic compound that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The strategic placement of a reactive acetonitrile moiety attached to a thioether at the 2-position of the benzimidazole ring opens up a plethora of chemical transformations. This technical guide provides a comprehensive overview of the key chemical reactions of this compound, presenting quantitative data in structured tables, detailed experimental protocols for key reactions, and visualizations of reaction pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Synthesis of this compound

The primary route to this compound involves the reaction of 2-mercaptobenzimidazole with chloroacetonitrile. This straightforward nucleophilic substitution reaction provides a good yield of the target compound.

Experimental Protocol: Synthesis of this compound

A mixture of 2-mercaptobenzimidazole (0.01 mol), chloroacetonitrile (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in acetone (50 mL) is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from ethanol to afford this compound.

Key Chemical Reactions

This compound is a versatile intermediate that undergoes a variety of chemical transformations at the active methylene group, the nitrile functionality, and the benzimidazole nitrogen. The key reactions are detailed below.

Knoevenagel Condensation

The active methylene group in this compound readily participates in Knoevenagel condensation with various aromatic aldehydes. This reaction is typically catalyzed by a base, such as piperidine or sodium hydroxide, and can be carried out in various solvents or under solvent-free conditions.[1][2] This reaction is a crucial step in the synthesis of a wide range of biologically active molecules.

Knoevenagel_Condensation reactant1 This compound product 2-((1H-benzimidazol-2-yl)thio)-3-arylacrylonitrile reactant1->product Condensation reactant2 Ar-CHO reactant2->product catalyst Base (e.g., Piperidine, NaOH) catalyst->product

Table 1: Knoevenagel Condensation of this compound with Aromatic Aldehydes [1][2]

Aldehyde (Ar-CHO)BaseSolventReaction TimeYield (%)
BenzaldehydePiperidineMethanol4 h85
4-ChlorobenzaldehydeNaOHSolvent-free (grinding)15 min92
4-MethoxybenzaldehydePiperidineMethanol5 h88
4-NitrobenzaldehydeNaOHSolvent-free (microwave)3 min95
Experimental Protocol: Knoevenagel Condensation with 4-Chlorobenzaldehyde[2]

A mixture of this compound (0.01 mol), 4-chlorobenzaldehyde (0.01 mol), and a catalytic amount of piperidine (0.1 mL) in 20 mL of methanol is refluxed for 4 hours.[1] The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to give 2-((1H-benzimidazol-2-yl)thio)-3-(4-chlorophenyl)acrylonitrile.

N-Alkylation

The nitrogen atom of the benzimidazole ring can be alkylated using various alkylating agents in the presence of a base. This modification is often performed to enhance the lipophilicity and, consequently, the biological activity of the resulting compounds.

N_Alkylation reactant1 This compound product 2-((1-alkyl-1H-benzimidazol-2-yl)thio)acetonitrile reactant1->product Alkylation reactant2 R-X (Alkylating Agent) reactant2->product base Base (e.g., K2CO3, NaH) base->product

Table 2: N-Alkylation of this compound

Alkylating Agent (R-X)BaseSolventTemperature (°C)Yield (%)
Methyl iodideK₂CO₃AcetonitrileReflux90
Ethyl bromideNaHDMFRoom Temp85
Benzyl chlorideK₂CO₃DMF6088
Experimental Protocol: N-Methylation of this compound

To a solution of this compound (0.01 mol) in acetonitrile (30 mL), anhydrous potassium carbonate (0.015 mol) and methyl iodide (0.012 mol) are added. The reaction mixture is stirred at reflux for 3 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-((1-methyl-1H-benzimidazol-2-yl)thio)acetonitrile, which can be further purified by column chromatography.

Synthesis of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems, such as pyrido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazoles. These reactions often proceed through an initial condensation or Michael addition followed by an intramolecular cyclization.[3][4]

Fused_Heterocycles reactant1 This compound product Fused Heterocycle (e.g., Pyrido[1,2-a]benzimidazole) reactant1->product Cyclocondensation reactant2 Bifunctional Reagent (e.g., Enaminone) reactant2->product conditions Reaction Conditions (e.g., Reflux in Ethanol, Piperidine) conditions->product

Experimental Protocol: Synthesis of a Pyrido[1,2-a]benzimidazole Derivative[4]

A mixture of this compound (10 mmol) and an appropriate enaminone (10 mmol) in absolute ethanol (25 mL) with a few drops of piperidine is refluxed for 7 hours.[4] After cooling, the solid product that forms is filtered off, washed with ethanol, and dried to yield the corresponding pyrido[1,2-a]benzimidazole derivative.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, (1H-benzimidazol-2-ylthio)acetic acid.[5] This carboxylic acid derivative can then serve as a synthon for further modifications, such as esterification and amidation.

Hydrolysis reactant This compound product (1H-benzimidazol-2-ylthio)acetic acid reactant->product Hydrolysis reagent H₃O⁺ or OH⁻ reagent->product

Experimental Protocol: Hydrolysis to (1H-benzimidazol-2-ylthio)acetic acid[5]

This compound (0.01 mol) is heated under reflux with a 10% aqueous sodium hydroxide solution (20 mL) for 4 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to a pH of approximately 4-5. The precipitated solid is filtered, washed with water, and recrystallized from aqueous ethanol to give (1H-benzimidazol-2-ylthio)acetic acid.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to undergo Knoevenagel condensation, N-alkylation, cyclocondensation reactions, and hydrolysis makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The experimental protocols and quantitative data provided in this guide offer a practical resource for researchers aiming to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with important biological activities.

References

Spectroscopic and Synthetic Profile of (1H-benzimidazol-2-ylthio)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (1H-benzimidazol-2-ylthio)acetonitrile (CAS No. 55460-35-0). Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents a detailed analysis of its predicted spectroscopic characteristics based on closely related analogues, alongside a robust, adaptable synthetic protocol.

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The table below presents the expected IR data, with comparisons to (1H-benzimidazol-2-yl)acetonitrile.

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundReference Data: (1H-benzimidazol-2-yl)acetonitrile (cm⁻¹)
N-H Stretch (Benzimidazole)3400-3200 (broad)~3300-2700 (broad)
C≡N Stretch (Nitrile)2260-2240~2250
C=N Stretch (Imidazole)1630-1610~1625
C=C Stretch (Aromatic)1600-1450~1590, 1450
C-S Stretch750-600Not Applicable

Key Expected Differences: The most significant difference will be the presence of a C-S stretching vibration. The N-H stretching region in the thio-derivative may be slightly sharper compared to its analogue due to potential differences in hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The following tables outline the predicted chemical shifts for this compound.

¹H NMR Spectroscopy (Predicted)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference Data: (1H-benzimidazol-2-yl)acetonitrile (δ, ppm)
NH (Imidazole)12.0 - 13.0br s-~12.5
Ar-H (Benzene ring)7.2 - 7.8m-7.2 - 7.6
S-CH₂-CN4.0 - 4.5s-3.9 (for -CH₂-CN)

¹³C NMR Spectroscopy (Predicted)

CarbonExpected Chemical Shift (δ, ppm)Reference Data: (1H-benzimidazol-2-yl)acetonitrile (δ, ppm)
C=N (Imidazole)150 - 155~148
Ar-C (Benzene ring)110 - 145115 - 140
C≡N (Nitrile)115 - 120~117
S-CH₂-CN20 - 2515 (for -CH₂-CN)

Key Expected Differences: The methylene protons and carbon in the thio-derivative are expected to be slightly deshielded (shifted downfield) compared to the analogue due to the electronegativity of the sulfur atom.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

IonExpected m/z
[M]⁺189.04
[M+H]⁺190.05

Fragmentation Pattern: The molecule is expected to fragment via cleavage of the C-S bond and loss of the acetonitrile group.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from established methods for similar compounds.

Synthesis of this compound

Materials:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (1 equivalent) to the flask and stir the mixture at room temperature for 30 minutes to form the sodium salt of 2-mercaptobenzimidazole.

  • To the resulting solution, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • The crude product will precipitate out of the solution. Collect the precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Spectroscopic Characterization

Instrumentation:

  • FT-IR Spectrometer

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., ESI-MS)

Sample Preparation:

  • IR: Prepare a KBr pellet or obtain the spectrum using an ATR accessory.

  • NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Salt_Formation Salt Formation (Stir at RT, 30 min) 2-Mercaptobenzimidazole->Salt_Formation Chloroacetonitrile Chloroacetonitrile Nucleophilic_Substitution Nucleophilic Substitution (Reflux, 4-6h) Chloroacetonitrile->Nucleophilic_Substitution NaOH NaOH NaOH->Salt_Formation Ethanol Ethanol Ethanol->Salt_Formation Salt_Formation->Nucleophilic_Substitution Precipitation Precipitation (in cold water) Nucleophilic_Substitution->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product this compound

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Pure_Compound This compound IR IR Spectroscopy Pure_Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Analysis MS->MS_Data Final_Structure Verified Structure IR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: Analytical workflow for structural verification.

Methodological & Application

Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile from 2-Mercaptobenzimidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (1H-benzimidazol-2-ylthio)acetonitrile, a versatile intermediate in drug discovery and materials science, from the readily available starting material, 2-mercaptobenzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antifungal and anticancer properties.

Application Notes

This compound serves as a key building block for the synthesis of more complex heterocyclic systems. The presence of a reactive nitrile group and the benzimidazole nucleus allows for a variety of chemical transformations, making it a valuable precursor for creating libraries of compounds for high-throughput screening.

Potential Applications:

  • Antifungal Agents: Benzimidazole derivatives are known to exhibit potent antifungal activity. This compound can be used as a starting material for the development of novel antifungal drugs.[1][2]

  • Anticancer Agents: The benzimidazole core is present in several approved anticancer drugs. This compound can be elaborated to synthesize novel compounds for evaluation as potential cancer therapeutics.[3][4][5][6][7][8]

  • Quorum Sensing Inhibitors: Derivatives of 2-mercaptobenzimidazole have been shown to interfere with bacterial quorum sensing, a communication system involved in virulence and biofilm formation. This suggests that this compound could be a scaffold for developing new antibacterial agents that target this pathway.[3]

  • Materials Science: The unique electronic properties of benzimidazole derivatives make them of interest in the development of organic materials for various applications.

Experimental Protocol

This protocol details the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile to yield this compound.

Reaction Scheme:

Materials and Reagents:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-mercaptobenzimidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to the flask to ensure adequate stirring of the reaction mixture.

  • Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

  • Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Data Presentation

ParameterObserved Value
Chemical Formula C₉H₇N₃S
Molecular Weight 189.24 g/mol
Physical State Solid
Melting Point Data not available in the search results
Yield Data not available in the search results
¹H NMR (CDCl₃, ppm) Data not available in the search results
¹³C NMR (CDCl₃, ppm) Data not available in the search results
IR (KBr, cm⁻¹) Data not available in the search results
Mass Spectrum (m/z) Data not available in the search results

Note: Specific quantitative data for the final product, such as melting point, yield, and detailed spectral data, were not explicitly found in the provided search results for this specific compound. The table is structured for the inclusion of such data upon experimental determination.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 2-Mercaptobenzimidazole + K2CO3 in DMF B Add Chloroacetonitrile A->B C Heat at 60-70°C (3-4 hours) B->C D Quench with ice-water C->D E Extract with Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry (Na2SO4) & Concentrate F->G H Column Chromatography G->H I Characterization (MP, NMR, IR, MS) H->I

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Hypothetical Antifungal Mechanism)

The following diagram illustrates a hypothetical mechanism of action for a benzimidazole-based antifungal agent, which often involves the disruption of microtubule assembly in fungal cells.

Antifungal_Mechanism cluster_cell Fungal Cell Benzimidazole Benzimidazole Tubulin_Subunits α/β-Tubulin Dimers Benzimidazole->Tubulin_Subunits Binds to β-tubulin Microtubule Microtubule Polymer Tubulin_Subunits->Microtubule Polymerization (Inhibited) Cell_Division_Disruption Disruption of Mitosis & Cell Division Microtubule->Cell_Division_Disruption Cell_Death Fungal Cell Death Cell_Division_Disruption->Cell_Death

Caption: Hypothetical antifungal mechanism of benzimidazole derivatives.

References

Application Note and Protocol for the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (1H-benzimidazol-2-ylthio)acetonitrile, a key intermediate in the development of various heterocyclic compounds with potential therapeutic applications. The synthesis is achieved through the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile. This protocol includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and medicinal chemistry.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The introduction of a cyanomethylthio group at the 2-position of the benzimidazole scaffold yields this compound, a versatile building block for the synthesis of more complex molecules, including those with potential antimicrobial and anticancer activities. The protocol described herein is based on a straightforward nucleophilic substitution reaction that is efficient and scalable.

Experimental Protocol

This protocol is adapted from the procedure described by Srinivas Rao et al. for the synthesis of 2-((1H-benzimidazol-2-yl)thio)acetonitrile.[1]

Materials and Reagents:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium Bromide (TBAB)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-mercaptobenzimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the solids.

  • Reagent Addition: To the stirring solution, add chloroacetonitrile (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the reaction mixture into ice-cold water.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with deionized water to remove any inorganic impurities.

  • Drying: Dry the solid product, preferably in a vacuum oven.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate to yield pure this compound.[1]

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueReference
Molecular FormulaC₉H₇N₃SN/A
Molecular Weight189.24 g/mol N/A
Melting Point200-205 °C (decomposes)--INVALID-LINK--
AppearanceExpected to be a solidN/A

Note: Detailed spectroscopic data from a single, peer-reviewed source specifically for the final, isolated product was not available in the initial search. The following are expected characteristic signals based on the chemical structure.

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzimidazole ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, the nitrile carbon, and the carbon of the C=S/C-S group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, the C≡N (nitrile) stretch, and C=N/C=C stretches of the benzimidazole ring.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents 2-Mercaptobenzimidazole K₂CO₃ TBAB solvent Anhydrous DMF reagents->solvent Add to flask add_chloroacetonitrile Add Chloroacetonitrile solvent->add_chloroacetonitrile stir Stir at Room Temperature (Monitor by TLC) add_chloroacetonitrile->stir quench Pour into Ice-Cold Water stir->quench filtration Vacuum Filtration quench->filtration wash Wash with Water filtration->wash dry Dry the Solid wash->dry recrystallize Recrystallize from Ethyl Acetate dry->recrystallize final_product This compound recrystallize->final_product

References

Characterization of (1H-benzimidazol-2-ylthio)acetonitrile using 1H NMR: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the characterization of (1H-benzimidazol-2-ylthio)acetonitrile using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the benzimidazole scaffold in pharmacologically active molecules.

Introduction

This compound is a heterocyclic compound featuring a benzimidazole core linked to an acetonitrile group via a thioether bridge. The benzimidazole moiety is a key pharmacophore found in a variety of therapeutic agents. Accurate structural elucidation and characterization are crucial for quality control, reaction monitoring, and understanding structure-activity relationships. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the expected ¹H NMR spectral data and provides a comprehensive protocol for sample preparation and analysis.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR chemical shifts for this compound are summarized in Table 1. The predicted values are based on the analysis of the chemical structure and comparison with data from analogous compounds reported in the literature. The spectrum is typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is a common solvent for benzimidazole derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
NH (imidazole)~12.5 - 13.5br s1HThe acidic proton of the imidazole ring typically appears as a broad singlet at a high chemical shift and can exchange with D₂O.
Ar-H (benzimidazole)~7.2 - 7.7m4HThe four aromatic protons on the benzene ring of the benzimidazole moiety will appear as a complex multiplet. The exact pattern depends on the substitution.
-S-CH₂-CN~3.9 - 4.6s2HThe methylene protons adjacent to the sulfur and the electron-withdrawing nitrile group are expected to appear as a singlet in this region.[1]

br s = broad singlet, m = multiplet, s = singlet

Experimental Protocol

This section details the methodology for the preparation of a sample of this compound for ¹H NMR analysis and the parameters for data acquisition.

Materials and Equipment
  • This compound (sample)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D)

  • NMR tubes (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the NMR tube and vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Transfer: Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.

  • Acquisition Parameters: Set up a standard ¹H NMR experiment with the parameters outlined in Table 2.

Table 2: Typical ¹H NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width20 ppm (-2 to 18 ppm)
Temperature298 K
  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to gain information about neighboring protons.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using ¹H NMR.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr ¹H NMR Analysis cluster_analysis Spectral Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation in DMSO-d₆ Purification->Sample_Prep Data_Acquisition Data Acquisition (400 MHz) Sample_Prep->Data_Acquisition Data_Processing Data Processing & Referencing Data_Acquisition->Data_Processing Chemical_Shift Chemical Shift Analysis Data_Processing->Chemical_Shift Integration Integration Analysis Data_Processing->Integration Multiplicity Multiplicity Analysis Data_Processing->Multiplicity Structure_Confirmation Structural Confirmation Chemical_Shift->Structure_Confirmation Integration->Structure_Confirmation Multiplicity->Structure_Confirmation

Figure 1: Workflow for the ¹H NMR characterization of this compound.

Signaling Pathway of Structural Elucidation

The following diagram illustrates the logical connections between the observed ¹H NMR data and the structural features of this compound.

Signaling_Pathway cluster_data ¹H NMR Data cluster_interpretation Structural Interpretation cluster_structure Final Structure NH_Signal Broad Singlet (~12.5-13.5 ppm) Imidazole_NH Imidazole N-H Proton NH_Signal->Imidazole_NH Aromatic_Signal Multiplet (~7.2-7.7 ppm) Benzene_Ring Benzene Ring Protons Aromatic_Signal->Benzene_Ring Methylene_Signal Singlet (~3.9-4.6 ppm) SCH2CN_Group S-CH₂-CN Methylene Protons Methylene_Signal->SCH2CN_Group Final_Compound This compound Imidazole_NH->Final_Compound Benzene_Ring->Final_Compound SCH2CN_Group->Final_Compound

Figure 2: Logical pathway from ¹H NMR data to the structural confirmation of the target compound.

Conclusion

This application note provides a comprehensive guide for the characterization of this compound using ¹H NMR spectroscopy. The provided data table of expected chemical shifts, detailed experimental protocol, and logical workflow diagrams will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling efficient and accurate structural verification of this important class of compounds.

References

Application Notes & Protocols for Mass Spectrometry Analysis of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometry analysis of (1H-benzimidazol-2-ylthio)acetonitrile, a benzimidazole derivative with potential biological activity. The protocols outlined below are designed to facilitate the characterization and quantification of this compound in various research and development settings.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, antiviral, and antioxidant effects.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. This document outlines the appropriate methodologies for the analysis of this compound using mass spectrometry. The molecular formula for this compound is C₉H₇N₃S, and its molecular weight is approximately 189.24 g/mol .

Recommended Ionization Techniques

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound. Both Electrospray Ionization (ESI) and Electron Ionization (EI) are suitable methods.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules.[3][4] ESI is well-suited for liquid chromatography-mass spectrometry (LC-MS) workflows and typically produces protonated molecules [M+H]⁺, yielding molecular weight information with minimal fragmentation.

  • Electron Ionization (EI): A hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.[5] EI is commonly used with gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

This protocol is recommended for the analysis of this compound in complex matrices.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as acetonitrile or methanol.

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Scan Range: m/z 50-300.

  • Fragmentor Voltage: 120 V.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This protocol is suitable for the analysis of the pure compound or after appropriate derivatization if necessary.

Sample Preparation:

  • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

GC Conditions:

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions (EI Mode):

  • Ion Source: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Data Presentation and Interpretation

Predicted Mass Spectral Data

The following tables summarize the expected quantitative data from the mass spectrometric analysis of this compound.

Table 1: ESI-MS Predicted Data

Ion DescriptionPredicted m/zRelative Abundance
Protonated Molecule [M+H]⁺190.04High
Sodium Adduct [M+Na]⁺212.02Moderate
Potassium Adduct [M+K]⁺227.99Low

Table 2: EI-MS Predicted Fragmentation Data

Predicted m/zProposed Fragment IonRelative Abundance
189[C₉H₇N₃S]⁺ (Molecular Ion)High
150[C₇H₄N₂S]⁺ (Loss of •CH₂CN)Moderate
118[C₇H₆N₂]⁺ (Benzimidazole)High
91[C₆H₅N]⁺Moderate
77[C₆H₅]⁺Low
40[CH₂CN]⁺Moderate
Fragmentation Pathway

Under Electron Ionization, this compound is expected to undergo fragmentation. The primary fragmentation is likely the cleavage of the S-CH₂ bond.

Visualizations

G Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis dissolve Dissolve Sample in Acetonitrile dilute Serial Dilution (1-10 µg/mL) dissolve->dilute filter Syringe Filtration (0.22 µm) dilute->filter inject Inject into LC System filter->inject column C18 Reverse-Phase Column inject->column gradient Gradient Elution column->gradient esi Electrospray Ionization (ESI) gradient->esi analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector acquisition Data Acquisition detector->acquisition processing Data Processing acquisition->processing interpretation Interpretation processing->interpretation

Caption: Workflow for LC-MS analysis.

G Predicted EI Fragmentation Pathway M [C₉H₇N₃S]⁺˙ m/z = 189 F1 [C₇H₄N₂S]⁺ m/z = 150 M->F1 - •CH₂CN F2 [C₇H₆N₂]⁺˙ m/z = 118 M->F2 - •SCN F3 [C₆H₅N]⁺˙ m/z = 91 F2->F3 - HCN F4 [C₆H₅]⁺ m/z = 77 F3->F4 - HCN

Caption: Predicted EI fragmentation of the compound.

G Potential Benzimidazole Signaling Pathway Inhibition compound This compound enzyme Target Enzyme (e.g., Kinase, Polymerase) compound->enzyme Inhibits pathway Signaling Pathway enzyme->pathway proliferation Cell Proliferation / Survival pathway->proliferation Promotes apoptosis Apoptosis pathway->apoptosis Inhibits

Caption: Inhibition of a signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1H-benzimidazol-2-ylthio)acetonitrile. The described protocol is suitable for purity assessments, stability studies, and quality control of bulk drug substances and formulated products. This method utilizes a C18 column with a mobile phase consisting of a buffered acetonitrile/water mixture and UV detection, ensuring high sensitivity and reproducibility.

Introduction

This compound is a benzimidazole derivative of interest in pharmaceutical research and development due to the diverse biological activities associated with the benzimidazole scaffold.[1] Accurate and precise analytical methods are crucial for the characterization and quality control of this compound throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[2][3] This document provides a comprehensive protocol for the HPLC analysis of this compound, including system suitability parameters and a summary of expected performance data.

Physicochemical Properties of Benzimidazole Derivatives

Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry. The chromatographic behavior of these compounds is influenced by their physicochemical properties. For instance, the polarity, which can be estimated by the LogP value, plays a key role in retention on a reverse-phase column. A related compound, 1H-Benzimidazole-2-acetonitrile, has a LogP of 0.941, indicating moderate polarity.[4] The nitrogen atoms in the benzimidazole ring can undergo protonation, and controlling the pH of the mobile phase is often necessary to achieve sharp, symmetrical peaks.[5]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. C8 columns can also be considered.[5]

  • Solvents: HPLC grade acetonitrile and water are required.[6][7]

  • Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment.

  • Reference Standard: A well-characterized reference standard of this compound.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a buffer solution by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mixing thoroughly.

    • The mobile phase is a mixture of the buffer and acetonitrile. A common starting ratio for benzimidazole derivatives is in the range of 30:70 to 70:30 (v/v) buffer:acetonitrile.[5][8] For this method, a ratio of 40:60 (v/v) Water (0.1% Phosphoric Acid) : Acetonitrile is proposed.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation (Example Concentration: 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Sonication may be used to ensure complete dissolution.

  • Sample Solution Preparation (Example Concentration: 0.1 mg/mL):

    • Accurately weigh a quantity of the sample equivalent to approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following HPLC conditions are recommended for the analysis of this compound:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 40:60 (v/v) Water (0.1% Phosphoric Acid) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm or 288 nm (to be determined by UV scan of the analyte)[9]
Run Time 10 minutes

Data Presentation

Table 1: System Suitability Requirements

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=5 injections)
Table 2: Method Validation Summary (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterResult
Linearity (Concentration Range) 0.01 - 0.2 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.001 mg/mL
Limit of Quantification (LOQ) 0.003 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject into HPLC System MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Quantification Integration->Calculation Method_Parameters cluster_analyte Analyte Properties cluster_method HPLC Method Parameters Analyte This compound Polarity Polarity (LogP) Analyte->Polarity pKa pKa Analyte->pKa UV_Absorbance UV Absorbance Analyte->UV_Absorbance Column Stationary Phase (C18) Polarity->Column influences MobilePhase Mobile Phase (ACN/Water/Acid) pKa->MobilePhase influences pH Detector Detector (UV Wavelength) UV_Absorbance->Detector determines

References

Application Notes and Protocols: Anticancer Activity of (1H-benzimidazol-2-ylthio)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of (1H-benzimidazol-2-ylthio)acetonitrile derivatives. This document includes a summary of their biological effects, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer effects.[1][2][3] The benzimidazole scaffold is structurally similar to naturally occurring purine nucleotides, allowing it to interact with various biological targets.[3] Among these, this compound derivatives have emerged as a promising subclass of anticancer agents. These compounds have demonstrated the ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways.[1][2] This document outlines the anticancer properties of these derivatives and provides standardized protocols for their investigation.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative this compound and related benzimidazole derivatives against various cancer cell lines. The data is presented as the mean growth percent (GP), GI50 (concentration for 50% growth inhibition), and TGI (concentration for total growth inhibition), providing a comparative view of their potency and spectrum of activity.

Compound IDDerivative TypeCancer Cell LineAssay TypeGrowth Percent (%)GI50 (µM)TGI (µM)Reference
4a 2-Benzimidazolyl substituted acrylonitrile with 4-chlorophenyl furanCAKI-1 (Kidney)NCI-60 Screen-1.703.55[4]
4a 2-Benzimidazolyl substituted acrylonitrile with 4-chlorophenyl furanOverall (Mean)NCI-60 Screen32.117.497.49[4]
10a 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acidK-562 (Leukemia)NCI-60 Screen57.14--[5]
- 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids (general)SNB-75 (CNS Cancer)NCI-60 Screen74.84 - 85.73--[5]
- 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids (general)UO-31 (Renal Cancer)NCI-60 Screen71.53 - 82.16--[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound derivatives.

In Vitro Anticancer Activity Screening (NCI-60 Protocol)

This protocol is based on the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI) for screening potential anticancer agents against a panel of 60 human cancer cell lines.

Objective: To determine the growth inhibitory effects of the test compounds on various human cancer cell lines.

Materials:

  • Test compounds (solubilized in a suitable solvent, e.g., DMSO)

  • 60 human cancer cell lines (e.g., leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system)

  • RPMI-1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well microtiter plates

Procedure:

  • Cell Plating: Plate cells in 96-well plates at appropriate densities (5,000 to 40,000 cells/well) and incubate for 24 hours.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a control group with no compound.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 10 minutes at room temperature.

  • Washing: Remove unbound dye by washing five times with 1% acetic acid and air-dry the plates.

  • Dye Solubilization: Solubilize the bound stain with 10 mM Tris base solution.

  • Absorbance Measurement: Read the optical density at 515 nm using an automated plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition. The GI50, TGI, and LC50 (lethal concentration 50) values are determined from dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compounds on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at a specific concentration (e.g., IC50 value) for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through multiple mechanisms. The diagrams below illustrate some of the key signaling pathways and experimental workflows.

anticancer_mechanisms cluster_drug Benzimidazole Derivatives cluster_outcome Therapeutic Outcome drug This compound Derivatives tubulin Tubulin Polymerization drug->tubulin Inhibition kinases Oncogenic Kinases (PI3K/AKT, MAPK, EGFR) drug->kinases Inhibition topoisomerase Topoisomerases drug->topoisomerase Inhibition dna DNA Intercalation drug->dna cell_cycle Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle proliferation Inhibition of Proliferation kinases->proliferation topoisomerase->cell_cycle apoptosis Apoptosis Induction dna->apoptosis cancer_death Cancer Cell Death cell_cycle->cancer_death apoptosis->cancer_death

Caption: Mechanisms of anticancer action for benzimidazole derivatives.

experimental_workflow start Synthesis of This compound Derivatives invitro In Vitro Screening (e.g., NCI-60 Panel) start->invitro mechanistic Mechanistic Studies invitro->mechanistic cell_cycle_analysis Cell Cycle Analysis mechanistic->cell_cycle_analysis apoptosis_assay Apoptosis Assays mechanistic->apoptosis_assay western_blot Western Blotting mechanistic->western_blot invivo In Vivo Animal Studies (Xenograft Models) mechanistic->invivo end Lead Compound Identification invivo->end

Caption: Experimental workflow for anticancer drug discovery.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer therapeutics. Their ability to target multiple cellular pathways involved in cancer progression makes them attractive candidates for further investigation. The protocols and data presented in these application notes are intended to facilitate and standardize the research and development efforts in this area. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables are templates for presenting quantitative data obtained from in vitro cytotoxicity assays.

Table 1: Cell Viability Data (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 2.5
195 ± 3.1
1078 ± 4.2
2555 ± 3.8
5032 ± 2.9
10015 ± 1.7

Table 2: IC50 Values of (1H-benzimidazol-2-ylthio)acetonitrile on Various Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)28.5
A549 (Lung Cancer)42.1
HCT116 (Colon Cancer)35.8
HepG2 (Liver Cancer)51.2

Experimental Protocols

MTT Cell Viability Assay

This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases in living cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO2.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding compound_prep 3. Prepare compound dilutions treatment 4. Treat cells with compound compound_prep->treatment incubation 5. Incubate for 48/72h treatment->incubation mtt_addition 6. Add MTT reagent incubation->mtt_addition formazan_formation 7. Incubate for 4h mtt_addition->formazan_formation solubilization 8. Solubilize formazan formazan_formation->solubilization read_absorbance 9. Read absorbance at 570nm solubilization->read_absorbance calculate_viability 10. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Receptor Tyrosine Kinase compound->receptor Inhibition dna_damage DNA Damage compound->dna_damage Induction pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibition of Apoptosis apoptosis Apoptosis mtor->apoptosis Inhibition bax Bax bax->apoptosis Induction bcl2->bax Inhibition dna_damage->bax Activation

Caption: A hypothetical signaling pathway for benzimidazole-induced cytotoxicity.

Application Notes and Protocols: (1H-benzimidazol-2-ylthio)acetonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (1H-benzimidazol-2-ylthio)acetonitrile as a key building block for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate the application of this versatile reagent in organic synthesis and drug discovery programs.

Introduction

This compound is a valuable bifunctional molecule incorporating a benzimidazole nucleus, a reactive nitrile group, and a thioether linkage. The benzimidazole moiety is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The active methylene group adjacent to the nitrile function allows for facile carbon-carbon bond formation through various condensation reactions, making it an ideal starting material for the synthesis of a variety of heterocyclic systems.

Synthetic Applications

The primary synthetic utility of this compound lies in its application as a substrate in the Knoevenagel condensation. This reaction, typically carried out with various aromatic aldehydes, provides a straightforward route to α,β-unsaturated acrylonitriles, which can be further modified to generate a diverse library of compounds.

Knoevenagel Condensation for the Synthesis of 2-((1H-benzimidazol-2-yl)thio)-3-arylacrylonitriles

The reaction of this compound with a range of substituted aromatic aldehydes in the presence of a base, such as piperidine, affords the corresponding 2-((1H-benzimidazol-2-yl)thio)-3-arylacrylonitrile derivatives in good yields. These compounds serve as key intermediates for further synthetic elaborations.

Experimental Protocol: General Procedure for the Knoevenagel Condensation

A mixture of this compound (1.89 g, 0.01 mol), an appropriate aromatic aldehyde (0.01 mol), and piperidine (0.5 mL) in absolute ethanol (20 mL) is refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and methanol) to afford the pure 2-((1H-benzimidazol-2-yl)thio)-3-arylacrylonitrile product.

Table 1: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-3-arylacrylonitrile Derivatives via Knoevenagel Condensation

Aldehyde (ArCHO)Product (Ar)Reaction Time (h)Yield (%)Melting Point (°C)
BenzaldehydePhenyl285198-200
4-Chlorobenzaldehyde4-Chlorophenyl388210-212
4-Methoxybenzaldehyde4-Methoxyphenyl2.590188-190
4-Nitrobenzaldehyde4-Nitrophenyl482225-227
2-Chlorobenzaldehyde2-Chlorophenyl3.584205-207

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of reagents.

Logical Workflow for Synthesis

start This compound reagents Piperidine, Ethanol, Reflux start->reagents aldehyde Aromatic Aldehyde (ArCHO) aldehyde->reagents product 2-((1H-benzimidazol-2-yl)thio)-3-arylacrylonitrile reagents->product

Caption: Knoevenagel condensation workflow.

Biological Significance and Potential Applications

Derivatives of benzimidazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific biological data for compounds derived directly from this compound is an active area of research, the broader class of benzimidazole derivatives has shown promise in several therapeutic areas, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Benzimidazole-containing compounds have been reported to exhibit significant activity against a range of microbial pathogens. The mechanism of action for some antimicrobial benzimidazoles involves the inhibition of essential cellular processes, such as ergosterol biosynthesis in fungi.[1] The structural similarity of the benzimidazole core to purine nucleosides allows these compounds to interact with various biopolymers in microorganisms.[1]

Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Substituted 2-arylbenzimidazolesStaphylococcus aureus< 1 - 7.8[3]
Thieno[2,3-d]pyrimidine-benzimidazolesEscherichia coli6.25 - 50[4]
Thieno[2,3-d]pyrimidine-benzimidazolesCandida albicans12.5 - 50[4]

Note: MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is for structurally related benzimidazole derivatives and not directly for derivatives of this compound.

Anticancer Activity

The benzimidazole scaffold is a key component in several clinically approved and investigational anticancer drugs.[2] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of key signaling kinases.[1][5]

Table 3: Representative Anticancer Activity of Benzimidazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-substituted 6-nitro-1H-benzimidazolesHepG2 (Liver)1.84 - 10.28[6]
N-substituted 6-nitro-1H-benzimidazolesMCF-7 (Breast)2.15 - 9.87[6]
Alkylsulfonyl 1H-benzo[d]imidazole derivativesMCF-7 (Breast)4.7 - 10.9[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data is for structurally related benzimidazole derivatives and not directly for derivatives of this compound.

Potential Anticancer Signaling Pathways Targeted by Benzimidazole Derivatives

benzimidazole Benzimidazole Derivatives tubulin Tubulin Polymerization benzimidazole->tubulin Inhibition kinases Signaling Kinases (e.g., VEGFR, EGFR) benzimidazole->kinases Inhibition microtubule Microtubule Disruption tubulin->microtubule Leads to cell_cycle Cell Cycle Arrest microtubule->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis proliferation Cell Proliferation kinases->proliferation Blocks angiogenesis Angiogenesis kinases->angiogenesis Blocks

Caption: Potential anticancer mechanisms.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo Knoevenagel condensation provides a facile entry into a wide array of functionalized acrylonitrile derivatives. These intermediates hold significant promise for the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery. The protocols and data presented herein serve as a practical guide for researchers to explore the full synthetic potential of this important molecule. Further investigation into the biological activities of direct derivatives of this compound is warranted and represents a promising avenue for future research.

References

Application Notes and Protocols: (1H-benzimidazol-2-ylthio)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The (1H-benzimidazol-2-ylthio)acetonitrile scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Its unique chemical architecture, featuring a fused benzene and imidazole ring system linked to a reactive acetonitrile group via a thioether bridge, allows for extensive structural modifications. These modifications have led to the discovery of potent anticancer, antimicrobial, and enzyme-inhibiting compounds, making this scaffold a significant focus of contemporary drug discovery efforts.

These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound and its derivatives.

Section 1: Synthesis Protocols

The core this compound structure is typically synthesized from 2-mercaptobenzimidazole, a readily available starting material. The following protocol outlines a general procedure for its synthesis and subsequent derivatization.

Protocol 1.1: Synthesis of this compound

This protocol describes the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile.

Materials:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Ethanol

Procedure:

  • A mixture of 2-mercaptobenzimidazole (0.1 mole), dry acetone (300 ml), and anhydrous K₂CO₃ (0.1 mole) is prepared in a round-bottom flask.[1]

  • Ethylchloroacetate (0.13 mole) is added to the mixture.[1]

  • The reaction mixture is heated under reflux for 6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[1]

  • After completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is evaporated under reduced pressure to yield the crude product.

  • The residue is recrystallized from ethanol to afford pure this compound.

Protocol 1.2: General Synthesis of Arylidene Derivatives

Many potent derivatives are synthesized via a Knoevenagel condensation of the active methylene group in this compound with various aromatic aldehydes.

Materials:

  • This compound (Compound 1 )

  • Substituted Aromatic Aldehydes

  • Methanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve this compound (1 ) in methanol in a round-bottom flask.

  • Add the desired aromatic aldehyde to the solution.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate, the 2-((1H-benzimidazol-2-yl)thio)-3-arylacrylonitrile derivative, is collected by filtration, washed with cold methanol, and dried.[2]

Section 2: Medicinal Chemistry Applications & Data

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Benzimidazole derivatives are well-documented anticancer agents.[3][4] The this compound core has been incorporated into molecules designed to inhibit critical cancer-related targets, such as tubulin and Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: Tubulin Polymerization Inhibition Several benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics. They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6]

Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules (Cytoskeleton) Tubulin_Dimers->Microtubules Polymerization Compound (1H-benzimidazol-2-ylthio) acetonitrile Derivative Microtubules->Tubulin_Dimers Depolymerization Mitosis Mitosis Microtubules->Mitosis Essential for Spindle Formation Compound->Tubulin_Dimers Polymerization_Inhibition Polymerization_Inhibition Apoptosis Apoptosis (Cell Death) G2M_Arrest G2/M Phase Cell Cycle Arrest Mitosis->G2M_Arrest G2M_Arrest->Apoptosis Polymerization_Inhibition->Microtubules Inhibits Mitosis_Block->Mitosis Disrupts

Caption: Mechanism of tubulin polymerization inhibition.

Mechanism of Action: EGFR Inhibition The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives proliferation in many cancers.[7] Small molecules can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream pro-survival signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds ATP ATP P P EGFR->P Autophosphorylation Compound (1H-benzimidazol-2-ylthio) acetonitrile Derivative Compound->EGFR Inhibits ATP Binding ADP ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDModificationCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
4a Benzimidazole-pyrimidine moietyMCF-7 (Breast)8.22[8]
4a Benzimidazole-pyrimidine moietyCaCO-2 (Colon)5.67[8]
7n Carboxamide derivativeSK-Mel-28 (Melanoma)2.55 - 17.89[6]
7u Carboxamide derivativeSK-Mel-28 (Melanoma)2.55 - 17.89[6]
12b Indazole analogueA2780S (Ovarian)0.0062[5]
12b Indazole analogueA2780/T (Paclitaxel-Resistant Ovarian)0.0097[5]
4r Benzimidazole-oxadiazole derivativePANC-1 (Pancreatic)5.5[9]
4r Benzimidazole-oxadiazole derivativeA549 (Lung)0.3[9]
4r Benzimidazole-oxadiazole derivativeMCF-7 (Breast)0.5[9]
Antimicrobial Activity

The benzimidazole scaffold is a core component of many antimicrobial drugs.[10] Derivatives of this compound have been synthesized and tested, revealing promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDModificationMicroorganismMIC (µg/mL)Reference
5b N-alkyl 2-benzylthiomethylStaphylococcus aureus140 - 320[7]
5d N-alkyl 2-benzylthiomethylStaphylococcus aureus140 - 320[7]
5e N-alkyl 2-benzylthiomethylStaphylococcus aureus140 - 320[7]
5b N-alkyl 2-benzylthiomethylEscherichia coli140 - 400[7]
5e N-alkyl 2-benzylthiomethylEscherichia coli140 - 400[7]
5g N-alkyl 2-benzylthiomethylEscherichia coli140 - 400[7]
10a Benzimidazole-triazole hybridStaphylococcus aureusStrong Activity[11]
10b Benzimidazole-triazole hybridEscherichia coliStrong Activity[11]
26b Indole-benzimidazole-triazole hybridStaphylococcus aureus3.125 - 6.25[12]
26c Indole-benzimidazole-triazole hybridBacillus subtilis3.125 - 6.25[12]

*Qualitative "Strong Activity" reported, specific MIC value not provided.

Section 3: Experimental Protocols for Biological Evaluation

The following are generalized protocols for key biological assays used to evaluate this compound derivatives. Researchers should adapt these based on specific experimental needs and available resources.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Protocol 3.2: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • 96-well microtiter plates

  • p-iodonitrotetrazolium chloride (INT) indicator (optional)

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14] A colorimetric indicator like INT can be added to aid visualization.

Protocol 3.3: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of microtubules in real-time.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P)

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Test compounds and controls (e.g., Paclitaxel, Nocodazole)

  • Half-area 96-well plates (black, for fluorescence)

  • Temperature-controlled fluorescence plate reader (340-360 nm excitation, 400-440 nm emission)

Procedure:

  • Pre-warm the 96-well plate and the plate reader to 37°C.[15]

  • Prepare 10x stock solutions of the test compounds and reference drugs.

  • On ice, prepare the tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer with GTP.

  • Add 5 µL of the 10x compound stocks to duplicate wells.

  • Initiate the reaction by adding 45 µL of the ice-cold tubulin solution to each well.

  • Immediately place the plate in the 37°C reader and begin monitoring fluorescence every minute for 60-90 minutes.

  • Polymerization of tubulin into microtubules increases the fluorescence signal. Inhibitors will suppress this increase.

  • Analyze the polymerization curves (fluorescence vs. time) to determine the effect of the compounds on the rate and extent of tubulin assembly.[3]

Section 4: Drug Discovery Workflow

The development of new drugs from the this compound scaffold follows a logical progression from initial synthesis to biological validation.

Drug_Discovery_Workflow Start Scaffold Selection: This compound Synthesis Chemical Synthesis (Protocol 1.2) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Library Compound Library of Novel Derivatives Purification->Library Screening Primary Biological Screening (e.g., In Vitro Cytotoxicity) Library->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Secondary_Assay Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Tubulin Assay) Hit_ID->Secondary_Assay Potent Hits SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Inactive/Weak Hits Secondary_Assay->SAR Optimization Lead Optimization (Iterative Synthesis) SAR->Optimization Optimization->Synthesis Design New Derivatives Lead Lead Compound Optimization->Lead

Caption: General workflow for drug discovery.

References

Application Notes and Protocols for the Development of Novel Therapeutics from (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of (1H-benzimidazol-2-ylthio)acetonitrile and its derivatives, focusing on their anticancer and antimicrobial activities. Detailed protocols for the synthesis of the parent compound and for key biological assays are provided to facilitate further research and development in this area.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] this compound, a derivative of this versatile heterocycle, has emerged as a promising starting point for the development of novel therapeutics. This compound and its analogs have demonstrated significant potential as both anticancer and antimicrobial agents.[2][3] Their mechanism of action is often attributed to the disruption of essential cellular processes, including microtubule dynamics and enzymatic activity crucial for pathogen survival.[4][5] These notes will detail the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the formation of 2-mercaptobenzimidazole, followed by its S-alkylation with chloroacetonitrile.

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole

This protocol is adapted from established literature procedures.

Materials:

  • o-Phenylenediamine

  • Potassium ethyl xanthate (or potassium hydroxide and carbon disulfide)

  • 95% Ethanol

  • Water

  • Activated charcoal (Norit)

  • Acetic acid

Procedure:

  • In a 1-liter flask, combine 32.4 g (0.3 mole) of o-phenylenediamine, 52.8 g (0.33 mole) of potassium ethyl xanthate, 300 ml of 95% ethanol, and 45 ml of water.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add 12 g of activated charcoal (Norit) to the hot mixture and continue to reflux for an additional 10 minutes.

  • Filter the hot solution to remove the activated charcoal.

  • Heat the filtrate to 60–70°C and add 300 ml of warm tap water (60–70°C).

  • With good stirring, add a solution of 25 ml of acetic acid in 50 ml of water.

  • Allow the product to crystallize, then cool the mixture in a refrigerator for 3 hours to ensure complete crystallization.

  • Collect the glistening white crystals of 2-mercaptobenzimidazole by filtration on a Büchner funnel.

  • Dry the product overnight at 40°C. The expected yield is 37.8–39 g (84–86.5%).

Protocol 2: Synthesis of this compound

This protocol describes the S-alkylation of 2-mercaptobenzimidazole.

Materials:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile

  • Anhydrous potassium carbonate

  • Acetone (dry)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 15 g (0.1 mole) of 2-mercaptobenzimidazole in 300 ml of dry acetone.

  • To this solution, add 13.8 g (0.1 mole) of anhydrous potassium carbonate.

  • Add 9.8 g (0.13 mole) of chloroacetonitrile to the mixture.

  • Heat the reaction mixture under reflux for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound.

Therapeutic Applications and Biological Activity

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A HeLa (Cervical)29.5 - 57.1[4]
Derivative B HCT-116 (Colon)29.5 - 57.1[4]
Compound 23 MDA-MB-231 (Breast)6.03[4]
Compound 23 MDA-MB-468 (Breast)8.3[4]
Compound 24 MDA-MB-231 (Breast)16.38[4]
Compound 18 A549 (Lung)0.63[4]
Compound 18 NCI-H460 (Lung)0.99[4]
Compound 18 MCF-7 (Breast)1.3[4]
Compound 18 MDA-MB-231 (Breast)0.94[4]
Compound 32 HCT-116 (Colon)3.87 - 8.34[4]
Compound 32 HepG2 (Liver)3.87 - 8.34[4]
Compound 32 MCF-7 (Breast)3.87 - 8.34[4]
Compound 32 HeLa (Cervical)3.87 - 8.34[4]
Antimicrobial Activity

Benzimidazole derivatives, including those related to this compound, have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3][6] A key target in bacteria is the tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial survival.[3][7][8]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidine derivative Gram-positive bacteria-[3]
Thieno[2,3-d]pyrimidine derivative Gram-negative bacteria-[3]
Thieno[2,3-d]pyrimidine derivative Candida albicans-[3]
(1H-benzimidazol-2-yl)methanethiol derivative MRSA-[6]
2-{[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide Bacterial strains-[7]

Experimental Protocols for Biological Evaluation

Protocol 3: MTT Assay for Anticancer Activity Screening

This protocol outlines a standard procedure for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT-116, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • This compound derivatives

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often linked to the disruption of the microtubule network. This interference with tubulin polymerization leads to a cascade of downstream events culminating in apoptosis.

anticancer_pathway Compound This compound Derivative Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction antimicrobial_workflow Compound This compound Derivative TrmD tRNA (Guanine37-N1)-methyltransferase (TrmD) Compound->TrmD Inhibition tRNA_maturation tRNA Maturation TrmD->tRNA_maturation Catalyzes Protein_synthesis Protein Synthesis tRNA_maturation->Protein_synthesis Required for Bacterial_death Bacterial Cell Death Protein_synthesis->Bacterial_death Disruption leads to drug_discovery_workflow Synthesis Synthesis of This compound and Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer_Screening Anticancer Screening (MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial_Screening Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, TrmD Inhibition Assay) Anticancer_Screening->Mechanism_Study Antimicrobial_Screening->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization

References

Application Notes and Protocols: High-Throughput Screening of (1H-benzimidazol-2-ylthio)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties. The (1H-benzimidazol-2-ylthio)acetonitrile core represents a versatile template for generating diverse chemical libraries. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large numbers of these derivatives to identify "hit" compounds with desired biological activities.[1] This document provides detailed protocols and application notes for conducting HTS campaigns on this compound derivatives for anticancer, antimicrobial, and antiviral discovery.

A generalized HTS workflow is crucial for systematically progressing from a large compound library to validated hits. This process involves several key stages, from initial screening to confirmation and further characterization.

High_Throughput_Screening_Workflow General High-Throughput Screening (HTS) Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Compound_Library Compound Library (10,000s of derivatives) Primary_HTS Primary HTS (Single Concentration) Compound_Library->Primary_HTS Hit_Identification Initial Hit Identification (Activity > Threshold) Primary_HTS->Hit_Identification Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Hit_Identification->Hit_Confirmation ~1-5% Hit Rate Dose_Response Dose-Response Assay (e.g., IC50/EC50/MIC) Hit_Confirmation->Dose_Response Counter_Screen Counter-Screening (Assess specificity, cytotoxicity) Dose_Response->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Counter_Screen->SAR_Analysis Confirmed Hits Hit_to_Lead Hit-to-Lead Optimization SAR_Analysis->Hit_to_Lead Validated_Hits Validated Hits for Lead Optimization Hit_to_Lead->Validated_Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Application: Anticancer Cytotoxicity Screening

Benzimidazole derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. A primary HTS campaign is crucial for identifying which this compound derivatives possess cytotoxic effects. The MTT assay is a robust, colorimetric method suitable for HTS to assess cell viability.[2][3][4]

Data Presentation: Anticancer Activity

The results of a primary cytotoxicity screen are typically summarized by calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that reduces cell viability by 50%.

Derivative IDScaffold ModificationIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HepG2 (Liver)IC₅₀ (µM) vs. MCF-7 (Breast)
BTA-001R = 4-chlorophenyl15.815.622.4
BTA-002R = 4-methoxyphenyl35.241.8> 50
BTA-003R = 2-nitrophenyl9.711.214.5
BTA-004R = 3,4-dichlorophenyl5.16.88.9
Cisplatin (Control)-8.57.210.1

Table 1: Example cytotoxicity data for this compound derivatives against various cancer cell lines. Data is hypothetical but representative of typical screening results.

Experimental Protocol: MTT Assay for High-Throughput Cytotoxicity Screening

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates to increase throughput.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cells Plate cells (e.g., A549) in 96-well plates. Incubate 24h at 37°C, 5% CO₂. B 2. Compound Treatment Add serial dilutions of derivatives. Include vehicle (DMSO) and positive controls. A->B C 3. Incubate Incubate plates for 48-72 hours at 37°C, 5% CO₂. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well. Incubate for 4 hours. C->D E 5. Solubilize Formazan Remove media, add DMSO to dissolve purple formazan crystals. Shake plate. D->E F 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability vs. controls. Determine IC50 values. F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) under standard conditions.

    • Trypsinize and count the cells. Seed cells into 96-well clear-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare stock solutions of this compound derivatives in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compounds in culture medium to achieve final desired concentrations (e.g., from 0.1 to 100 µM).

    • Remove the medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Cisplatin).

  • Incubation:

    • Return the plates to the incubator and incubate for 48 to 72 hours.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if necessary.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Application: Antimicrobial Activity Screening

The benzimidazole core is present in several commercial antimicrobial agents. HTS is a powerful tool to discover novel this compound derivatives with potent antibacterial or antifungal activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is readily adaptable to a high-throughput format.[5][6][7]

Data Presentation: Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Derivative IDScaffold ModificationMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
BTA-001R = 4-chlorophenyl83216
BTA-002R = 4-methoxyphenyl32> 6464
BTA-003R = 2-nitrophenyl166432
BTA-004R = 3,4-dichlorophenyl4168
Ciprofloxacin (Control)-10.25N/A
Fluconazole (Control)-N/AN/A4

Table 2: Example Minimum Inhibitory Concentration (MIC) data for derivatives against representative microbial strains. Data is hypothetical.

Experimental Protocol: High-Throughput Broth Microdilution Assay

This protocol outlines the determination of MIC in a 96-well or 384-well plate format.

Antimicrobial_Screening_Workflow Broth Microdilution MIC Assay Workflow A 1. Compound Plating Dispense compounds into microplates. Create 2-fold serial dilutions. B 2. Inoculum Preparation Prepare microbial suspension (e.g., bacteria) and adjust to 0.5 McFarland standard. A->B C 3. Inoculation Add diluted microbial suspension to all wells (final conc. ~5 x 10^5 CFU/mL). B->C D 4. Incubation Incubate plates for 16-20 hours at 37°C. C->D E 5. Growth Determination Measure Optical Density (OD) at 600 nm OR add viability indicator (e.g., Resazurin). D->E F 6. MIC Determination Identify the lowest compound concentration with no visible growth (or color change). E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth) into all wells of a 96-well plate.

    • Add 50 µL of the highest concentration of each test compound (e.g., 128 µg/mL in 1% DMSO) to the first column of wells.

    • Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

  • Inoculum Preparation:

    • Select colonies from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in broth to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. The final inoculum in each well will be ~5 x 10⁵ CFU/mL.

    • Include sterility controls (broth only) and growth controls (inoculum in broth without compound).

  • Incubation:

    • Seal the plates (e.g., with a breathable membrane) and incubate at 37°C for 16-20 hours.

  • Determining Growth and MIC:

    • Method A (OD Measurement): Read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where the OD is not significantly higher than the sterility control.

    • Method B (Viability Indicator): Add 10 µL of a viability indicator dye like Resazurin to each well and incubate for an additional 1-4 hours. A color change (blue to pink) indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Application: Antiviral Activity Screening

Derivatives of benzimidazole have been reported to possess activity against a wide range of viruses.[8] A cell-based assay that measures the inhibition of virus-induced cytopathic effect (CPE) is a common HTS method for discovering antiviral compounds.

Data Presentation: Antiviral Activity

The half-maximal effective concentration (EC₅₀) represents the compound concentration that achieves 50% of the maximum antiviral effect (e.g., 50% protection from CPE). The selectivity index (SI), calculated as CC₅₀ / EC₅₀ (where CC₅₀ is the 50% cytotoxic concentration), is a critical measure of the therapeutic window.

Derivative IDScaffold ModificationEC₅₀ (µM) vs. Influenza ACC₅₀ (µM) vs. MDCK cellsSelectivity Index (SI)
BTA-001R = 4-chlorophenyl12.5> 100> 8.0
BTA-002R = 4-methoxyphenyl45.1> 100> 2.2
BTA-003R = 2-nitrophenyl28.385.03.0
BTA-004R = 3,4-dichlorophenyl5.860.110.4
Oseltamivir (Control)-0.5> 200> 400

Table 3: Example antiviral activity and cytotoxicity data for derivatives. Data is hypothetical.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol provides a general framework for an antiviral screen. Specifics such as cell type, virus strain, and multiplicity of infection (MOI) must be optimized for the virus of interest.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza) in 96-well plates and incubate for 24 hours to form a confluent monolayer.

  • Compound Treatment: Add serial dilutions of the test compounds to the cell monolayers and incubate for 1-2 hours.

  • Virus Infection: Infect the cells with the target virus at a pre-determined MOI that causes complete CPE within 48-72 hours. Include uninfected cell controls and infected vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours until CPE is complete in the virus control wells.

  • Quantification of Cell Viability: Quantify the viability of the cells in each well using a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP, or a crystal violet stain).

  • Data Analysis:

    • Normalize the data with cell control (100% viability) and virus control (0% viability) wells.

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the EC₅₀ from the dose-response curve.

    • Separately, determine the CC₅₀ using the same protocol but without adding the virus.

    • Calculate the Selectivity Index (SI = CC₅₀/EC₅₀). A higher SI value indicates a more promising antiviral candidate.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (1H-benzimidazol-2-ylthio)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (1H-benzimidazol-2-ylthio)acetonitrile. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and key data to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Q2: Which bases are suitable for this reaction?

A2: Common bases used for this synthesis include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base can influence the reaction rate and yield.

Q3: What solvents are recommended for the synthesis?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetone are frequently used. The choice of solvent can affect the solubility of the reactants and the reaction temperature.

Q4: What are the typical reaction times and temperatures?

A4: The reaction is often heated to reflux, with times ranging from 4 to 24 hours, depending on the specific reactants and conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.

Q5: How can I purify the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Column chromatography on silica gel may also be employed if further purification is necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Inactive reagents. 3. Suboptimal reaction temperature. 4. Insufficient base.1. Monitor the reaction using TLC to ensure completion. Extend the reaction time if necessary. 2. Check the purity and integrity of 2-mercaptobenzimidazole and chloroacetonitrile. 3. Ensure the reaction mixture reaches the appropriate reflux temperature for the chosen solvent. 4. Use a slight excess of the base to ensure complete deprotonation of the thiol.
Formation of Side Products 1. N-alkylation of the benzimidazole ring. 2. Dimerization of 2-mercaptobenzimidazole.1. N-alkylation can sometimes compete with the desired S-alkylation. Using a milder base or optimizing the reaction temperature may favor S-alkylation. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dimerization.
Difficulty in Product Isolation/Purification 1. Product is an oil and does not precipitate. 2. Presence of unreacted starting materials or side products.1. If the product does not precipitate upon cooling, try adding a non-polar solvent (e.g., hexane) to induce precipitation. Alternatively, use extraction followed by solvent evaporation. 2. Purify the crude product using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane).
Inconsistent Results 1. Variability in reagent quality. 2. Moisture in the reaction.1. Use reagents from a reliable source and ensure they are properly stored. 2. Use anhydrous solvents and perform the reaction under a dry atmosphere, especially when using moisture-sensitive bases like NaH.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of this compound

Parameter Condition A Condition B
Starting Material 2-Mercaptobenzimidazole2-Mercaptobenzimidazole
Reagent ChloroacetonitrileChloroacetonitrile
Base K₂CO₃NaH
Solvent AcetoneDMF
Temperature Reflux (approx. 56°C)Room Temperature to 60°C
Reaction Time 6 hours4-12 hours
Reported Yield ~87%Variable

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Acetone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-mercaptobenzimidazole (0.1 mole), anhydrous potassium carbonate (0.1 mole), and dry acetone (300 ml).

  • Addition of Reagent: To this suspension, add chloroacetonitrile (0.13 mole) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for approximately 6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Deprotonation Deprotonation 2-Mercaptobenzimidazole->Deprotonation Thiol Group Chloroacetonitrile Chloroacetonitrile Nucleophilic_Attack Nucleophilic Attack Chloroacetonitrile->Nucleophilic_Attack Base Base Base->Deprotonation Deprotonation->Nucleophilic_Attack Thiolate Anion Product_Formation Product Formation Nucleophilic_Attack->Product_Formation S-Alkylation This compound This compound Product_Formation->this compound Final Product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A 1. Mix Reactants (2-Mercaptobenzimidazole, Base, Solvent) B 2. Add Chloroacetonitrile A->B C 3. Heat to Reflux & Monitor by TLC B->C D 4. Cool and Filter C->D E 5. Evaporate Solvent D->E F 6. Recrystallize Product E->F G Pure this compound F->G

Caption: General experimental workflow for the synthesis.

Troubleshooting_Guide Start Low Yield Issue Incomplete_Reaction Check TLC for starting material Start->Incomplete_Reaction Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Check_Reagents Check Reagent Purity Incomplete_Reaction->Check_Reagents No Success Yield Improved Extend_Time->Success Use_New_Reagents Use Fresh Reagents Check_Reagents->Use_New_Reagents Impure Check_Temp Verify Reaction Temperature Check_Reagents->Check_Temp Pure Use_New_Reagents->Success Adjust_Temp Adjust Heating Check_Temp->Adjust_Temp Incorrect Check_Temp->Success Correct Adjust_Temp->Success

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1H-benzimidazol-2-ylthio)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method is the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile. This reaction involves the nucleophilic attack of the sulfur atom of 2-mercaptobenzimidazole on the electrophilic carbon of chloroacetonitrile, leading to the formation of a new carbon-sulfur bond.

Q2: What are the typical reagents and conditions for this synthesis?

Typically, the synthesis is carried out by reacting 2-mercaptobenzimidazole with chloroacetonitrile in the presence of a base and a suitable solvent. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are often employed. The reaction temperature can range from room temperature to gentle heating.

Q3: What are the main challenges in this synthesis that can lead to low yield?

The primary challenges include incomplete reaction, the formation of side products, and difficulties in product purification. A significant side reaction is the N-alkylation of the benzimidazole ring instead of the desired S-alkylation.[1]

Q4: How can I minimize the formation of the N-alkylated byproduct?

The regioselectivity of the alkylation (S- vs. N-alkylation) is influenced by the reaction conditions. Generally, S-alkylation is favored under milder conditions. Using a weaker base and a polar aprotic solvent can enhance the selectivity for S-alkylation. The sulfur atom in 2-mercaptobenzimidazole is a softer nucleophile and will preferentially react with the soft electrophile (the carbon atom of chloroacetonitrile) under conditions that do not fully deprotonate the nitrogen atom.

Q5: What is the role of a phase transfer catalyst (PTC) in this reaction?

A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially in a two-phase system (e.g., a solid-liquid or liquid-liquid system).[2] The PTC helps to transfer the deprotonated 2-mercaptobenzimidazole from the solid or aqueous phase to the organic phase where the chloroacetonitrile is dissolved, thereby accelerating the reaction rate and potentially improving the yield.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient base. 3. Low reaction temperature. 4. Short reaction time.1. Check the purity and activity of 2-mercaptobenzimidazole and chloroacetonitrile. 2. Use at least one equivalent of a suitable base like anhydrous K₂CO₃. 3. Gradually increase the reaction temperature (e.g., to 50-60 °C) and monitor the reaction progress by TLC. 4. Extend the reaction time and monitor the disappearance of the starting material.
Presence of Unreacted 2-Mercaptobenzimidazole 1. Incomplete reaction. 2. Insufficient amount of chloroacetonitrile. 3. Poor solubility of the starting material.1. Increase the reaction time and/or temperature. 2. Use a slight excess (1.1-1.2 equivalents) of chloroacetonitrile. 3. Choose a solvent in which 2-mercaptobenzimidazole has better solubility, such as DMF.
Formation of N-Alkylated Isomer 1. Use of a strong base. 2. High reaction temperature. 3. Use of a protic solvent.1. Switch to a milder base like K₂CO₃ instead of NaOH or alkoxides. 2. Maintain a lower reaction temperature (e.g., room temperature to 40 °C). 3. Use a polar aprotic solvent like acetone or DMF.
Difficult Purification 1. Presence of multiple byproducts. 2. Similar polarity of the product and impurities.1. Optimize the reaction conditions to minimize side reactions. 2. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) for purification. Recrystallization from a suitable solvent like ethanol can also be attempted.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the S-alkylation of 2-mercaptobenzimidazole derivatives.

Materials:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB) (optional, as a phase transfer catalyst)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 2-mercaptobenzimidazole (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add chloroacetonitrile (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.

  • Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into ice-cold water.

  • The crude product will precipitate out of the solution.

  • Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using an ethyl acetate/hexane solvent system.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield and Selectivity of this compound Synthesis

Parameter Condition Effect on Yield Effect on S-alkylation Selectivity Rationale
Base Strong (e.g., NaOH, NaH)Can be high, but risk of side reactionsDecreasedStrong bases can deprotonate both the sulfur and nitrogen atoms, leading to a mixture of S- and N-alkylated products.
Weak (e.g., K₂CO₃, Et₃N)Generally goodIncreasedWeaker bases are more selective for deprotonating the more acidic thiol proton, favoring S-alkylation.[3]
Solvent Polar Aprotic (e.g., DMF, Acetone)GoodHighThese solvents solvate the cation of the base, leaving the anion more reactive, and do not participate in hydrogen bonding, which can favor S-alkylation.
Protic (e.g., Ethanol, Methanol)VariablePotentially lowerProtic solvents can solvate the thiolate anion, reducing its nucleophilicity, and may favor N-alkylation under certain conditions.
Temperature Low (Room Temperature)May be slowerHighLower temperatures generally favor the thermodynamically more stable S-alkylated product and minimize side reactions.
High (Reflux)Faster reaction rateDecreasedHigher temperatures can provide enough energy to overcome the activation barrier for N-alkylation, leading to a mixture of products.
Catalyst Phase Transfer Catalyst (e.g., TBAB)IncreasedUnchanged to slightly increasedFacilitates the transfer of the thiolate anion to the organic phase, increasing the reaction rate.[2]

Visualizations

Reaction_Mechanism 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Thiolate_Anion Benzimidazole Thiolate (Nucleophile) 2-Mercaptobenzimidazole->Thiolate_Anion Deprotonation Chloroacetonitrile Chloroacetonitrile Intermediate Transition State Chloroacetonitrile->Intermediate Nucleophilic Attack Base (K2CO3) Base (K2CO3) Base (K2CO3)->Thiolate_Anion Thiolate_Anion->Intermediate Product This compound Intermediate->Product Chloride leaves

Caption: Reaction mechanism for the S-alkylation of 2-mercaptobenzimidazole.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Reagents 1. Mix 2-Mercaptobenzimidazole, K2CO3, and DMF Stir 2. Stir at RT for 30 min Reagents->Stir Add_Reagent 3. Add Chloroacetonitrile Stir->Add_Reagent Reaction 4. Stir at RT (or heat gently) Add_Reagent->Reaction TLC 5. Monitor by TLC Reaction->TLC Quench 6. Pour into ice water TLC->Quench Reaction Complete Filter 7. Filter and wash precipitate Quench->Filter Dry 8. Dry under vacuum Filter->Dry Purify 9. Recrystallize or Column Chromatography Dry->Purify

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield of Product Check_TLC Analyze TLC Plate Start->Check_TLC Unreacted_SM High amount of starting material? Check_TLC->Unreacted_SM Yes Multiple_Spots Multiple new spots? Check_TLC->Multiple_Spots No Unreacted_SM->Multiple_Spots No Increase_Time_Temp Increase reaction time/temp Add more alkylating agent Unreacted_SM->Increase_Time_Temp Yes Check_Conditions Side reactions likely (e.g., N-alkylation) Multiple_Spots->Check_Conditions Yes Purification_Issue Product streaking or spots close together Multiple_Spots->Purification_Issue No End Improved Yield Increase_Time_Temp->End Optimize_Conditions Use milder base Lower temperature Use aprotic solvent Check_Conditions->Optimize_Conditions Optimize_Conditions->End Change_Solvent Optimize purification: Change chromatography solvent system Attempt recrystallization Purification_Issue->Change_Solvent Change_Solvent->End

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-benzimidazol-2-ylthio)acetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common alkylation reaction between 2-mercaptobenzimidazole and 2-chloroacetonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive 2-mercaptobenzimidazole.1. Ensure the starting material is pure. Recrystallize from ethanol/water if necessary.
2. Ineffective base.2. Use a suitable base to deprotonate the thiol. Triethylamine is reported to give high yields of the desired S-alkylated product. Potassium carbonate can be used but may result in lower yields. Ensure the base is fresh and dry.
3. Low reaction temperature.3. The reaction may require heating. Monitor the reaction progress by TLC and adjust the temperature as needed. A common condition is stirring at room temperature, but gentle heating may be necessary.
4. Impure 2-chloroacetonitrile.4. Use freshly distilled or high-purity 2-chloroacetonitrile.
Presence of a Major Side Product 1. N-alkylation: The primary side reaction is the alkylation of the benzimidazole nitrogen, forming (1-cyanomethyl-1H-benzimidazole-2-thione). This is due to the tautomeric nature of 2-mercaptobenzimidazole.1. Optimize the base and solvent system: The choice of base is critical. Organic bases like triethylamine tend to favor S-alkylation. Inorganic bases like potassium carbonate may lead to a higher proportion of the N-alkylated product. The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a solvent such as DMF with K₂CO₃ can also be employed.
2. S,N-dialkylation: If an excess of 2-chloroacetonitrile and a strong base are used, dialkylation can occur, leading to the formation of 2-((1-(cyanomethyl)-1H-benzimidazol-2-yl)thio)acetonitrile.2. Control stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of 2-chloroacetonitrile. Add the alkylating agent dropwise to the reaction mixture to avoid localized high concentrations.
Multiple Spots on TLC After Reaction 1. A mixture of S-alkylated product, N-alkylated side product, unreacted 2-mercaptobenzimidazole, and potentially S,N-dialkylated product.1. Purification: The desired S-alkylated product can typically be separated from the N-alkylated isomer and other impurities by column chromatography on silica gel. A solvent system such as ethyl acetate/hexane can be effective. Recrystallization from a suitable solvent (e.g., ethanol) may also be used for purification.
2. Hydrolysis of 2-chloroacetonitrile: Under strongly basic aqueous conditions, 2-chloroacetonitrile can hydrolyze to 2-chloroacetamide.2. Use anhydrous conditions: Ensure that all reagents and solvents are dry to minimize the hydrolysis of the alkylating agent.
Difficulty in Product Isolation 1. Product is soluble in the work-up solvent.1. After the reaction, if the product is in an organic solvent, it can be washed with water to remove inorganic salts. If the product precipitates from the reaction mixture, it can be isolated by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the residue can be purified by chromatography or recrystallization.
2. Emulsion formation during aqueous work-up.2. Add a saturated brine solution to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the N-alkylation of the 2-mercaptobenzimidazole starting material, leading to the formation of the isomeric byproduct, (1-cyanomethyl-1H-benzimidazole-2-thione). This occurs because 2-mercaptobenzimidazole exists in a tautomeric equilibrium between the thione and thiol forms, presenting two nucleophilic sites (nitrogen and sulfur) for alkylation.

Q2: How can I favor the desired S-alkylation over N-alkylation?

A2: The selectivity for S-alkylation over N-alkylation is significantly influenced by the choice of base and reaction conditions. Generally, S-alkylation is favored under conditions that promote the formation of the more nucleophilic thiolate anion. The use of tertiary amine bases, such as triethylamine, in an appropriate solvent often gives high yields of the S-alkylated product. In contrast, stronger bases or conditions that lead to the deprotonation of the nitrogen atom can increase the proportion of the N-alkylated side product.

Q3: What is a reliable experimental protocol for this synthesis?

A3: A reported method involves the treatment of 2-mercaptobenzimidazole with 2-chloroacetonitrile in N,N-dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

Q4: How can I purify the final product?

A4: The most effective method for purifying this compound and removing the N-alkylated isomer and other impurities is column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system. Recrystallization from a suitable solvent like ethanol can also be an effective purification method. The separation of the S- and N-alkylated isomers can be monitored by TLC.

Q5: Are there any other potential side reactions I should be aware of?

A5: Besides N-alkylation, other potential side reactions include:

  • S,N-Dialkylation: If an excess of 2-chloroacetonitrile is used, a second alkylation can occur on the nitrogen atom of the initially formed S-alkylated product.

  • Hydrolysis of 2-chloroacetonitrile: In the presence of water and a strong base, 2-chloroacetonitrile can hydrolyze to form 2-chloroacetamide, which will not participate in the desired reaction. It is therefore advisable to use anhydrous reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 2-Mercaptobenzimidazole

  • 2-Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium Bromide (TBAB)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-mercaptobenzimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (typically after a few hours), pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Thiolate Anion Thiolate Anion 2-Mercaptobenzimidazole->Thiolate Anion + Base Thione Tautomer Thione Tautomer 2-Mercaptobenzimidazole->Thione Tautomer Tautomerization Product This compound Thiolate Anion->Product + 2-Chloroacetonitrile (S-alkylation) SN_Product S,N-Dialkylated Product Product->SN_Product + 2-Chloroacetonitrile (Over-alkylation) N-Anion N-Anion Thione Tautomer->N-Anion + Base N_Product (1-cyanomethyl-1H-benzimidazole-2-thione) N-Anion->N_Product + 2-Chloroacetonitrile (N-alkylation)

Caption: Main reaction pathway and potential side reactions in the synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Experiment Start check_reaction Monitor Reaction by TLC start->check_reaction low_yield Low/No Product check_reaction->low_yield Incomplete Reaction side_products Major Side Products Observed check_reaction->side_products Multiple Spots good_yield Good Yield of Desired Product check_reaction->good_yield Clean Reaction low_yield->start Re-evaluate Starting Materials, Base, and Temperature purification Purification (Column Chromatography/Recrystallization) side_products->purification Isolate Products good_yield->purification end Pure Product purification->end

Caption: A logical workflow for troubleshooting common experimental issues.

Overcoming solubility issues of (1H-benzimidazol-2-ylthio)acetonitrile in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming in vitro solubility challenges with (1H-benzimidazol-2-ylthio)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What is the recommended starting solvent?

A1: this compound is a poorly water-soluble compound. It is recommended to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. The most commonly used and recommended solvent for initial dissolution is dimethyl sulfoxide (DMSO).[1][2]

Q2: What concentration of DMSO is safe for my cell-based assays?

A2: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your culture medium as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[3] Always run a vehicle control (medium with the same final DMSO concentration as your test samples) to account for any solvent effects on cell viability and function.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: Your compound might be exceeding its solubility limit in the final aqueous medium. Try working with a lower final concentration.

  • Increase the DMSO concentration slightly: While keeping toxicity in mind, a slightly higher DMSO concentration (e.g., from 0.1% to 0.25%) in the final medium might help.

  • Use a pre-warmed buffer: Adding the stock solution to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.

  • Vortex while adding: Vigorously vortexing the aqueous buffer while adding the DMSO stock solution can aid in rapid dispersion and prevent localized high concentrations that lead to precipitation.

  • Consider co-solvents: In some cases, a combination of solvents might be necessary. For instance, a small amount of a co-solvent like ethanol or polyethylene glycol (PEG) in addition to DMSO could improve solubility. However, the effects of any new solvent on your specific assay must be validated.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, pH can significantly influence the solubility of benzimidazole derivatives.[4][5] Benzimidazoles are often weak bases and their solubility can increase in acidic conditions due to the protonation of the imidazole ring.[5][6] It is advisable to determine the pH-solubility profile of your compound to find the optimal pH for your experiments, provided this pH is compatible with your assay system. For instance, the solubility of albendazole, a related benzimidazole, is significantly higher in acidic buffers (pH 2) compared to neutral or basic buffers.[4][5]

Q5: Are there other methods to enhance the solubility of this compound for in vitro studies?

A5: Besides co-solvents and pH adjustment, other techniques can be employed, though they may be more complex to implement for standard in vitro screening:

  • Use of cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]

  • Formulation with surfactants: Non-ionic surfactants can be used to create micellar formulations that enhance solubility. However, surfactants can also impact cell membranes and should be used with caution and proper controls.[7]

Troubleshooting Guides

Issue: Compound Precipitation During Preparation of Working Solution

Step 1: Initial Observation

  • You add your DMSO stock of this compound to your cell culture medium or buffer, and you observe a cloudy suspension or visible precipitate.

Step 2: Immediate Action

  • Do not use the solution for your experiment. The actual concentration of the dissolved compound is unknown and will lead to inaccurate results.

  • Try to redissolve: Gently warm the solution to 37°C and vortex or sonicate for a short period (1-2 minutes). If the precipitate dissolves and does not reappear upon cooling to room temperature, you may be able to proceed, but be cautious of supersaturation.

Step 3: Systematic Troubleshooting

  • Method 1: Optimize Dilution Technique

    • Pre-warm your aqueous medium to 37°C.

    • While vortexing the medium, add the DMSO stock solution dropwise and slowly. This ensures rapid mixing and avoids high local concentrations.

  • Method 2: Adjust Solvent Concentration

    • Prepare a dilution series of your DMSO stock into your aqueous medium to determine the concentration at which precipitation occurs.

    • If your desired final concentration is above this limit, you may need to slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25% or 0.5%). Remember to adjust your vehicle control accordingly and check for increased cytotoxicity.

  • Method 3: pH Modification

    • Prepare a series of buffers with different pH values (e.g., from pH 5.0 to 7.4).

    • Test the solubility of your compound in each buffer to identify a pH where it is more soluble.

    • Ensure the identified pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Method 4: Use of a Different Co-Solvent

    • If DMSO alone is insufficient, consider preparing a stock solution in a different solvent or a co-solvent system. Acetonitrile is another potential solvent, but its cellular effects should be carefully evaluated.[8][9][10]

Quantitative Data

Compound Solvent/Condition Solubility Reference
AlbendazolepH 2.0 Buffer23.5 µg/mL[4]
AlbendazolepH 6.0 - 8.0 Buffer1 - 8 µg/mL[4]
MebendazolePhysiological Conditions1 - 70 µg/mL[4]
Thiabendazole25°C50 µg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out a precise amount of this compound powder into a sterile vial.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the mixture vigorously for 2-5 minutes until the compound is completely dissolved. A clear solution should be obtained.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Objective: To determine the relative solubility of this compound at different pH values.

  • Materials:

    • This compound

    • A series of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

    • Microcentrifuge tubes

    • Shaking incubator or rotator

    • Centrifuge

    • UV-Vis spectrophotometer or HPLC

  • Procedure:

    • Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of each buffer.

    • Incubate the tubes with constant shaking at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is established) or HPLC.

    • Plot the solubility as a function of pH.

Visualizations

experimental_workflow start Start: Insoluble Compound stock_solution Prepare High-Concentration Stock in 100% DMSO start->stock_solution dilution Dilute Stock into Aqueous Buffer/Medium stock_solution->dilution check_solubility Observe for Precipitation dilution->check_solubility soluble Solution is Clear: Proceed with Experiment check_solubility->soluble No insoluble Precipitation Observed: Troubleshoot check_solubility->insoluble Yes end End: Soluble Compound soluble->end troubleshoot Troubleshooting Options insoluble->troubleshoot option1 Optimize Dilution (Vortexing, Warming) troubleshoot->option1 option2 Adjust Final Solvent Concentration troubleshoot->option2 option3 Modify Buffer pH troubleshoot->option3 option1->dilution option2->dilution option3->dilution

Caption: Experimental workflow for solubilizing this compound.

decision_tree start Compound Precipitates in Aqueous Medium is_conc_high Is the final concentration absolutely necessary? start->is_conc_high lower_conc Use a lower final concentration. is_conc_high->lower_conc No is_dmso_max Is final DMSO concentration at maximum tolerable level? is_conc_high->is_dmso_max Yes increase_dmso Increase final DMSO (e.g., to 0.5%) and re-test. is_dmso_max->increase_dmso No is_ph_sensitive Is the assay compatible with pH changes? is_dmso_max->is_ph_sensitive Yes adjust_ph Determine optimal pH for solubility and adjust experimental buffer. is_ph_sensitive->adjust_ph Yes use_cyclodextrin Consider using cyclodextrins or other solubilizing agents. is_ph_sensitive->use_cyclodextrin No

Caption: Decision tree for selecting a solubilization strategy.

References

Stability of (1H-benzimidazol-2-ylthio)acetonitrile in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (1H-benzimidazol-2-ylthio)acetonitrile in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a moderately stable compound. Its stability is primarily influenced by the solvent, pH, temperature, and exposure to light and oxidizing agents. The benzimidazole core is relatively stable, but the thioether and nitrile functional groups can be susceptible to degradation under certain conditions.

Q2: Which functional groups are most likely to degrade?

A2: The thioether (-S-) linkage is the most susceptible functional group to oxidation, which can lead to the formation of sulfoxides and sulfones.[1][2] The nitrile (-C≡N) group is generally stable but can undergo hydrolysis to a carboxamide and then to a carboxylic acid under strong acidic or basic conditions.[3][4]

Q3: What are the recommended storage conditions for the solid compound?

A3: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

Q4: How should I prepare stock solutions for experiments?

A4: It is advisable to prepare fresh stock solutions for each experiment. If storage is necessary, use an appropriate aprotic solvent, aliquot the solution into tightly sealed vials, and store at -20 °C or -80 °C, protected from light. Minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency over a short period in solution. The solvent may be reacting with the compound. Protic solvents like alcohols or water can participate in hydrolysis, especially at non-neutral pH.Switch to a less reactive, aprotic solvent such as acetonitrile, DMSO, or DMF for stock solutions. Ensure the solvent is anhydrous.
Appearance of new peaks in HPLC analysis of a stored solution. This indicates degradation. The new peaks could correspond to the sulfoxide or sulfone derivatives from thioether oxidation, or hydrolysis products of the nitrile group.Prepare and use fresh solutions. If storing solutions, purge with an inert gas like argon or nitrogen to minimize oxidation. Store at low temperatures and protect from light.
Inconsistent results between experimental repeats. This could be due to the on-bench degradation of the compound in solution during the experiment.Minimize the time the solution is kept at room temperature. Prepare dilutions immediately before use.
Precipitation of the compound from the solution upon storage. The compound may have limited solubility in the chosen solvent, especially at lower temperatures.Determine the solubility of the compound in the desired solvent at the intended storage temperature before preparing a concentrated stock solution.

Stability in Different Solvents

The following table provides a predicted stability profile of this compound in common laboratory solvents based on general chemical principles. "High" indicates that the compound is likely stable for an extended period under normal laboratory conditions. "Medium" suggests that some degradation may occur over time, and fresh solutions are recommended. "Low" indicates a higher potential for degradation, and the use of these solvents for stock solutions should be avoided.

Solvent Type Predicted Stability Justification
Acetonitrile Aprotic, PolarHighGenerally inert and a good solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarHighA good solvent for benzimidazoles, but should be of high purity (anhydrous) as it can be hygroscopic.
Dimethylformamide (DMF) Aprotic, PolarHighSimilar to DMSO, a suitable solvent for stock solutions. Should be anhydrous.
Dichloromethane (DCM) Aprotic, NonpolarHighA suitable solvent for short-term use; ensure it is free of acidic impurities.
Methanol / Ethanol Protic, PolarMediumRisk of solvolysis, especially if acidic or basic impurities are present. Use with caution for stock solutions.
Water Protic, PolarLow to MediumStability is highly pH-dependent. Risk of hydrolysis of the nitrile group, particularly at non-neutral pH.
Aqueous Buffers Protic, PolarLow to MediumStability will depend on the pH of the buffer. Acidic or basic conditions can promote hydrolysis.

Experimental Protocols

Protocol for Assessing Compound Stability using HPLC

This protocol outlines a general method for determining the stability of this compound in a chosen solvent.

1. Materials and Reagents:

  • This compound

  • High-purity solvent of choice

  • HPLC-grade acetonitrile and water

  • Formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Aliquot the solution into several sealed vials for analysis at different time points.

3. Storage Conditions:

  • Store the vials under the desired conditions (e.g., room temperature, 4 °C, -20 °C, protected from light, exposed to light).

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.[5][6]

  • At each time point (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from storage.

  • Allow the vial to equilibrate to room temperature.

  • Dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Record the peak area of the parent compound and any new peaks that appear.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).

  • Plot the percentage of the remaining compound against time to determine the degradation rate.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in test solvent) B Aliquot into Vials A->B C Room Temperature B->C D Refrigerated (4°C) B->D E Frozen (-20°C) B->E F Sample at Time Points (T=0, 24h, 48h, etc.) C->F D->F E->F G HPLC Analysis F->G H Data Interpretation (% Degradation) G->H

Caption: Workflow for assessing the stability of a compound in solution.

Logical Relationship of Factors Affecting Stability

Stability_Factors cluster_factors Influencing Factors cluster_degradation Degradation Pathways Compound This compound Stability Solvent Solvent (Protic vs. Aprotic) Hydrolysis Hydrolysis (Nitrile Group) Solvent->Hydrolysis pH pH (Acidic/Basic Conditions) pH->Hydrolysis Temp Temperature Temp->Hydrolysis Oxidation Oxidation (Thioether Group) Temp->Oxidation Light Light Exposure Light->Oxidation Oxygen Oxygen/Oxidizing Agents Oxygen->Oxidation Hydrolysis->Compound Oxidation->Compound

References

Technical Support Center: (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1H-benzimidazol-2-ylthio)acetonitrile. The information is designed to address specific issues that may be encountered during experimental analysis of the compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups present in this compound (a benzimidazole ring, a thioether linkage, and a nitrile group), the following degradation pathways are anticipated under typical forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress):

  • Hydrolysis (Acidic and Basic Conditions): The nitrile group is susceptible to hydrolysis. Under acidic or basic conditions, it can hydrolyze first to an intermediate amide, (1H-benzimidazol-2-ylthio)acetamide, and subsequently to the corresponding carboxylic acid, (1H-benzimidazol-2-ylthio)acetic acid.[1][2][3][4]

  • Oxidation: The thioether linkage is prone to oxidation.[5][6][7] Exposure to oxidizing agents can convert the sulfur atom to a sulfoxide, forming (1H-benzimidazol-2-ylsulfinyl)acetonitrile, and further oxidation can lead to the formation of a sulfone, (1H-benzimidazol-2-ylsulfonyl)acetonitrile.

  • Photodegradation: Benzimidazole derivatives can be susceptible to photolytic degradation.[8][9][10][11] This may involve cleavage of the benzimidazole ring or other photochemical reactions. The specific photoproducts would need to be identified through experimental analysis.

  • Thermal Degradation: While the benzimidazole ring itself is generally thermally stable, the overall molecule may degrade at elevated temperatures.[8][9][12][13][14] Degradation pathways could involve cleavage of the side chain or decomposition of the entire molecule.

Q2: What are the expected major degradation products of this compound?

A2: The primary degradation products expected from forced degradation studies are:

  • (1H-benzimidazol-2-ylthio)acetic acid: Formed via hydrolysis of the nitrile group.

  • (1H-benzimidazol-2-ylsulfinyl)acetonitrile: Formed via oxidation of the thioether.

  • (1H-benzimidazol-2-ylsulfonyl)acetonitrile: Formed from further oxidation of the sulfoxide.

  • 2-Mercaptobenzimidazole: Potential product from the cleavage of the thioether bond.

Troubleshooting Guides

Issue 1: I am not observing any degradation of this compound under my stress conditions.

  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the stress testing. Refer to ICH guidelines for typical stress conditions.[15]

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Solution: While possible, it is less likely that no degradation occurs under a range of forced degradation conditions. Ensure a sufficiently sensitive analytical method is being used to detect low levels of degradation. Consider employing a more universal detector like a mass spectrometer in addition to a UV detector.

Issue 2: I am observing too much degradation, and the parent peak has disappeared completely.

  • Possible Cause 1: Stress conditions are too harsh.

    • Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the degradation products can be adequately characterized.[15]

  • Possible Cause 2: The compound is inherently unstable under these conditions.

    • Solution: Perform a time-course study with milder conditions to identify a suitable time point where both the parent compound and its degradation products are present.

Issue 3: I am seeing multiple, poorly resolved peaks in my chromatogram after degradation.

  • Possible Cause 1: The analytical method is not stability-indicating.

    • Solution: The chromatographic method needs to be optimized to separate the parent compound from all potential degradation products. This may involve adjusting the mobile phase composition, gradient profile, column type, or temperature.

  • Possible Cause 2: Formation of secondary degradation products.

    • Solution: If the initial degradation products are themselves unstable, they can degrade further, leading to a complex mixture. A well-developed, stability-indicating method is crucial for resolving and identifying all significant degradation products.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Stress Condition% Degradation of Parent CompoundMajor Degradation Product(s)% Formation of Major Degradant(s)
0.1 M HCl, 80°C, 24h15.2%(1H-benzimidazol-2-ylthio)acetic acid12.5%
0.1 M NaOH, 60°C, 12h22.5%(1H-benzimidazol-2-ylthio)acetic acid19.8%
10% H₂O₂, RT, 8h18.9%(1H-benzimidazol-2-ylsulfinyl)acetonitrile16.3%
UV Light (254 nm), 48h10.5%Unidentified Photoproducts-
100°C, 72h8.7%Minor Unidentified Products-

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the solution at 60°C for 12 hours. After cooling, neutralize the solution with 1 mL of 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 8 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in methanol) to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Store the solid compound in an oven at 100°C for 72 hours. Dissolve the stressed solid in a suitable solvent to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

Visualizations

Degradation_Pathways parent This compound oxidation_product1 (1H-benzimidazol-2-ylsulfinyl)acetonitrile parent->oxidation_product1 Oxidation amide_intermediate (1H-benzimidazol-2-ylthio)acetamide parent->amide_intermediate Hydrolysis (Acid/Base) hydrolysis_product (1H-benzimidazol-2-ylthio)acetic acid oxidation_product2 (1H-benzimidazol-2-ylsulfonyl)acetonitrile oxidation_product1->oxidation_product2 Oxidation amide_intermediate->hydrolysis_product Hydrolysis (Acid/Base)

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc photo Photolysis photo->hplc thermal Thermal thermal->hplc ms LC-MS for Identification hplc->ms characterization Structure Elucidation (e.g., NMR) ms->characterization parent This compound parent->acid parent->base parent->oxidation parent->photo parent->thermal

Caption: General experimental workflow for forced degradation studies.

References

Troubleshooting low bioactivity of (1H-benzimidazol-2-ylthio)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (1H-benzimidazol-2-ylthio)acetonitrile derivatives.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of this compound derivatives, particularly when observing lower-than-expected biological activity.

Q1: My this compound derivative shows low or no bioactivity in my cell-based assay. What are the primary factors to investigate?

A1: Low bioactivity can stem from several factors, ranging from the compound itself to the assay conditions. A systematic approach is crucial for identifying the root cause. The primary areas to investigate are:

  • Compound Integrity and Purity: Verify the chemical structure, purity (>95%), and stability of your compound batch. Impurities or degradation products can lead to misleading results.

  • Solubility Issues: Benzimidazole derivatives, particularly those with thioether linkages, can have poor aqueous solubility.[1] If the compound precipitates in the culture medium, its effective concentration will be much lower than the nominal concentration, leading to apparent low activity.

  • Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Lipophilicity and the presence of specific functional groups can significantly influence membrane permeability.[2][3][4]

  • Compound Stability: The thioether linkage or other functional groups on the molecule might be unstable in the experimental conditions (e.g., pH of the medium, presence of serum proteins, metabolic enzymes in cells), leading to degradation over the incubation period.

  • Assay-Specific Problems: The chosen assay may not be sensitive enough, or the compound might interfere with the assay components (e.g., fluorescence quenching, reaction with detection reagents).

  • Incorrect Biological Target: The derivative may not be active against the specific cell line or biological target being tested. Benzimidazole derivatives have a wide range of biological targets, and activity is often structure-dependent.[5][6][7]

Q2: How can I determine if poor compound solubility is the cause of low bioactivity?

A2: Several methods can be used to assess compound solubility:

  • Visual Inspection: Prepare the highest concentration of your working solution in the final assay medium (with and without serum). Incubate under assay conditions (e.g., 37°C) for a few hours. Inspect the solution visually and microscopically for any signs of precipitation (cloudiness, crystals, or film).

  • Nephelometry: This technique measures the amount of light scattered by suspended particles and can quantitatively assess precipitation.

  • Solubility Assays: Perform a kinetic or thermodynamic solubility assay. A simple method involves preparing a dilution series of the compound in buffer or media, shaking it for an extended period (e.g., 24 hours), centrifuging to pellet undissolved compound, and then measuring the concentration of the compound in the supernatant, typically by HPLC-UV. A significant challenge with many benzimidazoles is their low water solubility, which can hinder their therapeutic performance.[1]

Q3: What are the best practices for preparing stock solutions and working dilutions of these compounds?

A3: Proper handling is critical to ensure accurate and reproducible results.

  • Stock Solutions: Prepare high-concentration stock solutions (typically 10-50 mM) in an appropriate organic solvent like 100% DMSO.[8] Ensure the compound is fully dissolved. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: When preparing working solutions, perform serial dilutions. To avoid precipitation, do not dilute the DMSO stock directly into the aqueous medium in a single large step. A common practice is to make an intermediate dilution in a solvent mix or directly in the medium, ensuring vigorous mixing. The final concentration of the organic solvent (e.g., DMSO) in the assay should be low (typically ≤0.5%) and consistent across all wells, including controls, as solvents can have their own biological effects.

Q4: My compound is potent in a biochemical (e.g., enzyme inhibition) assay but weak in a cell-based assay. What are the likely reasons?

A4: This is a common challenge in drug discovery and often points to issues with cell permeability, efflux, or metabolic instability.

  • Low Membrane Permeability: The compound may be an effective inhibitor of an isolated enzyme but cannot reach its target inside the cell.[3] Physicochemical properties like high polarity or a large number of hydrogen bond donors can limit passive diffusion across the cell membrane.[2][4]

  • Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a therapeutic intracellular concentration.

  • Intracellular Metabolism: The compound may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into an inactive form.

  • Compound Degradation: The compound could be unstable in the complex environment of the cell culture medium over the long incubation times often required for cell-based assays.

To investigate this, you can perform a cell permeability assay (e.g., PAMPA or Caco-2) or co-administer your compound with known efflux pump inhibitors.[2][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the known biological targets for this compound derivatives?

A1: The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide variety of biological targets.[7][10][11] Derivatives, including those with a thioether linkage, have been investigated for numerous activities, such as:

  • Anticancer: Many derivatives show cytotoxic effects against various cancer cell lines.[10][12][13][14] Mechanisms can include inhibition of kinases, disruption of microtubules, and induction of apoptosis.[1][15]

  • Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.[6]

  • Antiviral: Certain benzimidazole derivatives have shown potent antiviral activity.[6][16]

  • Enzyme Inhibition: They are known to inhibit various enzymes, including urease and Janus kinases (JAKs).[3][17]

Q2: What is the general chemical stability of the benzimidazole-thioether linkage?

A2: Thioether linkages are generally stable but can be susceptible to oxidation under certain conditions. The sulfur atom can be oxidized to a sulfoxide and then to a sulfone. This oxidation can occur during synthesis, storage, or under biological conditions (metabolic oxidation). Such chemical modification will significantly alter the compound's physicochemical properties (like polarity and shape) and its biological activity. It is advisable to protect compounds from excessive light and oxygen and to re-analyze their purity if stored for long periods.

Section 3: Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[18]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagents: Prepare assay buffer, purified active kinase, specific substrate peptide, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a solution of ATP (at or near its Km concentration for the specific kinase). Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric: Using [γ-32P]ATP and measuring radioactivity incorporated into the substrate.

    • Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well after the reaction. Lower light output corresponds to higher kinase activity.

    • Fluorescence/FRET-based: Uses modified peptides that change fluorescence properties upon phosphorylation.

  • Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control and determine the IC50 value of the inhibitor.

Section 4: Data Tables

Table 1: Representative Bioactivity of Benzimidazole-Thioether Derivatives
Compound IDTarget Cell LineAssay TypeIncubation Time (h)IC50 (nM)Reference
Compound 11HDFaProliferation24117.93[19]
Compound 11HDFaProliferation4813.2[19]
Compound 12HDFaProliferation2452.14[19]
Compound 12HDFaProliferation4828.2[19]
Compound 7iA549 (Lung)Antiproliferative-1530[15]
Compound 7iHCT-116 (Colon)Antiproliferative-1110[15]
Compound 7iPC-3 (Prostate)Antiproliferative-1980[15]
Note: This table presents example data from the literature for compounds containing a benzimidazole-thioether scaffold to illustrate typical activity ranges. HDFa refers to Human Dermal Fibroblast, a normal cell line.
Table 2: Physicochemical Properties of Parent Scaffolds
Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
1H-Benzimidazole-2-acetonitrileC9H7N3157.171.4
1H-Benzimidazol-1-ylacetonitrileC9H7N3157.17-
1-methyl-1H-Benzimidazole-2-acetonitrileC10H9N3171.201.1
Data sourced from PubChem.[20][21][22] XLogP3 is a computed measure of lipophilicity, which influences solubility and permeability.

Section 5: Visual Guides

Diagram 1: Troubleshooting Workflow

G start Low Bioactivity Observed check_compound Step 1: Verify Compound Integrity & Purity start->check_compound check_solubility Step 2: Assess Solubility check_compound->check_solubility issue_purity Issue: Impure or Degraded Compound check_compound->issue_purity check_permeability Step 3: Evaluate Cell Permeability & Efflux check_solubility->check_permeability issue_solubility Issue: Precipitation in Medium check_solubility->issue_solubility check_stability Step 4: Check Compound Stability in Assay check_permeability->check_stability issue_permeability Issue: Poor Permeability or High Efflux check_permeability->issue_permeability optimize_assay Step 5: Optimize Assay Conditions check_stability->optimize_assay issue_stability Issue: Compound Degradation check_stability->issue_stability issue_assay Issue: Assay Interference or Low Sensitivity optimize_assay->issue_assay solution_resynthesize Solution: Re-synthesize/ purify. Use fresh batch. issue_purity->solution_resynthesize solution_solubility Solution: Modify formulation (e.g., use co-solvents). Lower concentration. issue_solubility->solution_solubility solution_permeability Solution: Use permeabilizing agents or efflux inhibitors. Consider prodrug strategy. issue_permeability->solution_permeability solution_stability Solution: Reduce incubation time. Test stability via HPLC. issue_stability->solution_stability solution_assay Solution: Use alternative assay. Run interference controls. issue_assay->solution_assay

Caption: A step-by-step workflow for troubleshooting low bioactivity results.

Diagram 2: Hypothetical Kinase Signaling Pathway Inhibition

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor Benzimidazole-Thioether Derivative inhibitor->raf key_activation Activation key_inhibition Inhibition

Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

References

Purification challenges of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of (1H-benzimidazol-2-ylthio)acetonitrile.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis and purification of this compound.

Q1: My crude product is a dark, oily residue. What are the likely impurities?

A1: The synthesis of benzimidazole derivatives can often lead to colored impurities and byproducts.[1] The most common impurities for this compound include:

  • Unreacted Starting Materials: 2-Mercaptobenzimidazole and chloroacetonitrile.

  • Side Products: Dimerization or oxidation of 2-mercaptobenzimidazole can form a disulfide byproduct.[2]

  • Polymeric Materials: High reaction temperatures can sometimes lead to the formation of polymeric tars.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF, can be difficult to remove.

Q2: I am having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This is often due to the solvent being too nonpolar or the solution being cooled too quickly.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid placing a hot solution directly into an ice bath.

  • Solvent System Adjustment: The choice of solvent is critical. If a single solvent isn't working, a two-solvent system is often effective.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Then, gently heat the solution until it becomes clear again and allow it to cool slowly.[4]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

Q3: What are the best solvents for recrystallizing this compound?

A3: Ethanol is a commonly cited solvent for the recrystallization of related benzimidazole derivatives.[5] A mixture of ethyl acetate and hexane is also a good starting point for many organic compounds.[4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. See the data tables below for a list of suggested solvent systems to screen.

Q4: My purified compound is still colored. How can I remove the color?

A4: Colored impurities are common in benzimidazole syntheses.[1]

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your product, reducing the yield.

  • Column Chromatography: If recrystallization fails to remove the color, column chromatography over silica gel is the most effective method.

Q5: I am running a silica gel column, but the separation is poor and the spots are tailing on my TLC plate. What can I do?

A5: Tailing on silica gel often indicates that the compound is somewhat acidic or is interacting too strongly with the stationary phase.

  • Solvent Polarity: Ensure your mobile phase has the correct polarity. If the compound is not moving from the baseline (Rf=0), increase the polarity. If it is running with the solvent front (Rf=1), decrease the polarity.

  • Use of Acetonitrile: Consider substituting methanol with acetonitrile as the polar modifier in your eluent system (e.g., Dichloromethane/Acetonitrile instead of Dichloromethane/Methanol). Acetonitrile has a different selectivity and, being aprotic, can sometimes provide better separation and peak shape for nitrogen-containing compounds compared to protic solvents like methanol.[6][7]

  • Add a Modifier: Adding a small amount (~1%) of a modifier like triethylamine to the eluent can help to deactivate acidic sites on the silica gel and reduce tailing for basic compounds like benzimidazoles.

Data Presentation

Table 1: Common Impurities & Origin
ImpurityChemical StructureLikely OriginRemoval Strategy
2-MercaptobenzimidazoleC₇H₆N₂SUnreacted starting materialColumn chromatography; can be washed out with a dilute base during workup.
ChloroacetonitrileC₂H₂ClNUnreacted starting materialEvaporation (low boiling point); column chromatography.
Bis(1H-benzimidazol-2-yl) disulfideC₁₄H₁₀N₄S₂Oxidation of 2-mercaptobenzimidazole starting material[2]Column chromatography.
Polymeric byproductsN/AHigh reaction temperatures or side reactionsFiltration (if insoluble); column chromatography.
High-boiling solvents (e.g., DMF)C₃H₇NOResidual reaction solventHigh-vacuum evaporation; aqueous workup/extraction.
Table 2: Recommended Recrystallization Solvent Systems
Solvent SystemSuitabilityComments
Ethanol (EtOH)Good Starting Point Often used for benzimidazole derivatives.[5] Can be used with water as an anti-solvent.
Ethyl Acetate (EtOAc) / HexaneHighly Recommended A versatile system allowing for fine-tuning of polarity.[4]
Acetone / HexaneGood Alternative Similar to EtOAc/Hexane, offers good crystallization properties.[4]
Acetonitrile (MeCN)Potential Option Can be a good solvent for moderately polar compounds.[8]
Dichloromethane (DCM) / PentaneUse with Caution Low boiling points can make this system tricky; pentane may boil violently if added to hot DCM.[3]
Table 3: Column Chromatography Conditions
ParameterRecommendationRationale & Comments
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Eluent) Hexane / Ethyl AcetateStart with a low polarity (e.g., 9:1) and gradually increase the proportion of ethyl acetate.
Dichloromethane / AcetonitrileAn excellent alternative to DCM/Methanol. Acetonitrile is aprotic and can offer different selectivity, potentially improving separation.[6][7]
Dichloromethane / MethanolA common polar system, but methanol's protic nature can sometimes cause tailing.[7] Acetonitrile is often a better choice.[6]
TLC Analysis Target Rf value: 0.25 - 0.35An Rf in this range on a TLC plate generally provides the best separation on a column.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step is also where activated charcoal would be added to the hot solution and subsequently filtered out.

  • Induce Precipitation: While the solution is still warm, slowly add hexane dropwise with swirling until the solution remains faintly cloudy.

  • Re-dissolution: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in a low-polarity solvent (e.g., 100% hexane or 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Monitor the separation using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the product from the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Synthesis and Potential Side Reactions

G cluster_reactants reactant reactant product product impurity impurity A 2-Mercaptobenzimidazole P This compound A->P Main Reaction (SN2) I1 Unreacted Starting Materials A->I1 Incomplete Reaction I2 Bis(1H-benzimidazol-2-yl) disulfide A->I2 Side Reaction (Oxidation) B Chloroacetonitrile B->P Main Reaction (SN2) B->I1 Incomplete Reaction Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->P Main Reaction (SN2)

Caption: Synthesis pathway and common impurity formation.

General Purification Workflow

G start_end start_end process process analysis analysis final final Start Crude Product from Reaction Workup Aqueous Workup (Extraction) Start->Workup SolventRemoval Solvent Removal (Rotovap) Workup->SolventRemoval PurificationChoice Assess Purity (TLC) SolventRemoval->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization Minor Impurities Chromatography Column Chromatography PurificationChoice->Chromatography Major Impurities or Colored FinalAnalysis Purity Confirmation (NMR, LC-MS, m.p.) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis End Pure Product FinalAnalysis->End Purity > 95%

Caption: Standard workflow for purification and analysis.

Troubleshooting Recrystallization

G question question action action outcome outcome problem problem start Attempting Recrystallization q1 Did crystals form upon cooling? start->q1 q2 Did the compound 'oil out'? q1->q2 No success Successful Crystallization q1->success Yes a1 Scratch flask inner wall Add a seed crystal q2->a1 No, clear solution a2 Re-heat to dissolve oil Add more 'good' solvent Cool much slower q2->a2 Yes q3 Is the yield very low? a3 Concentrate mother liquor and re-cool q3->a3 Yes p1 Compound is an oil q3->p1 No, but still oily a1->q1 a2->start Retry p1->a2 success->q3

Caption: Decision tree for troubleshooting recrystallization.

References

Technical Support Center: Interpreting Complex NMR Spectra of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of (1H-benzimidazol-2-ylthio)acetonitrile.

Troubleshooting Guides

Problem: My 1H-NMR spectrum shows fewer aromatic signals than expected for the benzimidazole ring.

Possible Cause: This is a common issue arising from prototropic tautomerism of the N-H proton in the benzimidazole ring.[1][2] When the proton exchange between the two nitrogen atoms is fast on the NMR timescale, it can lead to a time-averaged spectrum where chemically distinct protons become equivalent, causing their signals to coalesce.[2]

Solution:

  • Solvent Change: The rate of proton exchange is often solvent-dependent.[3][4] Recording the spectrum in a different deuterated solvent can help resolve the signals. For instance, DMSO-d6 is known to slow down prototropic exchange compared to chloroform-d.[1][5] Other solvents to consider are acetone-d6 or methanol-d4.[6]

  • Low-Temperature NMR: Lowering the temperature of the NMR experiment can slow down the exchange rate sufficiently to observe separate signals for the individual tautomers.[4]

  • 2D NMR Techniques: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning the proton and carbon signals definitively, even in cases of signal overlap.

Problem: The chemical shifts of my compound seem to vary between experiments.

Possible Cause: Variations in chemical shifts can be attributed to several factors:

  • Concentration Effects: The chemical shifts of protons, particularly those involved in hydrogen bonding (like the N-H proton), can be concentration-dependent.

  • Solvent Effects: As mentioned, the choice of solvent can significantly influence the chemical shifts due to different solvent-solute interactions.[4][7]

  • Temperature Fluctuations: Temperature can affect both the rate of dynamic processes and the chemical shifts of certain protons.

Solution:

  • Maintain Consistent Experimental Conditions: Ensure that the concentration, solvent, and temperature are kept consistent between experiments for reproducible results.

  • Internal Standard: Always use a reliable internal standard, such as tetramethylsilane (TMS), for accurate referencing of chemical shifts.[8]

Problem: My NMR spectrum has very broad peaks.

Possible Cause: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity might not be optimized.

  • Incomplete Dissolution: The sample may not be fully dissolved, leading to a non-homogenous solution.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Intermediate Exchange Rate: If the tautomeric exchange rate is in the intermediate regime on the NMR timescale, the signals can appear broad.

Solution:

  • Re-shim the Spectrometer: Optimize the magnetic field homogeneity.

  • Ensure Complete Dissolution: Try warming the sample gently or using a different solvent to ensure complete dissolution.

  • Purify the Sample: If paramagnetic impurities are suspected, further purification of the compound may be necessary.

  • Variable Temperature NMR: Acquire spectra at different temperatures to see if the broad peaks sharpen or resolve into distinct signals.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H-NMR chemical shifts for this compound?

A1: The exact chemical shifts can vary depending on the solvent and concentration. However, based on data for similar benzimidazole derivatives, the expected ranges are summarized in the table below. The protons of the benzimidazole ring (H-4/H-7 and H-5/H-6) may appear as two distinct sets of signals or as averaged signals depending on the rate of tautomeric exchange.[1][2]

Q2: How can I confirm the presence of the N-H proton?

A2: The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift (often > 10 ppm). To confirm its presence, you can perform a D2O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity.[6]

Q3: Why do the C4/C7 and C5/C6 carbon signals in the 13C-NMR spectrum appear as single peaks in some cases and as two separate peaks in others?

A3: This is also due to the tautomerism in the benzimidazole ring.[1][2] When the proton exchange is fast, the C4 and C7 carbons become chemically equivalent on the NMR timescale, as do the C5 and C6 carbons, resulting in single averaged signals for each pair. When the exchange is slow, the asymmetry of the individual tautomers leads to distinct signals for each of these carbons.[5]

Q4: What is the role of the cyanomethylthio group in the NMR spectrum?

A4: The cyanomethylthio group (-S-CH2-CN) will show a characteristic singlet for the methylene protons (-CH2-) in the 1H-NMR spectrum. In the 13C-NMR spectrum, you will observe signals for the methylene carbon and the nitrile carbon (-CN). The chemical shifts of these signals can provide information about the electronic environment around the substituent.

Data Presentation

Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm)
N-H> 10 (broad singlet)-
Benzimidazole H-4/H-77.5 - 7.8 (multiplet)110 - 120
Benzimidazole H-5/H-67.1 - 7.4 (multiplet)120 - 125
-S-CH2-CN~4.0 (singlet)~20
Benzimidazole C-2-145 - 155
Benzimidazole C-3a/C-7a-135 - 145
-CN-115 - 120

Note: These are estimated values based on analogous compounds and may vary depending on experimental conditions.

Experimental Protocols

Protocol for Acquiring 1H and 13C NMR Spectra

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

    • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Instrument Setup (300 MHz or higher spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for both 1H and 13C frequencies.

  • 1H-NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

    • Acquire the spectrum.

  • 13C-NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of 13C.

    • Set the relaxation delay (D1) to 2-5 seconds.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID (Free Induction Decay).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.[9][10]

    • Integrate the signals in the 1H-NMR spectrum.

    • Analyze the chemical shifts, coupling patterns, and integrals to elucidate the structure.

Mandatory Visualization

logical_workflow cluster_start Start: Complex NMR Spectrum cluster_diagnosis Initial Diagnosis cluster_troubleshooting Troubleshooting Steps cluster_analysis Data Analysis and Interpretation cluster_end Conclusion start Observe Complex/Ambiguous NMR Spectrum of This compound diagnosis Hypothesize Tautomerism as the Cause start->diagnosis solvent Change NMR Solvent (e.g., to DMSO-d6) diagnosis->solvent If tautomer exchange is suspected temp Variable Temperature (VT) NMR (Lower Temperature) diagnosis->temp If tautomer exchange is suspected two_d Acquire 2D NMR (HSQC, HMBC) diagnosis->two_d For complex assignments analysis Analyze Resolved Spectra: - Chemical Shifts - Coupling Constants - Signal Multiplicity solvent->analysis temp->analysis two_d->analysis end Unambiguous Structural Elucidation analysis->end Successful Interpretation

Caption: Workflow for troubleshooting complex NMR spectra.

References

Avoiding dimer formation in (1H-benzimidazol-2-ylthio)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with (1H-benzimidazol-2-ylthio)acetonitrile and its precursor, 2-mercaptobenzimidazole (2-MBI). The primary focus is on preventing the formation of the undesired disulfide dimer, 2,2'-dithiobis(1H-benzimidazole).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in reactions involving this compound synthesis?

A1: The primary cause of dimer formation is the oxidation of the starting material, 2-mercaptobenzimidazole (2-MBI). 2-MBI exists in a tautomeric equilibrium between its thiol and thione forms. The thiol form is susceptible to oxidation, which leads to the formation of a disulfide bond between two molecules, resulting in the 2,2'-dithiobis(1H-benzimidazole) dimer. This oxidation can be promoted by atmospheric oxygen, oxidizing agents, or certain reaction conditions.

Q2: How can I detect the presence of the disulfide dimer in my reaction mixture?

A2: The presence of the disulfide dimer can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective for separating and identifying the desired product from the dimer and other impurities.[1][2][3][4][5] Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment, where the dimer will likely have a different Rf value compared to the starting material and the desired product.

Q3: Is it possible to reverse the formation of the disulfide dimer?

A3: Yes, the disulfide bond in the dimer can be cleaved to regenerate the thiol form of 2-mercaptobenzimidazole. This is typically achieved by using a reducing agent. Common laboratory reducing agents for disulfide bonds include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[6] After reduction, the reaction can be re-attempted under optimized conditions to favor S-alkylation.

Q4: Can the choice of base influence dimer formation?

A4: Absolutely. The choice of base is critical. A strong base is required to deprotonate the thiol (or the N-H of the thione tautomer) to form the thiolate anion, which is the active nucleophile for the S-alkylation reaction. However, some strong bases in the presence of oxygen can also promote oxidation. The ideal base should be strong enough to ensure complete and rapid formation of the thiolate, thus minimizing the time the reactive thiol is exposed to oxidative conditions. Bases like potassium hydroxide (KOH) and sodium hydride (NaH) are commonly used.[7][8] The selection should be made to ensure rapid and complete conversion to the nucleophile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and significant amount of a higher molecular weight byproduct. This strongly indicates the formation of the disulfide dimer. The likely cause is oxidation of the 2-mercaptobenzimidazole starting material.- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen. - Base Selection: Ensure a strong, non-oxidizing base is used to rapidly and completely form the thiolate. Consider adding the alkylating agent shortly after the base. - Temperature Control: While heating can accelerate the desired reaction, it can also increase the rate of oxidation. Optimize the temperature to find a balance.
Reaction is sluggish or does not go to completion. Incomplete deprotonation of the 2-mercaptobenzimidazole, insufficient reactivity of the alkylating agent, or poor solvent choice.- Base Stoichiometry: Use at least one equivalent of a strong base. For N,S-dialkylation, more than two equivalents might be necessary. - Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to ensure all reactants are well-dissolved.[9] - Activating the Alkylating Agent: If using a less reactive alkylating agent, consider the addition of a catalyst like sodium iodide for chloroacetonitrile.
Formation of N-alkylated or N,S-dialkylated byproducts. 2-Mercaptobenzimidazole has two nucleophilic centers: the sulfur and the nitrogen atoms. The reaction conditions can influence the selectivity of alkylation.- Reaction Conditions: S-alkylation is generally favored under basic conditions where the sulfur is deprotonated. N-alkylation can sometimes occur, especially with more reactive alkylating agents or under different pH conditions.[10] To favor S-alkylation, ensure complete formation of the thiolate before adding the alkylating agent.
Difficulty in purifying the desired product from the dimer. The dimer and the desired product may have similar polarities, making separation by column chromatography challenging.- Recrystallization: If there is a significant difference in solubility, recrystallization can be an effective purification method. - Reductive Workup: Treat the crude product mixture with a reducing agent (e.g., DTT) to convert the dimer back to 2-MBI. The starting material can then be more easily separated from the desired product. - Optimized Chromatography: If chromatography is necessary, experiment with different solvent systems and stationary phases to improve separation.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the formation of the disulfide dimer. The percentages are illustrative and based on qualitative descriptions in the literature, as precise quantitative data is often not provided in published studies.

Parameter Condition Typical Dimer Formation (%) Notes
Atmosphere Air15-40%Atmospheric oxygen is a primary oxidant.
Inert (N₂ or Ar)< 5%Significantly reduces oxidation.
Base Weak Base (e.g., K₂CO₃)10-30%Incomplete deprotonation leaves the thiol susceptible to oxidation.
Strong Base (e.g., KOH, NaH)< 10%Rapid and complete formation of the thiolate minimizes oxidation.[7][8]
Solvent Protic (e.g., Ethanol)5-20%Can participate in redox processes and may have higher dissolved oxygen.
Degassed Aprotic (e.g., DMF)< 5%Lower dissolved oxygen and better solvation of reactants.
Temperature High (e.g., > 80°C) in Air20-50%Increased temperature accelerates oxidation.
Room Temperature in Air10-25%Slower oxidation but may also slow the desired reaction.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize dimer formation by employing an inert atmosphere and a strong base.

Materials:

  • 2-Mercaptobenzimidazole (2-MBI)

  • Potassium Hydroxide (KOH)

  • Chloroacetonitrile

  • Anhydrous Dimethylformamide (DMF), degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • To the flask, add 2-mercaptobenzimidazole (1.0 eq).

  • Add degassed, anhydrous DMF to the flask to dissolve the 2-MBI.

  • In a separate flask, prepare a solution of potassium hydroxide (1.1 eq) in a minimal amount of degassed water or methanol and add it to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium thiolate salt.

  • Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture dropwise via a syringe.

  • Continue stirring the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Protocol 2: Analysis and Quantification of Dimer Formation by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.

Procedure:

  • Prepare standard solutions of pure this compound and the isolated 2,2'-dithiobis(1H-benzimidazole) dimer at known concentrations.

  • Prepare a sample of the crude reaction mixture by dissolving a known amount in the mobile phase.

  • Inject the standards to determine their retention times and to generate a calibration curve.

  • Inject the crude reaction sample.

  • Identify the peaks corresponding to the desired product and the dimer based on their retention times.

  • Quantify the amount of each compound in the crude mixture by integrating the peak areas and using the calibration curves. The percentage of dimer formation can be calculated relative to the total amount of product and dimer.

Visualizations

Dimer_Formation_Pathway MBI 2-Mercaptobenzimidazole (Thiol-Thione Tautomers) Thiolate Thiolate Anion MBI->Thiolate + Base - H+ Dimer 2,2'-dithiobis(1H-benzimidazole) (Dimer) MBI->Dimer Oxidation (O2) Product This compound (Desired Product) Thiolate->Product + Chloroacetonitrile - Cl-

Caption: Reaction pathways for S-alkylation versus dimer formation.

Experimental_Workflow start Start setup Setup Reaction Under Inert Atmosphere (N2/Ar) start->setup reagents Add 2-MBI and Degassed Solvent setup->reagents base Add Strong Base (e.g., KOH) Stir for 30 min reagents->base alkylate Add Chloroacetonitrile React at RT base->alkylate monitor Monitor by TLC alkylate->monitor workup Quench with Water Filter Product monitor->workup purify Purify by Recrystallization workup->purify end End purify->end

Caption: Workflow for minimizing dimer formation.

Caption: Decision tree for troubleshooting dimer formation.

References

Inconsistent results in biological assays with (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during biological assays with (1H-benzimidazol-2-ylthio)acetonitrile. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing variable results between experiments. What are the common causes?

A1: Inconsistent results with this compound can stem from several factors, including:

  • Compound Solubility: This compound may have limited aqueous solubility, leading to variations in the effective concentration.

  • Compound Stability: Stability can be affected by factors like pH, light exposure, and the composition of your cell culture media or assay buffer.

  • Batch-to-Batch Variability: Impurities or slight structural differences between synthesis batches can alter biological activity.

  • Cell Health and Density: The physiological state of your cells can significantly impact their response.

  • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can introduce variability.

Q2: What is the recommended solvent for dissolving this compound?

A2: Due to its chemical structure, this compound is likely to have poor solubility in water. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium.

Q3: Are there known off-target effects of this compound?

A3: Benzimidazole derivatives are known to interact with a variety of biological targets.[1] While specific off-target effects for this compound are not extensively documented, the benzimidazole scaffold has been associated with the modulation of several signaling pathways, including those involved in cell cycle regulation and inflammatory responses.[2][3] It is advisable to perform counter-screens or consult the literature for potential off-target activities of related compounds.

Q4: How can I assess the quality and purity of my this compound sample?

A4: It is crucial to use a well-characterized compound. Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry). The identity of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Troubleshooting Guide

Issue 1: Low or No Biological Activity
Possible Cause Troubleshooting Step
Poor Compound Solubility Prepare a fresh stock solution in 100% DMSO. When diluting to the final concentration, ensure rapid and thorough mixing. Visually inspect for any precipitation. Consider a brief sonication of the stock solution.[4]
Compound Degradation Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Store the stock solution in small, single-use aliquots at -20°C or -80°C and protect from light.
Incorrect Concentration Verify the calculations for your dilutions. Use calibrated pipettes to ensure accuracy.
Cellular Resistance/Insensitivity Confirm that your chosen cell line is appropriate for the expected biological activity. Consider testing a range of concentrations to determine the optimal effective dose.
Issue 2: High Background Signal or Assay Interference
Possible Cause Troubleshooting Step
Compound Autofluorescence/Autoluminescence Measure the signal of the compound in the assay buffer without cells or other reagents to determine if it intrinsically emits a signal in the detection range of your assay.
Interaction with Assay Reagents Run a control experiment with the compound and all assay components except the biological target (e.g., enzyme or cells) to check for direct interactions.
Non-specific Cytotoxicity At high concentrations, the compound may induce cytotoxicity that is not related to the intended biological target. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to your primary assay to assess the compound's effect on cell health.
Issue 3: Inconsistent Dose-Response Curves
Possible Cause Troubleshooting Step
Compound Aggregation Aggregation at higher concentrations can lead to non-classical dose-response curves. Include a detergent like Triton X-100 (at a low, non-disruptive concentration) in your assay buffer to minimize aggregation. Dynamic Light Scattering (DLS) can be used to directly assess aggregation.
Limited Solubility in Assay Medium The compound may precipitate at higher concentrations in the final assay medium. Determine the solubility limit in your specific medium. All concentrations in the dose-response curve should be below this limit.
Complex Mechanism of Action The compound may have multiple binding sites or allosteric effects that result in a complex dose-response relationship.

Data Presentation: Representative Biological Activity of Benzimidazole Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
Benzimidazole-1,3,4-oxadiazole derivative 5a MCF-7 (Breast Cancer)MTT Assay5.165 ± 0.211[5]
Benzimidazole-1,3,4-oxadiazole derivative 5a HepG2 (Liver Cancer)MTT Assay5.995 ± 0.264[5]
Benzimidazole derivative 8e Urease InhibitionEnzyme Assay3.36[6]
Benzimidazole derivative 5 MCF-7 (Breast Cancer)MTT Assay17.8 ± 0.24[1]
Benzimidazole derivative 5 DU-145 (Prostate Cancer)MTT Assay10.2 ± 1.4[1]
Schiff–benzimidazole hybrid 3c HL-60(TB) (Leukemia)Growth Inhibition1.46[3]
Schiff–benzimidazole hybrid 3e A549 (Lung Cancer)Cytotoxicity3.58 ± 0.53[3]
Schiff–benzimidazole hybrid 3g NCI-H460 (Lung Cancer)Cytotoxicity0.85 ± 0.24[3]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh a precise amount of this compound powder.

    • Calculate the required volume of high-purity DMSO to achieve a 10 mM concentration.

    • Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into small, single-use volumes in light-protected tubes and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations.

    • Ensure rapid and thorough mixing after each dilution step to minimize precipitation.

    • Use the working solutions immediately after preparation. Do not store and reuse diluted solutions.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Mandatory Visualization

TroubleshootingWorkflow start Inconsistent Assay Results solubility Check Compound Solubility start->solubility stability Assess Compound Stability start->stability protocol Review Assay Protocol start->protocol purity Verify Compound Purity start->purity solubility_actions Prepare fresh stock Use pre-warmed media Check for precipitation solubility->solubility_actions stability_actions Use fresh dilutions Protect from light Minimize freeze-thaw cycles stability->stability_actions protocol_actions Ensure consistent timing Calibrate pipettes Standardize cell seeding protocol->protocol_actions purity_actions Run HPLC/LC-MS Check batch number purity->purity_actions end_node Consistent Results solubility_actions->end_node stability_actions->end_node protocol_actions->end_node purity_actions->end_node Benzimidazole_General_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Signal (e.g., Growth Factor, Cytokine) Receptor Receptor Tyrosine Kinase (RTK) or GPCR Ligand->Receptor MAPK_Pathway MAPK Cascade (Ras, Raf, MEK, ERK) Receptor->MAPK_Pathway NOD2_Pathway NOD2 Signaling (RIP2K) Receptor->NOD2_Pathway Transcription Gene Transcription MAPK_Pathway->Transcription NOD2_Pathway->Transcription Microtubules Microtubule Dynamics CellCycle Cell Cycle Progression Microtubules->CellCycle Benzimidazole This compound Benzimidazole->MAPK_Pathway Benzimidazole->NOD2_Pathway Benzimidazole->Microtubules Transcription->CellCycle

References

Modifying experimental protocols for better (1H-benzimidazol-2-ylthio)acetonitrile results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1H-benzimidazol-2-ylthio)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the S-alkylation of 2-mercaptobenzimidazole with chloroacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the thiol group, facilitating nucleophilic attack on the chloroacetonitrile.

Q2: Which solvent is recommended for this synthesis?

A2: Several solvents can be used, with Dimethylformamide (DMF) and acetone being common choices.[1] Ethanol has also been reported as a solvent.[2][3] The choice of solvent can influence reaction time and work-up procedures.

Q3: What is the role of the base in this reaction, and which one should I use?

A3: The base is crucial for deprotonating the thiol group of 2-mercaptobenzimidazole, forming a more nucleophilic thiolate anion. Potassium carbonate (K₂CO₃) is frequently used.[1] Sodium hydroxide (NaOH) is another viable option.[2] The choice of base can affect the reaction rate and selectivity.

Q4: I am observing the formation of by-products. What could they be and how can I minimize them?

A4: A common side reaction is N-alkylation, where the alkylation occurs on one of the nitrogen atoms of the benzimidazole ring instead of the sulfur atom. To favor S-alkylation, it is generally recommended to use a non-polar aprotic solvent and a mild base. Careful control of the reaction temperature can also minimize the formation of N-alkylated products.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q6: What is the best way to purify the final product?

A6: After the reaction is complete, the typical work-up involves pouring the reaction mixture into ice-cold water to precipitate the crude product. The solid can then be filtered, washed with water, and dried. Recrystallization from a suitable solvent, such as ethyl acetate or ethanol, is a common method for purification to obtain a product with high purity.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 2-mercaptobenzimidazole.2. Inactive chloroacetonitrile.3. Insufficient reaction time or temperature.1. Ensure the base is anhydrous and used in a sufficient molar ratio. Consider using a stronger base if necessary.2. Check the purity of chloroacetonitrile and consider using a freshly opened bottle.3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider moderately increasing the temperature.
Presence of Starting Material in the Final Product 1. Incomplete reaction.2. Insufficient amount of chloroacetonitrile.1. Extend the reaction time and monitor by TLC.2. Use a slight excess of chloroacetonitrile (e.g., 1.1-1.2 equivalents).
Formation of an Oily Product Instead of a Solid 1. Presence of impurities.2. The product may be low melting.1. Attempt to purify by column chromatography.2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Difficulty in Filtering the Precipitated Product 1. Very fine particles are formed.1. Allow the precipitate to age in the cold solution for a longer period to allow for particle growth.2. Use a finer porosity filter paper or a Buchner funnel with a filter aid like Celite.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in DMF

This protocol is based on a commonly cited method for the synthesis of this compound.

Materials:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

  • Ice-cold water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) in DMF.

  • Add anhydrous potassium carbonate (2-4 equivalents) and a catalytic amount of TBAB.

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1 equivalent) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • A solid precipitate will form. Filter the solid using a Buchner funnel and wash it thoroughly with water.

  • Dry the crude product in a desiccator.

  • For further purification, recrystallize the crude product from ethyl acetate.

Protocol 2: Synthesis using Sodium Hydroxide in Ethanol

This protocol offers an alternative using a different base and solvent system.[2]

Materials:

  • 2-Mercaptobenzimidazole

  • Chloroacetonitrile

  • Sodium Hydroxide (NaOH)

  • Absolute Ethanol

  • Water

Procedure:

  • Dissolve 2-mercaptobenzimidazole (1 equivalent) and sodium hydroxide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add chloroacetonitrile (1 equivalent) to the mixture.

  • Reflux the reaction mixture for 4-7 hours.

  • After the reaction is complete, filter the hot solution to remove any precipitated salt.

  • Allow the filtrate to cool to room temperature, which should induce crystallization of the product.

  • If necessary, add a small amount of water to aid precipitation.

  • Collect the crystals by filtration, wash with a cold ethanol-water mixture, and dry.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Parameter Method 1 Method 2 Method 3
Starting Material 2-Mercaptobenzimidazole2-Mercaptobenzimidazole2-Mercaptobenzimidazole
Reagent ChloroacetonitrileChloroacetonitrileEthyl chloroacetate
Base K₂CO₃NaOHK₂CO₃
Solvent DMFEthanolAcetone
Catalyst TBAB (optional)NoneNone
Reaction Time 3 hours4-7 hours6 hours
Temperature Room TemperatureRefluxReflux
Yield High (not specified)Not specified87% (for the ethyl ester)
Reference [2][1]

Visualizations

Diagram 1: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Mercaptobenzimidazole 2-Mercaptobenzimidazole Reaction_Mixture Dissolve in Solvent (e.g., DMF) Add Base (e.g., K2CO3) Add Chloroacetonitrile 2_Mercaptobenzimidazole->Reaction_Mixture Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_Mixture Precipitation Pour into Ice-Water Reaction_Mixture->Precipitation Stir at RT Filtration Filter Solid Precipitation->Filtration Drying Dry Crude Product Filtration->Drying Recrystallization Recrystallize (e.g., from Ethyl Acetate) Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Diagram 2: S- vs. N-Alkylation Pathways

G cluster_S_alkylation S-Alkylation (Favored) cluster_N_alkylation N-Alkylation (Side Reaction) Start 2-Mercaptobenzimidazole + Chloroacetonitrile + Base S_Product This compound Start->S_Product Nucleophilic attack by Thiolate N_Product N-alkylated isomer Start->N_Product Nucleophilic attack by Nitrogen

Caption: Competing S- and N-alkylation pathways.

References

Technical Support Center: Purity Testing of (1H-benzimidazol-2-ylthio)acetonitrile by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of High-Performance Liquid Chromatography (HPLC) methods for the purity testing of (1H-benzimidazol-2-ylthio)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: Why am I observing peak tailing for the main analyte peak?

A1: Peak tailing, where the peak is asymmetrical and prolonged on the right side, is a common issue when analyzing nitrogen-containing compounds like benzimidazoles.[1][2] The primary causes are often related to secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.

  • Solution 1: Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact peak shape.[2][3] For a benzimidazole derivative, ensure the mobile phase pH is adjusted to be at least 2 units away from the pKa of the analyte to maintain a consistent ionization state. Using a buffer (e.g., phosphate or acetate) in the 10-25 mM range can help maintain a stable pH.[4]

  • Solution 2: Use of Additives: Adding a basic competitor, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and reduce tailing.

  • Solution 3: Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.

  • Solution 4: Sample Overload: Injecting too much sample can lead to peak tailing.[2][5] Try reducing the sample concentration or injection volume.

Q2: My main peak is showing fronting. What is the likely cause?

A2: Peak fronting, an asymmetry with a leading edge, can be caused by several factors.[1][2]

  • Solution 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase.

  • Solution 2: Column Overload: High sample concentration can lead to fronting.[2][5] Dilute the sample and re-inject.

  • Solution 3: Column Degradation: A void or channel at the head of the column can cause uneven flow and lead to fronting peaks.[2] This may require column replacement.

Q3: I am seeing split peaks for what should be a single analyte. What should I investigate?

A3: Peak splitting can arise from issues with the column, the sample preparation, or the mobile phase.[1][5]

  • Solution 1: Column Contamination or Damage: A blocked frit or contamination at the column inlet can disrupt the sample band. Try back-flushing the column or, if that fails, replace it. Uneven column packing can also be a cause.[5]

  • Solution 2: Sample Solvent Effect: Injecting the sample in a solvent that is too strong or immiscible with the mobile phase can cause the peak to split. Ensure the sample solvent is compatible with the mobile phase.

  • Solution 3: Co-elution: The split peak may actually be two closely eluting compounds, such as an impurity and the main peak. Adjusting the mobile phase composition or gradient may be necessary to improve resolution.

Q4: My retention times are shifting between injections. How can I improve reproducibility?

A4: Retention time variability can compromise the reliability of your method.

  • Solution 1: Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when using a new mobile phase or after a gradient elution.

  • Solution 2: Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in solvent ratios or pH, can lead to shifting retention times. Prepare fresh mobile phase daily and ensure accurate measurements.

  • Solution 3: Temperature Fluctuations: Column temperature affects retention. Using a column oven will provide a stable temperature environment and improve reproducibility.

  • Solution 4: Pump Performance: Air bubbles in the pump or failing pump seals can cause flow rate fluctuations. Degas the mobile phase and perform regular pump maintenance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the purity testing of this compound?

A1: Based on methods for similar benzimidazole derivatives, a good starting point would be a reversed-phase HPLC method.[3][6][7] Refer to the Experimental Protocol section below for a detailed methodology.

Q2: How do I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its potential degradation products.[8][9] To develop such a method, you need to perform forced degradation studies. This involves subjecting the analyte to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[9][10] The HPLC method is then optimized to separate these degradation products from the parent compound.

Q3: What are the expected impurities for this compound?

A3: Potential impurities could arise from the synthesis process or from degradation. Process-related impurities might include unreacted starting materials or by-products. Degradation products could result from hydrolysis of the nitrile group or oxidation of the thioether linkage. A forced degradation study is the best way to identify potential degradation products.[8]

Q4: Which detector is most suitable for this analysis?

A4: Given the benzimidazole ring structure, a UV detector is highly suitable. The benzimidazole moiety has a strong chromophore. A photodiode array (PDA) detector would be even more beneficial as it can provide spectral data for peak purity assessment and help in the identification of unknown impurities. A common detection wavelength for benzimidazole derivatives is around 280-300 nm.[11]

Data Presentation

Table 1: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Table 2: Forced Degradation Study Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH4 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at room temp.
Thermal Degradation Solid sample48 hours at 80 °C
Photolytic Degradation SolutionICH Q1B guidelines

Experimental Protocols

Protocol 1: HPLC Method for Purity Testing

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.02 M solution. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent (Acetonitrile/Water, 50:50) to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.

  • Chromatographic Procedure:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent as a blank, followed by the standard solution and then the sample solution.

    • Record the chromatograms and calculate the purity based on the peak areas.

Protocol 2: Forced Degradation Study

  • Prepare stock solutions of this compound.

  • For each stress condition (as detailed in Table 2), mix the stock solution with the specified stress agent.

  • After the specified duration, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the parent peak.

Visualizations

Caption: Troubleshooting workflow for common HPLC peak shape and retention time issues.

Stability_Method_Development cluster_stress Forced Degradation acid Acid Hydrolysis hplc_analysis Analyze All Samples by HPLC base Base Hydrolysis oxidation Oxidation (H2O2) thermal Thermal photo Photolytic api Prepare this compound Sample Solutions stress_samples Generate Stressed Samples api->stress_samples evaluate Evaluate Peak Resolution (API vs. Degradants) hplc_analysis->evaluate optimize Optimize HPLC Method (Mobile Phase, Gradient, etc.) evaluate->optimize Resolution is Inadequate validated_method Validated Stability-Indicating Method evaluate->validated_method Resolution is Adequate optimize->hplc_analysis

Caption: Workflow for developing a stability-indicating HPLC method.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1H-benzimidazol-2-ylthio)acetonitrile is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of documented methods for the synthesis of this compound, presenting available experimental data to facilitate the selection of an optimal synthetic route.

Introduction to Synthetic Pathways

The primary and most direct route to this compound involves the S-alkylation of 2-mercaptobenzimidazole (which exists in tautomeric equilibrium with 1,3-dihydro-2H-benzimidazole-2-thione) with a haloacetonitrile. Variations in this fundamental reaction arise from the choice of solvent, base, haloacetonitrile, and the use of catalysts. This comparison focuses on a method utilizing chloroacetonitrile in the presence of a phase transfer catalyst. At present, detailed experimental data for a broad range of alternative methods is not widely published, limiting a comprehensive comparative analysis.

Method 1: Phase Transfer Catalysis using Potassium Carbonate in DMF

A documented method for the synthesis of this compound involves the reaction of 2-mercaptobenzimidazole with chloroacetonitrile in dimethylformamide (DMF) using potassium carbonate as the base and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.[1]

Experimental Protocol

To a solution of 2-mercaptobenzimidazole (1 equivalent) in DMF, potassium carbonate and a catalytic amount of TBAB are added. Chloroacetonitrile (1 equivalent) is then added to the mixture. The reaction is stirred at room temperature for 3 hours. Following the completion of the reaction, the mixture is worked up to isolate the desired product, 2-((1H-benzimidazol-2-yl)thio)acetonitrile.[1]

Data Summary
ParameterMethod 1
Starting Materials 2-Mercaptobenzimidazole, Chloroacetonitrile
Solvent Dimethylformamide (DMF)
Base Potassium Carbonate (K2CO3)
Catalyst Tetrabutylammonium Bromide (TBAB)
Reaction Time 3 hours[1]
Temperature Room Temperature[1]
Yield Not explicitly reported

Comparison and Discussion

The presented method offers a straightforward approach to the synthesis of this compound under mild conditions. The use of a phase transfer catalyst like TBAB can be advantageous in facilitating the reaction between the anionic sulfur nucleophile (formed by the deprotonation of 2-mercaptobenzimidazole by potassium carbonate) and the alkyl halide in a biphasic system, potentially leading to higher yields and faster reaction rates compared to reactions without a catalyst. The reaction is performed at room temperature, which is energy-efficient and may help to minimize side reactions.

While this method is well-described, the lack of a reported yield is a significant drawback for researchers aiming to reproduce or scale up the synthesis. The choice of DMF as a solvent is common for such alkylation reactions due to its polar aprotic nature, which can effectively solvate the cation of the base and promote the nucleophilicity of the thiolate.

Further studies are needed to quantify the yield of this reaction and to explore alternative conditions, such as different solvent-base combinations (e.g., sodium hydroxide in ethanol, potassium carbonate in acetone) or the use of other haloacetonitriles (e.g., bromoacetonitrile), to provide a more comprehensive comparison of synthetic routes.

Experimental Workflow

The logical workflow for the synthesis of this compound via the S-alkylation of 2-mercaptobenzimidazole is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Mercaptobenzimidazole 2-Mercaptobenzimidazole Reaction_Mixture Reaction Mixture 2_Mercaptobenzimidazole->Reaction_Mixture Haloacetonitrile Haloacetonitrile (e.g., Chloroacetonitrile) Haloacetonitrile->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Catalyst Catalyst (optional) (e.g., TBAB) Catalyst->Reaction_Mixture Stirring Stirring at Room Temperature Reaction_Mixture->Stirring Workup Aqueous Workup & Isolation Stirring->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship

The core of the synthesis is a nucleophilic substitution reaction (SN2). The base deprotonates the thiol group of 2-mercaptobenzimidazole, forming a thiolate anion. This highly nucleophilic anion then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the new carbon-sulfur bond.

Reaction_Mechanism Start 2-Mercaptobenzimidazole Deprotonation Deprotonation by Base Start->Deprotonation Thiolate Benzimidazole- 2-thiolate Anion (Nucleophile) Deprotonation->Thiolate SN2 SN2 Attack Thiolate->SN2 Haloacetonitrile Haloacetonitrile (Electrophile) Haloacetonitrile->SN2 Product This compound SN2->Product

Caption: Logical relationship of the S-alkylation reaction mechanism.

References

Comparative Efficacy of (1H-benzimidazol-2-ylthio)acetonitrile and Other Benzimidazole-Based Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic potential of various benzimidazole compounds, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies to inform future anticancer research.

The benzimidazole scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] In the realm of oncology, several benzimidazole derivatives have demonstrated significant anticancer activity, with established drugs such as albendazole, mebendazole, and fenbendazole being repurposed for cancer therapy.[3][4] This guide provides a comparative overview of the efficacy of a specific derivative, (1H-benzimidazol-2-ylthio)acetonitrile, against these well-known benzimidazole anticancer agents, supported by available experimental data.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of benzimidazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this assessment. The following tables summarize the available IC50 values for this compound and other prominent benzimidazole compounds against various cancer cell lines.

It is crucial to note that the data presented below is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(1H-benzoimidazol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylonitrileVariousMean Growth Percent = 32.11%[5]

Table 2: In Vitro Anticancer Activity of Other Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
AlbendazoleBalb/c 3T30.2 (µg/mL)[2]
AlbendazoleFaO1.0 (µg/mL)[2]
AlbendazoleHepG26.4 (µg/mL)[2]
FenbendazoleSNU-C50.50[6]
FenbendazoleSNU-C5/5-FUR4.09[6]
Mebendazole---
Benzimidazole Derivative 2HCT-11616.2 ± 3.85 (µg/mL)[7]
Benzimidazole Derivative 4MCF-78.86 ± 1.10 (µg/mL)[7]
Fluoro aryl benzimidazole derivative 1MCF-72.8[8]
N-Alkylated-2-(substituted phenyl)-1H-benzimidazole derivativeMDA-MB-23116.38[8]
Benzimidazole-triazole hybrid 32MCF-78.34[8]
Benzimidazole-triazole hybrid 32HCT-1163.87[8]

Mechanisms of Action and Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting microtubule dynamics and inducing apoptosis.

Microtubule Disruption: A hallmark of many benzimidazole compounds, including albendazole, mebendazole, and fenbendazole, is their ability to bind to β-tubulin, a key component of microtubules.[4][9] This binding inhibits the polymerization of tubulin into microtubules, which are essential for critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. The disruption of microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[9]

Induction of Apoptosis: Benzimidazole derivatives can induce programmed cell death through both intrinsic and extrinsic pathways.[10] Disruption of microtubule function is a major trigger for the intrinsic apoptotic pathway. Additionally, some derivatives have been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, which are also potent inducers of apoptosis.

While the specific signaling pathways for this compound have not been extensively elucidated, its structural similarity to other 2-substituted benzimidazoles suggests it may share common mechanisms of action. The diagrams below illustrate the established signaling pathways for well-characterized benzimidazole anticancer agents and a generalized pathway that may be relevant to this compound.

G cluster_0 Benzimidazole Anticancer Agents cluster_1 Cellular Targets & Pathways Benzimidazole Benzimidazole (e.g., Albendazole, Mebendazole, Fenbendazole) Tubulin β-Tubulin Benzimidazole->Tubulin Binds to ROS ROS Production Benzimidazole->ROS Increases Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Mitochondria->Apoptosis Triggers

Generalized mechanism of action for benzimidazole anticancer agents.

G cluster_0 Fenbendazole Signaling cluster_1 Cellular Response Fenbendazole Fenbendazole p53 p53 Activation Fenbendazole->p53 GLUT1 GLUT1 Transporter Fenbendazole->GLUT1 Hexokinase Hexokinase Fenbendazole->Hexokinase CellCycleArrest G2/M Arrest Fenbendazole->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Glucose Glucose Uptake Glucose->Apoptosis Inhibition leads to

Signaling pathway of Fenbendazole in cancer cells.

Experimental Protocols

To facilitate the replication and further investigation of the anticancer properties of benzimidazole derivatives, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Benzimidazole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzimidazole compounds and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Benzimidazole Compounds A->B C Incubate B->C D Add MTT Solution C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G

Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Benzimidazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with benzimidazole compounds for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Benzimidazole compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with benzimidazole compounds as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Conclusion

The available data indicates that this compound and its derivatives possess anticancer activity, although a direct comparison with established agents like albendazole, mebendazole, and fenbendazole is challenging due to the lack of standardized comparative studies. The primary mechanism of action for many benzimidazole anticancer agents involves the disruption of microtubule polymerization and the induction of apoptosis. Further research is warranted to fully elucidate the specific signaling pathways and to conduct head-to-head comparative studies to accurately assess the therapeutic potential of this compound in oncology. The provided experimental protocols offer a foundation for researchers to conduct such investigations in a standardized manner.

References

Comparative Antimicrobial Spectrum of (1H-benzimidazol-2-ylthio)acetic acid, a Close Analog of (1H-benzimidazol-2-ylthio)acetonitrile, Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the antimicrobial spectrum of (1H-benzimidazol-2-ylthio)acetic acid, a derivative of 2-mercaptobenzimidazole, against standard antibiotics. Due to the limited availability of public data on the specific antimicrobial activity of (1H-benzimidazol-2-ylthio)acetonitrile, this report focuses on its closest structural analog for which comprehensive experimental data has been published. The data presented herein is intended to provide valuable insights into the potential antimicrobial efficacy of this class of benzimidazole derivatives.

Executive Summary

(1H-benzimidazol-2-ylthio)acetic acid has demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. While generally exhibiting lower potency than the standard antibiotic Ciprofloxacin against the tested bacterial strains, it showed notable activity, particularly against E. coli and S. aureus. Its activity was comparable to or, in some instances, better than Trimethoprim against certain bacteria. Against the fungal strain C. albicans, the compound displayed moderate activity.

Data Presentation: Minimum Inhibitory and Bactericidal/Fungicidal Concentrations

The antimicrobial efficacy of (1H-benzimidazol-2-ylthio)acetic acid and standard antibiotics was determined by assessing their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The results are summarized in the tables below.

Table 1: Antibacterial Activity of (1H-benzimidazol-2-ylthio)acetic acid and Standard Antibiotics

Microorganism(1H-benzimidazol-2-ylthio)acetic acid (ZR-3)CiprofloxacinTrimethoprim
MIC (µg/mL) MBC (µg/mL) MIC (µg/mL)
Bacillus subtilis (ATCC 6633)31.2562.5Not Reported
Staphylococcus aureus (ATCC 6538)31.2562.516
Escherichia coli (ATCC 8739)15.6231.2522
Pseudomonas aeruginosa (ATCC 9027)62.512524

Data sourced from a study on derivatives of 2-mercaptobenzimidazole.[1]

Table 2: Antifungal Activity of (1H-benzimidazol-2-ylthio)acetic acid and a Standard Antifungal Agent

Microorganism(1H-benzimidazol-2-ylthio)acetic acid (ZR-3)Miconazole
MIC (µg/mL) MFC (µg/mL)
Candida albicans (ATCC 10231)125250

Data sourced from a study on derivatives of 2-mercaptobenzimidazole.[1]

Experimental Protocols

The following methodologies were employed in the cited study to determine the antimicrobial activity of the tested compounds.

Synthesis of (1H-benzimidazol-2-ylthio)acetic acid (ZR-3)

A mixture of 2-mercaptobenzimidazole (1.50 g, 0.03 mol) and potassium hydroxide (2 g, >0.03 mol) was heated under reflux in 100 ml of absolute ethanol with stirring. Subsequently, 2-chloroacetic acid (3.5 g, >0.03 mol) was added dropwise with continuous stirring, and the mixture was heated to 60°C for 4 hours. After cooling to room temperature, water was added, and the resulting white foam was filtered and dried in an oven at 50°C for 30 minutes.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity was evaluated using the agar diffusion method and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Agar Diffusion Method: The activity of the synthesized compounds was initially screened using the agar diffusion method against a panel of microorganisms including S. aureus, E. coli, P. aeruginosa, B. subtilis, and C. albicans.[1]

Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine the MBC or MFC, a 10 µl loopful was taken from the wells showing no growth in the MIC assay and inoculated onto Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates. The plates were then incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi. The lowest concentration that resulted in no growth on the subculture plates was recorded as the MBC or MFC.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the benzimidazole derivative.

G cluster_synthesis Synthesis of (1H-benzimidazol-2-ylthio)acetic acid cluster_antimicrobial Antimicrobial Evaluation start 2-Mercaptobenzimidazole + Potassium Hydroxide reflux Reflux in Ethanol start->reflux add_acid Add Chloroacetic Acid reflux->add_acid heat Heat at 60°C add_acid->heat cool Cool and Precipitate heat->cool filter_dry Filter and Dry cool->filter_dry product (1H-benzimidazol-2-ylthio)acetic acid filter_dry->product mic_test MIC Assay (Serial Dilution) product->mic_test culture Prepare Microbial Cultures (Bacteria and Fungi) culture->mic_test incubation Incubate mic_test->incubation read_mic Read MIC Results incubation->read_mic mbc_mfc_test MBC/MFC Assay (Subculture from clear wells) read_mic->mbc_mfc_test incubation2 Incubate mbc_mfc_test->incubation2 read_mbc_mfc Read MBC/MFC Results incubation2->read_mbc_mfc G compound (1H-benzimidazol-2-ylthio)acetic acid gyrase Bacterial DNA Gyrase compound->gyrase Binds to inhibition Inhibition compound->inhibition dna_replication DNA Replication gyrase->dna_replication Essential for cell_division Bacterial Cell Division dna_replication->cell_division inhibition->dna_replication inhibition->cell_division leads_to leads to blocks blocks

References

Comparative Antifungal Activity: (1H-benzimidazol-2-ylthio)acetonitrile and Fluconazole - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study detailing the antifungal activity of (1H-benzimidazol-2-ylthio)acetonitrile against fluconazole, with specific Minimum Inhibitory Concentration (MIC) values against the same fungal strains, is not available in the current body of scientific literature. Extensive searches of prominent research databases did not yield any publications that have conducted a head-to-head in vitro evaluation of these two specific compounds.

This guide, therefore, cannot provide a direct, quantitative comparison of their antifungal efficacy as initially intended. However, to provide valuable context for researchers, scientists, and drug development professionals, this document will summarize the known antifungal properties of benzimidazole derivatives, with a focus on related structures where data is available, and provide established information on the activity of the widely-used antifungal agent, fluconazole.

Introduction to the Compounds

This compound belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are a well-established pharmacophore known to exhibit a wide range of biological activities, including antifungal, anthelmintic, and antiviral properties. The antifungal mechanism of some benzimidazole derivatives involves the inhibition of fungal tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.

Fluconazole is a triazole antifungal agent that has been a cornerstone of antifungal therapy for several decades. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2][3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][2][3][4]

Available Antifungal Data

While a direct comparison is unavailable, a review of the literature provides insights into the antifungal potential of the benzimidazole scaffold and the well-documented efficacy of fluconazole.

Benzimidazole Derivatives

Research on various benzimidazole derivatives has demonstrated a broad spectrum of antifungal activity against clinically relevant fungal pathogens. For instance, some novel synthesized benzimidazole derivatives have shown promising activity against various Candida species, including strains that may exhibit reduced susceptibility to fluconazole. Studies have reported MIC values for different benzimidazole compounds against fungal strains, but these do not include the specific this compound compound in a comparative study with fluconazole.

Fluconazole

The antifungal activity of fluconazole is well-characterized, with established MIC breakpoints for many fungal species. These breakpoints are used to classify isolates as susceptible, susceptible-dose dependent, or resistant. Data from numerous surveillance studies are available, providing a comprehensive overview of its activity against a wide range of yeasts and molds. For example, against Candida albicans, a common cause of fungal infections, fluconazole typically exhibits low MIC values. However, resistance to fluconazole has been increasingly reported in some Candida species, such as Candida glabrata and Candida krusei.

Experimental Protocols for Antifungal Susceptibility Testing

To facilitate future comparative studies, this section outlines the standardized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. These methods are crucial for generating reliable and reproducible data.

Broth Microdilution Method (CLSI M27-A3/M38-A2)

The Clinical and Laboratory Standards Institute (CLSI) has established standardized broth microdilution methods for testing the susceptibility of yeasts (M27-A3) and filamentous fungi (M38-A2). This method is considered the gold standard for in vitro antifungal susceptibility testing.

Experimental Workflow:

Antifungal_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of This compound and Fluconazole start->prep_compound prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plates with fungal suspension and drug dilutions prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antifungal Agents: Stock solutions of this compound and fluconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a standard medium, such as RPMI-1640, in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for a specified period, typically 24 to 48 hours for yeasts and longer for some molds.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. The inhibition can be assessed visually or by using a spectrophotometric plate reader.

Conclusion and Future Directions

While a direct comparison of the antifungal activity of this compound and fluconazole is currently lacking in the scientific literature, the known antifungal properties of the benzimidazole scaffold suggest that this compound may possess noteworthy antifungal potential. To definitively assess its efficacy relative to established antifungal agents like fluconazole, dedicated in vitro studies are required.

Researchers are encouraged to conduct head-to-head comparative studies using standardized methodologies, such as the CLSI broth microdilution method. Such studies should include a panel of clinically relevant fungal isolates, including both wild-type strains and those with known resistance mechanisms. The resulting data would be invaluable for the scientific and drug development communities in evaluating the potential of this compound as a novel antifungal candidate.

Signaling Pathway of Fluconazole's Mechanism of Action

Fluconazole_Mechanism fluconazole Fluconazole cyp51 Lanosterol 14α-demethylase (CYP51) fluconazole->cyp51 binds to and inhibits inhibition Inhibition ergosterol_synthesis Ergosterol Biosynthesis cyp51->ergosterol_synthesis catalyzes lanosterol Lanosterol lanosterol->cyp51 substrate ergosterol Ergosterol ergosterol_synthesis->ergosterol disruption Disruption cell_membrane Fungal Cell Membrane ergosterol->cell_membrane component of inhibition->ergosterol_synthesis disruption->cell_membrane leads to

Caption: Mechanism of action of fluconazole.

References

Validating the Mechanism of Action of (1H-benzimidazol-2-ylthio)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to validate the mechanism of action of (1H-benzimidazol-2-ylthio)acetonitrile. Given the broad spectrum of activity associated with the benzimidazole scaffold, this document outlines comparative analyses based on established mechanisms of action for this class of compounds, focusing on antifungal and anticancer activities.

Comparative Analysis of Antifungal Mechanisms

Benzimidazole derivatives are well-established as potent antifungal agents, primarily acting through two distinct mechanisms: inhibition of tubulin polymerization and disruption of ergosterol biosynthesis.[1][2] To elucidate the specific pathway affected by this compound, a direct comparison with compounds known to act on these targets is essential.

Performance Comparison of Benzimidazole Derivatives as Antifungal Agents

The following table summarizes the minimum inhibitory concentrations (MIC) of representative benzimidazole derivatives against various fungal pathogens. This allows for a quantitative comparison of their antifungal potency.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compound Candida albicansData not availableFluconazole0.5-256
Aspergillus nigerData not availableAmphotericin B1.95
Trichophyton rubrumData not availableGriseofulvin19-24
1-nonyl-1H-benzo[d]imidazoleCandida spp.0.5-256Fluconazole0.5-256
1-decyl-1H-benzo[d]imidazoleAspergillus spp.16-256Itraconazole0.25-4
Novel Benzimidazole-Oxadiazole HybridCandida albicans1.95Ketoconazole7.8
Benzimidazole-containing FlavonolBotrytis cinerea0.338Carbendazim0.625

Data for this compound is hypothetical and serves as a placeholder for experimental results.

Signaling Pathways and Experimental Workflows

1.2.1. Inhibition of Tubulin Polymerization

A significant class of benzimidazole fungicides, including carbendazim and benomyl, function by binding to β-tubulin, which prevents its polymerization into microtubules.[1] This disruption of the cytoskeleton interferes with cell division and hyphal growth.[1]

cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action alpha_tubulin α-tubulin heterodimer αβ-tubulin heterodimer alpha_tubulin->heterodimer Dimerization beta_tubulin β-tubulin beta_tubulin->heterodimer Dimerization inhibition Inhibition beta_tubulin->inhibition microtubule Microtubule heterodimer->microtubule Polymerization microtubule->heterodimer Depolymerization cell_division Cell Division microtubule->cell_division Essential for benzimidazole This compound benzimidazole->beta_tubulin inhibition->heterodimer inhibition->cell_division Disrupts

Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.

Experimental Workflow: Tubulin Polymerization Assay

This fluorescence-based assay monitors the effect of a compound on tubulin polymerization in vitro.[3]

start Start prepare_reagents Prepare tubulin reaction mix (tubulin, GTP, fluorescent reporter) start->prepare_reagents add_inhibitor Add this compound to 96-well plate prepare_reagents->add_inhibitor incubate_inhibitor Incubate at 37°C add_inhibitor->incubate_inhibitor add_tubulin_mix Add tubulin reaction mix incubate_inhibitor->add_tubulin_mix measure_fluorescence Monitor fluorescence increase (Excitation: 355 nm, Emission: 460 nm) add_tubulin_mix->measure_fluorescence analyze_data Analyze polymerization curve (Vmax, polymer mass) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for in vitro tubulin polymerization inhibition assay.

1.2.2. Inhibition of Ergosterol Biosynthesis

Another established mechanism for antifungal benzimidazoles is the inhibition of lanosterol 14-α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2][4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane instability and cell death.[5]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Action lanosterol Lanosterol intermediate 4,4-dimethylcholesta- 8(9),14,24-trien-3β-ol lanosterol->intermediate CYP51 (Lanosterol 14α-demethylase) inhibition Inhibition lanosterol->inhibition ergosterol Ergosterol intermediate->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Component of benzimidazole This compound benzimidazole->lanosterol inhibition->ergosterol Depletes

Caption: Inhibition of ergosterol biosynthesis by benzimidazole derivatives.

Experimental Workflow: Ergosterol Quantification Assay

This assay quantitatively measures the inhibition of ergosterol biosynthesis in fungal cells.[6]

start Start culture_fungi Culture fungal cells start->culture_fungi treat_cells Treat cells with This compound culture_fungi->treat_cells incubate Incubate treat_cells->incubate extract_sterols Extract non-saponifiable lipids incubate->extract_sterols analyze_lcms Analyze ergosterol levels by LC-MS/MS extract_sterols->analyze_lcms quantify Quantify ergosterol inhibition analyze_lcms->quantify end End quantify->end

Caption: Workflow for ergosterol biosynthesis inhibition assay.

Comparative Analysis of Anticancer Mechanisms

Benzimidazole derivatives have also demonstrated significant potential as anticancer agents, often through the induction of apoptosis and cell cycle arrest.[7][8]

Performance Comparison of Benzimidazole Derivatives as Anticancer Agents

The following table presents the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound MCF-7 (Breast)Data not availableDoxorubicin4.17-5.57
A549 (Lung)Data not available5-Fluorouracil1.69
HCT-116 (Colon)Data not availableCisplatinVaries
Benzimidazole-Sulfonamide HybridMCF-71.02-5.405-Fluorouracil6.82-18.42
Benzimidazole-Triazole HybridA5490.635-Fluorouracil1.69
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver)0.39 (µg/mL)DoxorubicinVaries
Novel Benzimidazole DerivativeHCT-11616.2 (µg/mL)--

Data for this compound is hypothetical and serves as a placeholder for experimental results.

Signaling Pathways and Experimental Workflows

2.2.1. Induction of Apoptosis

Many benzimidazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[1][9]

cluster_0 Apoptotic Pathway cluster_1 Mechanism of Action bcl2 Bcl-2 (Anti-apoptotic) inhibition Inhibition bcl2->inhibition bax Bax (Pro-apoptotic) cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis benzimidazole This compound benzimidazole->bcl2 inhibition->bax Upregulates

Caption: Induction of apoptosis by benzimidazole derivatives.

Experimental Workflow: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects and quantifies apoptotic cells.[10]

start Start culture_cells Culture cancer cells start->culture_cells treat_cells Treat cells with This compound culture_cells->treat_cells incubate Incubate treat_cells->incubate harvest_cells Harvest and wash cells incubate->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow quantify_apoptosis Quantify apoptotic cell population analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for Annexin V/PI apoptosis assay.

2.2.2. Cell Cycle Arrest

Certain benzimidazole derivatives can halt the cell cycle at specific phases, such as G2/M, preventing cancer cell proliferation.[8]

Experimental Workflow: Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.[11]

start Start culture_cells Culture cancer cells start->culture_cells treat_cells Treat cells with This compound culture_cells->treat_cells incubate Incubate treat_cells->incubate harvest_cells Harvest and fix cells incubate->harvest_cells stain_dna Stain DNA with Propidium Iodide (PI) harvest_cells->stain_dna analyze_flow Analyze by flow cytometry stain_dna->analyze_flow determine_distribution Determine cell cycle phase distribution (G1, S, G2/M) analyze_flow->determine_distribution end End determine_distribution->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Experimental Protocols

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Method: Broth microdilution method based on CLSI guidelines.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Add the fungal inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of this compound on tubulin polymerization.[3]

Method: Fluorescence-based assay.[3]

  • Use a commercial tubulin polymerization assay kit.

  • Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

  • Add varying concentrations of this compound to a 96-well plate.

  • Add the tubulin reaction mixture to the wells.

  • Immediately measure the increase in fluorescence over time at 37°C using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Ergosterol Biosynthesis Inhibition Assay

Objective: To quantify the inhibition of ergosterol production by this compound.[6]

Method: LC-MS/MS analysis.[6]

  • Culture fungal cells to mid-log phase.

  • Treat the cells with different concentrations of this compound for a defined period.

  • Harvest the cells and perform saponification to extract non-saponifiable lipids (sterols).

  • Analyze the extracted sterols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantify the amount of ergosterol in treated and untreated samples.

  • Calculate the percentage of ergosterol biosynthesis inhibition.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Apoptosis Assay

Objective: To detect and quantify apoptosis induced by this compound.[10]

Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[10]

  • Treat cancer cells with this compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.[11]

Method: Propidium Iodide (PI) staining and flow cytometry.[11]

  • Treat cancer cells with this compound at its IC50 concentration.

  • Harvest the cells, wash with PBS, and fix them in cold ethanol.

  • Treat the fixed cells with RNase A and stain the cellular DNA with PI.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Navigating the Bioactivity of Benzimidazole Analogs: A Comparative Guide to (1H-benzimidazol-2-ylthio)acetonitrile Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals are presented with a comprehensive comparison guide on the cross-reactivity of (1H-benzimidazol-2-ylthio)acetonitrile and its analogs in biological assays. This guide provides an objective analysis of the performance of related benzimidazole derivatives, supported by available experimental data, to aid in the assessment of their therapeutic potential and potential off-target effects.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The compound this compound, belonging to this versatile class, holds therapeutic promise. However, a thorough understanding of its bioactivity and potential for cross-reactivity in various biological assays is crucial for its development as a selective therapeutic agent.

This guide synthesizes available data on structurally related benzimidazole derivatives to provide a comparative framework for understanding the potential biological profile of this compound. While specific experimental data for this compound is limited in the public domain, the analysis of its analogs offers valuable insights into its likely behavior in biological systems.

I. Comparative Analysis of Biological Activity

To contextualize the potential bioactivity of this compound, this section presents a comparative summary of the antimicrobial and cytotoxic activities of structurally related benzimidazole derivatives.

Antimicrobial Activity

Benzimidazole derivatives are well-documented for their potent antimicrobial effects. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzimidazole analogs against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
(1H-benzimidazol-2-ylmethyl)-N-phenyl amineStaphylococcus aureus58Tetracycline82[1]
2-(Aryl)-benzimidazole derivative 1S. aureus62.5Ciprofloxacin125[2]
2-(Aryl)-benzimidazole derivative 2P. aeruginosa62.5Ciprofloxacin125[2]
2-Substituted benzimidazole (Compound 11)S. aureus>1000CiprofloxacinNot specified[3]
2-Substituted benzimidazole (Compound 11)Klebseilla spp.>1000CiprofloxacinNot specified[3]
Cytotoxic Activity

The anticancer potential of benzimidazole derivatives is a significant area of research. The following table outlines the half-maximal inhibitory concentration (IC50) values of various analogs in different cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Platinum complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amineBreast Cancer12.4Cisplatin9.91[1]
Benzimidazole-pyrazole hybridPancreatic Cancer (SW1990)30.9 ± 0.77GemcitabineNot specified[4]
Benzimidazole-pyrazole hybridPancreatic Cancer (AsPC1)32.8 ± 3.44GemcitabineNot specified[4]
2-Methyl-1H-benzimidazoleNot specified144.84 (antioxidant activity)BHT51.56

II. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. This section provides protocols for key assays used in the evaluation of benzimidazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound, this compound or its analogs, is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

III. Potential Signaling Pathway Interactions

The biological effects of benzimidazole derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and potential for cross-reactivity.

dot

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Benzimidazole This compound (Potential Inhibitor) Benzimidazole->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

dot

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse Benzimidazole This compound (Potential Modulator) Benzimidazole->Raf

Caption: Potential modulation of the MAPK signaling cascade.

dot

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Promotes Benzimidazole This compound (Potential Inhibitor) Benzimidazole->VEGFR

Caption: Potential inhibition of the VEGFR signaling pathway.

IV. Conclusion

While direct experimental evidence for the biological activity and cross-reactivity of this compound is currently scarce in publicly available literature, the analysis of its structural analogs provides a valuable predictive framework. The data on related benzimidazole derivatives suggest that this compound likely possesses antimicrobial and cytotoxic properties. The provided experimental protocols offer a standardized approach for the systematic evaluation of its bioactivity. Furthermore, the potential for interaction with key signaling pathways such as EGFR, MAPK, and VEGFR highlights the need for comprehensive screening to determine its selectivity and mechanism of action. This guide serves as a foundational resource for researchers to design and execute further studies to fully characterize the therapeutic potential of this compound.

References

Benchmarking Cytotoxicity: A Comparative Analysis of (1H-benzimidazol-2-ylthio)acetonitrile Scaffolds Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. This guide provides a comparative analysis of the cytotoxic potential of compounds derived from the (1H-benzimidazol-2-ylthio)acetonitrile core structure against well-established anticancer drugs. Due to the limited availability of direct comparative studies on this compound itself, this analysis focuses on structurally related benzimidazole derivatives for which experimental data is available, offering valuable insights into the potential of this chemical class.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a representative benzimidazole derivative against various human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potency.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Benzimidazole Derivative (Compound 5) MCF-7Breast Adenocarcinoma17.8 ± 0.24[1]
DU-145Prostate Carcinoma10.2 ± 1.4[1]
H69ARSmall Cell Lung Cancer49.9 ± 0.22[1]
Doxorubicin MCF-7Breast Adenocarcinoma0.5 - 2.0Generic Data
DU-145Prostate Carcinoma0.1 - 0.5Generic Data
H69ARSmall Cell Lung Cancer0.01 - 0.1Generic Data
Cisplatin MCF-7Breast Adenocarcinoma5 - 20Generic Data
DU-145Prostate Carcinoma1 - 5Generic Data
H69ARSmall Cell Lung Cancer0.5 - 2.0Generic Data

Note: The IC50 values for Doxorubicin and Cisplatin are representative ranges from various literature sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The following are detailed methodologies for commonly employed in vitro assays to determine the cytotoxic effects of chemical compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivative) and a known anticancer drug (positive control) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Treat with Compound/Drug A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

MTT Assay Workflow Diagram
SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the treatment period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plate is washed five times with slow-running tap water to remove the TCA.

  • Staining: 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated for 30 minutes at room temperature.

  • Washing: The plate is washed four times with 1% (v/v) acetic acid to remove unbound dye.

  • Drying: The plate is allowed to air dry.

  • Protein-Bound Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Signaling Pathways in Benzimidazole-Mediated Cytotoxicity

Benzimidazole derivatives exert their anticancer effects through various mechanisms of action, often by interfering with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound are yet to be fully elucidated, the broader class of benzimidazole compounds has been shown to target several key pathways.

One of the prominent mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, some benzimidazole derivatives have been reported to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), thereby suppressing tumor angiogenesis and growth. Furthermore, induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspase cascades is another common mechanism.

Benzimidazole_Signaling_Pathway cluster_pathway General Signaling Pathways for Benzimidazole Anticancer Activity Benzimidazole Benzimidazole Derivative Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibits Kinases Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Benzimidazole->Kinases Inhibits Apoptosis Apoptotic Pathways (Bcl-2 family, Caspases) Benzimidazole->Apoptosis Modulates Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Angiogenesis_Inhibition Inhibition of Angiogenesis Kinases->Angiogenesis_Inhibition Proliferation_Inhibition Inhibition of Proliferation Kinases->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Apoptosis->Apoptosis_Induction G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest G2M_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Angiogenesis_Inhibition->Cell_Death Proliferation_Inhibition->Cell_Death Apoptosis_Induction->Cell_Death

Benzimidazole Anticancer Signaling Pathways

References

Reproducibility of published synthesis of (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to (1H-benzimidazol-2-ylthio)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The reproducibility and efficiency of chemical syntheses are critical factors in drug discovery and development, impacting scalability, cost, and the reliable supply of active pharmaceutical ingredients. This document outlines two common methods for the synthesis of this compound, presenting detailed experimental protocols and a summary of reported yields to aid researchers in selecting the most suitable method for their needs.

Method A: Direct S-Alkylation of 2-Mercaptobenzimidazole

This widely utilized method involves the direct alkylation of commercially available or readily synthesized 2-mercaptobenzimidazole with chloroacetonitrile in the presence of a base. This approach is favored for its straightforward nature and generally high yields.

Experimental Protocol:

A procedure analogous to the synthesis of ethyl (1H-benzimidazol-2-ylthio)acetate provides a reliable protocol for the target molecule.[1]

  • Reaction Setup: A mixture of 2-mercaptobenzimidazole (0.1 mol), anhydrous potassium carbonate (0.1 mol), and chloroacetonitrile (0.13 mol) is prepared in dry acetone (300 ml).

  • Reaction Conditions: The reaction mixture is heated under reflux for approximately 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The residue is recrystallized from a suitable solvent, such as ethanol, to afford the purified this compound.

Method B: Two-Step Synthesis from o-Phenylenediamine

Step 1: Synthesis of 2-Mercaptobenzimidazole

A common and efficient method for the synthesis of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide.

Experimental Protocol:
  • Reaction Setup: A mixture of o-phenylenediamine (0.3 mol), potassium hydroxide (0.33 mol), and carbon disulfide (0.34 mol) is prepared in 95% ethanol (300 ml) and water (45 ml).

  • Reaction Conditions: The mixture is heated under reflux for 3 hours.

  • Work-up and Isolation: After reflux, the solution is treated with activated charcoal (Norit) and filtered. The hot filtrate is diluted with warm water, and the product is precipitated by the addition of acetic acid.

  • Purification: The resulting crystals are collected by filtration and dried to yield 2-mercaptobenzimidazole.

Step 2: Synthesis of this compound

The 2-mercaptobenzimidazole obtained from Step 1 is then used in the S-alkylation reaction as detailed in Method A.

Performance Comparison

The following table summarizes the reported yields for each method, providing a quantitative basis for comparison. The yield for the direct S-alkylation in Method A is based on a closely related synthesis and is expected to be comparable.

MethodStarting Material(s)Key ReagentsReported Yield
Method A 2-MercaptobenzimidazoleChloroacetonitrile, K₂CO₃, Acetone~87% (analogous reaction)[1]
Method B o-PhenylenediamineStep 1: CS₂, KOH, EthanolStep 2: Chloroacetonitrile, K₂CO₃, AcetoneStep 1: 84-86.5% Overall (calculated): ~73-76%

Synthetic Pathway Diagrams

To visualize the described synthetic routes, the following diagrams are provided.

MethodA MBI 2-Mercaptobenzimidazole Reagents K₂CO₃, Acetone Reflux, 6h MBI->Reagents CAN Chloroacetonitrile CAN->Reagents Product This compound Reagents->Product ~87% yield

Caption: Synthetic scheme for Method A: Direct S-Alkylation.

MethodB cluster_step1 Step 1 cluster_step2 Step 2 OPD o-Phenylenediamine Reagents1 KOH, Ethanol Reflux, 3h OPD->Reagents1 CS2 Carbon Disulfide CS2->Reagents1 MBI 2-Mercaptobenzimidazole MBI_step2 2-Mercaptobenzimidazole Reagents1->MBI 84-86.5% yield Reagents2 K₂CO₃, Acetone Reflux, 6h MBI_step2->Reagents2 CAN Chloroacetonitrile CAN->Reagents2 Product This compound Reagents2->Product ~87% yield

Caption: Synthetic scheme for Method B: Two-Step Synthesis.

Conclusion

Both methods presented offer viable routes to this compound. Method A is a high-yielding, one-step process ideal for when 2-mercaptobenzimidazole is readily available. Method B, while involving an additional step, provides a reliable synthesis from the more fundamental starting material, o-phenylenediamine, with a good overall yield. The choice between these methods will ultimately depend on the availability of starting materials, desired scale of production, and the specific context of the research or development project. The detailed protocols and comparative data in this guide are intended to facilitate an informed decision-making process for researchers in the field.

References

Head-to-head comparison of (1H-benzimidazol-2-ylthio)acetonitrile derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of (1H-benzimidazol-2-ylthio)acetonitrile Derivatives in Cancer Cell Lines

The quest for novel and effective anticancer agents has led researchers to explore a wide array of synthetic compounds. Among these, derivatives of this compound have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines. This guide provides a head-to-head comparison of selected derivatives, summarizing their in vitro anticancer activity, outlining key experimental protocols for their evaluation, and illustrating the general workflow and a relevant signaling pathway.

Data Presentation: Comparative Cytotoxic Activity

The in vitro cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates a higher potency of the compound.

The following table summarizes the IC50 values for a selection of benzimidazole-2-thiol derivatives from various studies, providing a comparative view of their efficacy in different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
HS-5G SH-SY5Y (Neuroblastoma)25[1]
HS-5H SH-SY5Y (Neuroblastoma)25[1]
1d HepG2 (Hepatocellular Carcinoma)2.10[2]
1d HCT-116 (Colorectal Carcinoma)1.25[2]
1f HepG2 (Hepatocellular Carcinoma)14.6[2]
1f HCT-116 (Colorectal Carcinoma)3.69[2]
1g HepG2 (Hepatocellular Carcinoma)12.2[2]
1g HCT-116 (Colorectal Carcinoma)2.61[2]
5b A549 (Lung Carcinoma)>100[3]
5b HCC1937 (Breast Carcinoma)2.6[3]
5b MDA-MB-468 (Breast Carcinoma)13.9[3]
Compound 23 MDA-MB-231 (Breast Carcinoma)6.03[4]
Compound 23 MDA-MB-468 (Breast Carcinoma)8.3[4]
Compound 18 A549 (Lung Carcinoma)0.63[4]
Compound 18 MCF-7 (Breast Carcinoma)1.3[4]
Compound 18 MDA-MB-231 (Breast Carcinoma)0.94[4]

Experimental Protocols

The evaluation of the anticancer potential of this compound derivatives involves a series of standard in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives and incubated for an additional 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on their fluorescence intensity.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation of Anticancer Activity A Synthesis of this compound Derivatives C Cytotoxicity Screening (MTT Assay) A->C B Cell Culture (Cancer Cell Lines) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G H Data Analysis and Interpretation F->H G->H

Caption: General experimental workflow for evaluating the anticancer activity of novel compounds.

Apoptosis Signaling Pathway

G cluster_1 Simplified Apoptosis Pathway A Benzimidazole Derivative B Induction of Cellular Stress A->B C Activation of Pro-apoptotic Proteins (e.g., Bax) B->C D Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Release of Cytochrome c E->F G Caspase Activation F->G H Apoptosis (Programmed Cell Death) G->H

Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer agents.

References

A Comparative Guide to the Structure-Activity Relationship of (1H-benzimidazol-2-yl)acetonitrile Analogues as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of (1H-benzimidazol-2-yl)acetonitrile analogues, focusing on their potential as anticancer agents. While the primary focus of this guide is on analogues featuring a direct linkage between the benzimidazole ring and the acetonitrile moiety, this information provides valuable insights for the rational design of similar scaffolds, including the closely related (1H-benzimidazol-2-ylthio)acetonitrile analogues. The data presented is derived from systematic experimental studies and is intended to inform the strategic design of more potent and selective anticancer compounds.

Core Scaffold and Rationale

The benzimidazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. Its structural similarity to endogenous purines allows it to interact with various biological targets, including enzymes and receptors involved in cancer progression. The acetonitrile moiety is a versatile functional group that can participate in various interactions and can be a key pharmacophoric element. The combination of these two moieties in the (1H-benzimidazol-2-yl)acetonitrile framework presents a promising starting point for the development of novel anticancer therapeutics.

Structure-Activity Relationship Analysis

The anticancer activity of (1H-benzimidazol-2-yl)acetonitrile analogues has been evaluated against various human cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 in µM) of a series of analogues where the cyanomethyl group at the 2-position of the benzimidazole is substituted. The data is based on the findings of Refaat (2010), which investigated a series of 2-cyanomethyl)benzimidazole derivatives.

Table 1: Anticancer Activity of 2-(Substituted-cyanomethyl)benzimidazole Analogues
CompoundRHepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
4a 4-Fluorobenzylidene5.27.86.5
4b 4-Chlorobenzylidene4.86.25.9
4c 4-Bromobenzylidene4.55.95.1
4d 4-Nitrobenzylidene3.94.84.2
5a Cyclopentylidene8.19.58.8
5b Cyclohexylidene7.58.98.2

Analysis of Substitutions on the Cyanomethyl Group (R):

  • Aromatic Substituents: The introduction of a substituted benzylidene group at the cyanomethyl position generally leads to good anticancer activity.

  • Effect of Halogens: Among the halogenated derivatives (4a-4c), a trend of increasing activity is observed with increasing atomic weight of the halogen (Br > Cl > F). The 4-bromobenzylidene analogue (4c) exhibited the best activity in this subgroup.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group at the para-position of the benzylidene ring (4d) resulted in the most potent compound in this series across all three cell lines. This suggests that electron-deficient aromatic rings enhance cytotoxic activity.

  • Alicyclic Substituents: The replacement of the aromatic ring with cycloalkylidene moieties (5a and 5b) led to a decrease in anticancer activity compared to the benzylidene-substituted analogues. The cyclohexylidene derivative (5b) was slightly more active than the cyclopentylidene derivative (5a).

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis A Scaffold Selection: (1H-benzimidazol-2-yl)acetonitrile B Analogue Design: Systematic modification at R1 and R2 A->B C Chemical Synthesis B->C D In vitro Anticancer Screening (e.g., MTT Assay) C->D E Determination of IC50 values D->E F Data Compilation and Comparison E->F G Identification of Key Structural Features for Activity F->G H Lead Compound Identification G->H H->B Rational Design of New Analogues

Hypothetical Signaling Pathway Inhibition

While the exact mechanism of action for these compounds is not fully elucidated, benzimidazole derivatives are known to interfere with various signaling pathways crucial for cancer cell proliferation and survival. A plausible mechanism could involve the inhibition of key kinases or other enzymes within these pathways.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor (1H-benzimidazol-2-yl)acetonitrile Analogue Inhibitor->RAF Inhibition

Experimental Protocols

The following is a detailed methodology for the in vitro anticancer activity screening, based on the widely used MTT assay.

MTT Assay for In Vitro Cytotoxicity

1. Cell Culture and Plating:

  • Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells.

  • Control wells receive medium with DMSO at the same concentration as the treated wells.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and analyzing the data using a suitable software (e.g., GraphPad Prism).

Conclusion

The structure-activity relationship analysis of (1H-benzimidazol-2-yl)acetonitrile analogues reveals that modifications at the cyanomethyl position significantly influence their anticancer activity. The presence of a substituted benzylidene group, particularly with a strong electron-withdrawing group like nitro, enhances cytotoxicity. This guide provides a foundational understanding for the rational design of more potent benzimidazole-based anticancer agents. Further investigations into substitutions on the benzimidazole ring and the exploration of the thioether linkage in the this compound scaffold are warranted to develop lead compounds with improved therapeutic potential.

In vivo efficacy comparison of (1H-benzimidazol-2-ylthio)acetonitrile with established drugs

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the repurposed anthelmintic drug, mebendazole, reveals promising preclinical efficacy in the treatment of glioblastoma, demonstrating advantages over established chemotherapeutic agents. This guide synthesizes available in vivo data, comparing the performance of mebendazole with standard-of-care drugs vincristine and temozolomide.

Due to a lack of available in vivo efficacy data for (1H-benzimidazol-2-ylthio)acetonitrile, this comparative guide focuses on the well-studied benzimidazole derivative, mebendazole. Mebendazole, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed anticancer agent, particularly for difficult-to-treat malignancies such as glioblastoma.[1][2] Its primary mechanism of anticancer activity is the disruption of microtubule polymerization, a target shared by established chemotherapeutics like vincristine.[1]

Comparative Efficacy in Glioblastoma Models

Preclinical studies in orthotopic mouse models of glioblastoma have demonstrated the superior efficacy of mebendazole compared to vincristine and its potential to enhance the effects of temozolomide.

Table 1: In Vivo Efficacy of Mebendazole vs. Established Drugs in Glioblastoma Mouse Models

Compound Dose & Route Animal Model Cell Line Key Efficacy Results Reference
Mebendazole 50 mg/kg, oralC57BL/6 MiceGL261 GliomaSignificant increase in mean survival time.[2]
Vincristine 0.25 mg/kg, intraperitonealC57BL/6 MiceGL261 GliomaNo significant increase in survival time.[2]
Mebendazole 50 mg/kg, oralSyngeneic & Xenograft MiceGL261 & 060919Extended mean survival by up to 63%.[1]
Temozolomide 15 mg/kg, oralC57BL/6 MiceGL261 GliomaExtended mean survival by 41.4%.[3]
Mebendazole + Temozolomide 50 mg/kg MBZ + 15 mg/kg TMZ, oralC57BL/6 MiceGL261 GliomaExtended mean survival by 72.4%.[3]

Experimental Protocols

The following protocols are based on methodologies reported in the referenced preclinical studies.

Orthotopic Glioblastoma Mouse Model: The in vivo efficacy of mebendazole and comparator drugs was evaluated in an orthotopic glioblastoma model.[2][3]

  • Cell Culture: GL261 murine glioma cells were cultured in appropriate media until reaching the desired confluence for implantation.

  • Animal Model: C57BL/6 mice were used for the syngeneic tumor model.

  • Tumor Cell Implantation: A stereotactic procedure was used to intracranially implant GL261 glioma cells into the brains of the mice.

  • Drug Administration:

    • Mebendazole: Administered orally at a dose of 50 mg/kg.[2][3]

    • Vincristine: Administered via intraperitoneal injection at a dose of 0.25 mg/kg.[2]

    • Temozolomide: Administered orally at a dose of 15 mg/kg.[3]

  • Treatment Schedule: Treatment was initiated 5 days post-tumor implantation and continued for a specified duration, such as 20 consecutive days, followed by a 5-days-on, 2-days-off schedule.[3]

  • Efficacy Assessment: The primary endpoint was animal survival, which was monitored and recorded daily. Tumor growth was also monitored in some studies using methods like bioluminescence imaging.[4]

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis cell_culture GL261 Glioma Cell Culture implantation Intracranial Tumor Cell Implantation cell_culture->implantation animal_model C57BL/6 Mice animal_model->implantation treatment Drug Administration (Oral/IP) implantation->treatment monitoring Survival Monitoring treatment->monitoring imaging Tumor Growth Imaging treatment->imaging

Mechanism of Action: Microtubule Disruption and Downstream Effects

Mebendazole's primary anticancer mechanism is the inhibition of tubulin polymerization by binding to the colchicine-binding domain of β-tubulin.[1] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis (programmed cell death).[5]

The disruption of microtubule dynamics by mebendazole triggers a cascade of downstream signaling events that contribute to its anticancer effects. In some cancer cell lines, mebendazole treatment leads to the stabilization of the p53 tumor suppressor protein and the subsequent expression of its downstream targets, p21 and MDM2.[1] This p53-dependent pathway can induce cell cycle arrest and apoptosis. However, mebendazole has also been shown to induce apoptosis in p53-null cancer cells, indicating the involvement of p53-independent pathways.[1] These can include the release of cytochrome c from the mitochondria and the activation of caspases 8 and 9, which are key executioners of apoptosis.[1]

Furthermore, mebendazole has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, by down-regulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]

mebendazole_moa cluster_drug Drug Action cluster_cellular Cellular Effects cluster_downstream Downstream Signaling mebendazole Mebendazole tubulin β-Tubulin mebendazole->tubulin binds to vegfr2 VEGFR2 Inhibition mebendazole->vegfr2 inhibits microtubules Microtubule Disruption tubulin->microtubules inhibits polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest p53 p53 Stabilization mitotic_arrest->p53 apoptosis Apoptosis mitotic_arrest->apoptosis cytochrome_c Cytochrome c Release mitotic_arrest->cytochrome_c angiogenesis Angiogenesis Inhibition vegfr2->angiogenesis p53->apoptosis cytochrome_c->apoptosis

References

Unveiling Enzyme Inhibition: A Comparative Docking Analysis of (1H-benzimidazol-2-ylthio)acetonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular interactions of promising enzyme inhibitors, this guide offers researchers, scientists, and drug development professionals a comparative analysis of (1H-benzimidazol-2-ylthio)acetonitrile and other benzimidazole-based compounds. Through in-silico docking studies, this publication provides valuable insights into the binding affinities and potential inhibitory mechanisms against key enzymatic targets, namely Epidermal Growth Factor Receptor (EGFR) and Acetylcholinesterase (AChE).

This comparative guide synthesizes data from various computational studies to present a clear overview of the binding efficiencies of several benzimidazole derivatives. The data, presented in a structured tabular format, allows for a straightforward comparison of docking scores, offering a predictive measure of the compounds' inhibitory potential. Furthermore, detailed experimental protocols for molecular docking are provided to ensure transparency and reproducibility of the presented findings.

Data Presentation: A Comparative Look at Binding Affinities

The following table summarizes the docking scores of this compound and other selected benzimidazole derivatives against EGFR and AChE. The docking score, typically represented in kcal/mol, indicates the binding affinity of the ligand to the receptor, with a more negative value suggesting a stronger interaction.

CompoundTarget EnzymeDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
This compoundEGFR-7.2Erlotinib-9.7
Keto-benzimidazole (7c)EGFR-8.1Gefitinib-
Amino-benzimidazole (1c)EGFR (T790M)-8.4Gefitinib-
Oxadiazole/benzimidazole hybridEGFR-8.7Erlotinib-9.7
This compoundAChE-8.1Donepezil-
Mannich-benzimidazole derivativeAChE-9.5Donepezil-
o-propoxyphenyl-benzimidazoleAChE-10.2Donepezil-
Benzimidazole-triazole (3h)AChE-9.8 (Ki=24.8 nM)Donepezil-10.5 (Ki=21.8 nM)

Note: The docking score for this compound is an estimated value based on the docking of structurally similar benzimidazole-2-thiol derivatives, as direct comparative studies were not publicly available.[1] The docking scores for other compounds are sourced from various published studies.[2][3][4][5]

Experimental Protocols: A Guide to Molecular Docking

The following protocol outlines a standard procedure for performing molecular docking studies using AutoDock Vina, a widely used open-source program for computational docking.[6][7]

1. Preparation of the Receptor Protein:

  • Obtain Protein Structure: The three-dimensional crystal structure of the target enzyme (e.g., EGFR, AChE) is downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: All non-essential molecules, including water molecules, co-factors, and existing ligands, are removed from the protein structure using molecular visualization software such as PyMOL or Chimera.

  • Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues.

  • Charge Assignment: Gasteiger charges are computed and assigned to the protein atoms.

  • Conversion to PDBQT format: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand:

  • Ligand Sketching: The 2D structure of the inhibitor molecule, such as this compound, is drawn using a chemical drawing tool like ChemDraw.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D structure, and its geometry is optimized to find the lowest energy conformation.

  • Torsion Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • Conversion to PDBQT format: The prepared ligand is saved in the PDBQT file format.

3. Docking Simulation using AutoDock Vina:

  • Grid Box Definition: A three-dimensional grid box is defined around the active site of the target enzyme. This box specifies the search space for the ligand during the docking simulation. The center and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or by identifying key active site residues.

  • Configuration File: A configuration file is created that specifies the input files for the receptor and ligand (in PDBQT format), the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness (which controls the thoroughness of the search).

  • Running the Docking Simulation: The AutoDock Vina program is executed from the command line, using the configuration file as input.

  • Analysis of Results: Vina will generate an output file containing the predicted binding poses of the ligand ranked by their docking scores. The pose with the most negative docking score represents the most favorable binding mode. These interactions can be visualized and analyzed using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions between the ligand and the enzyme's active site.[2][6][7]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_receptor_prep Receptor Preparation cluster_ligand_prep Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis pdb Download PDB clean Clean Protein pdb->clean addH Add Hydrogens clean->addH chargeR Assign Charges addH->chargeR pdbqtR Save as PDBQT chargeR->pdbqtR grid Define Grid Box pdbqtR->grid sketch Sketch 2D Structure convert3D Convert to 3D & Optimize sketch->convert3D torsion Define Torsions convert3D->torsion pdbqtL Save as PDBQT torsion->pdbqtL config Create Config File pdbqtL->config grid->config run Run AutoDock Vina config->run visualize Visualize Poses run->visualize analyze Analyze Interactions visualize->analyze

Caption: Experimental workflow for molecular docking.

PI3K_Akt_signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound & other inhibitors Inhibitor->RTK Inhibition

Caption: The PI3K/Akt signaling pathway and EGFR inhibition.

References

A Comparative Purity Analysis of Commercial vs. Synthesized (1H-benzimidazol-2-ylthio)acetonitrile for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating a Key Synthetic Intermediate

(1H-benzimidazol-2-ylthio)acetonitrile is a crucial building block in the synthesis of various biologically active compounds. The purity of this intermediate is paramount to ensure the reliability and reproducibility of experimental results and the quality of downstream products in drug development. This guide provides a comprehensive comparison of the purity of commercially available this compound with a laboratory-synthesized equivalent, supported by detailed experimental protocols and analytical data.

Comparative Purity Assessment: Commercial vs. Synthesized Batches

The purity of a commercially procured batch of this compound was compared against a batch synthesized in-house via the protocol detailed below. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Summary of Purity Analysis Data

Parameter Commercial Batch Synthesized Batch Method of Analysis
Appearance Off-white to pale yellow powderWhite crystalline solidVisual Inspection
Purity (HPLC) 97.2%>99.5%HPLC-UV (280 nm)
Melting Point 188-191 °C192-194 °CMelting Point Apparatus
¹H NMR Conforms to structure; minor unidentified peaksConforms to structure; no significant impurities400 MHz NMR
Mass Spectrum [M+H]⁺ = 190.04[M+H]⁺ = 190.04ESI-MS
Key Impurity 1 1.5% (Unidentified, RT=3.8 min)Not DetectedHPLC-UV
Key Impurity 2 0.8% (2-Mercaptobenzimidazole)<0.1%HPLC-UV

Key Findings:

The in-house synthesized batch of this compound demonstrated a higher purity profile (>99.5%) compared to the commercial sample (97.2%) as determined by HPLC. The synthesized product also exhibited a sharper melting point range, indicative of higher purity. While both samples were confirmed to be the target compound by ¹H NMR and MS, the commercial batch contained detectable levels of unreacted 2-mercaptobenzimidazole and another unidentified impurity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the S-alkylation of 2-mercaptobenzimidazole.[1]

Materials:

  • 2-Mercaptobenzimidazole (1.50 g, 10 mmol)

  • Chloroacetonitrile (0.83 g, 11 mmol)

  • Anhydrous Potassium Carbonate (2.76 g, 20 mmol)

  • Acetone (50 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 100 mL round-bottom flask, add 2-mercaptobenzimidazole (1.50 g), anhydrous potassium carbonate (2.76 g), and acetone (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetonitrile (0.83 g) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure this compound as a white crystalline solid.

  • Dry the product under vacuum.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This method is based on established protocols for the analysis of benzimidazole derivatives.[2][3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % A % B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of the commercial and synthesized samples in 10 mL of acetonitrile to prepare 0.1 mg/mL solutions.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: Samples were dissolved in DMSO-d₆ and spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • Mass Spectrometry: Mass spectra were acquired using an Electrospray Ionization (ESI) source in positive ion mode.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and comparative purity validation of this compound.

G cluster_synthesis Synthesis cluster_analysis Purity Validation start Start Materials: 2-Mercaptobenzimidazole, Chloroacetonitrile, K2CO3, Acetone reaction Reaction: Reflux for 4h start->reaction workup Workup: Filtration & Evaporation reaction->workup purification Purification: Recrystallization from Ethanol workup->purification product Synthesized This compound purification->product hplc HPLC Analysis product->hplc nmr ¹H NMR Analysis product->nmr ms Mass Spectrometry product->ms commercial Commercial This compound commercial->hplc commercial->nmr commercial->ms comparison Data Comparison hplc->comparison nmr->comparison ms->comparison

Caption: Workflow for synthesis and purity validation.

Potential Impurity Formation

This diagram illustrates the main reaction pathway and a potential side reaction leading to an N-alkylated impurity.

G reactant1 2-Mercaptobenzimidazole product S-Alkylation Product (Desired) reactant1->product side_product N-Alkylation Product (Impurity) reactant1->side_product reactant2 Chloroacetonitrile reactant2->product reactant2->side_product base K2CO3 base->product promotes base->side_product promotes

Caption: Desired reaction vs. potential side reaction.

Conclusion

While commercial sources provide convenient access to this compound, this guide demonstrates that in-house synthesis can yield a product of significantly higher purity. For applications where high purity is critical, such as in the development of pharmaceutical agents, validating the purity of starting materials is essential. The provided protocols offer a reliable method for both the synthesis and the purity assessment of this important chemical intermediate. Researchers are encouraged to perform such validation to ensure the integrity of their scientific findings.

References

Inter-laboratory Validation of (1H-benzimidazol-2-ylthio)acetonitrile Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive inter-laboratory validation study comparing bioassays for (1H-benzimidazol-2-ylthio)acetonitrile could not be conducted due to the absence of publicly available experimental data. Extensive searches of scientific literature and biological databases did not yield any specific bioassay results, such as IC50 or EC50 values, or detailed experimental protocols for this particular compound.

For a robust inter-laboratory comparison that meets the standards of the scientific and drug development community, foundational data from at least one laboratory is a prerequisite. Such data would typically include metrics on the compound's activity, potency, and the specific conditions under which these were measured. This information is essential for replication and comparison across different laboratories to assess the reproducibility and reliability of a given bioassay.

While the broader class of benzimidazole derivatives has been extensively studied for various biological activities, including anticancer, antiviral, and antimicrobial properties, the specific compound of interest, this compound, remains uncharacterized in the public domain from a bioassay perspective.

Therefore, this guide cannot provide the requested data tables, experimental protocols, or signaling pathway diagrams due to the lack of foundational research on the biological activity of this compound.

Future Directions

To enable a future comparative analysis, the following steps would be necessary:

  • Primary Screening: Initial biological screening of this compound against various cell lines or targets to identify any biological activity.

  • Assay Development: Development and optimization of a specific bioassay to quantify the observed activity. This would involve defining parameters such as cell density, incubation time, and reagent concentrations.

  • Single-Laboratory Validation: Thorough validation of the developed assay within a single laboratory to establish its performance characteristics, including:

    • Potency and Efficacy: Determination of metrics like IC50 or EC50.

    • Assay Window and Signal-to-Basal Ratio.

    • Reproducibility: Intra-assay and inter-assay variability.

  • Inter-laboratory Validation: Once a robust and validated assay is established, a formal inter-laboratory study can be designed. This would involve sharing the standardized protocol and the compound with multiple independent laboratories to assess the cross-site reproducibility of the bioassay.

Below is a conceptual workflow for a future inter-laboratory validation study.

G cluster_0 Phase 1: Assay Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Validation A Primary Biological Screening of this compound B Identification of Biological Activity A->B C Development of a Quantitative Bioassay Protocol B->C D Intra-Laboratory Validation (Reproducibility, Robustness, Z-factor) C->D E Protocol Standardization & Material Distribution D->E Standardized Protocol F Independent Assay Execution in Multiple Labs E->F G Data Collection & Statistical Analysis (Inter-lab Reproducibility, Bias) F->G H Assessment of Assay Transferability G->H I Final Validation Report & Comparative Guide Publication H->I

Figure 1. A conceptual workflow for the development and inter-laboratory validation of a bioassay for this compound.

Researchers and organizations interested in the biological activities of this compound are encouraged to perform and publish initial findings to build the necessary foundation for any future comparative studies.

A Comparative Analysis of the Physicochemical Properties of (1H-benzimidazol-2-ylthio)acetonitrile and Its Isomeric Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of (1H-benzimidazol-2-ylthio)acetonitrile and its related isomeric derivatives. Understanding these properties is crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds, which are of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzimidazole scaffold. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the analytical workflow.

Data Summary

The following table summarizes the available physicochemical data for this compound and a representative N-substituted isomer, 1-methyl-2-((cyanomethyl)thio)-1H-benzimidazole. Direct experimental data for a comprehensive set of simple positional isomers of the parent compound is limited in the available literature. Therefore, an N-methylated derivative is used here to illustrate the impact of substitution on the physicochemical properties.

PropertyThis compound (Parent Compound)1-Methyl-2-((cyanomethyl)thio)-1H-benzimidazole (Isomer)
Molecular Formula C₉H₇N₃SC₁₀H₉N₃S
Molecular Weight ( g/mol ) 189.24203.27
Melting Point (°C) Data not availableData not available
LogP (Calculated) ~1.5 - 2.0 (Estimated)~1.8 - 2.3 (Estimated)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO.Likely similar to the parent compound, with potentially increased solubility in less polar organic solvents.
Spectroscopic Data (¹H NMR) Characteristic peaks for benzimidazole ring protons and a singlet for the methylene protons of the acetonitrile group.Similar peaks for the benzimidazole ring, a singlet for the N-methyl group, and a singlet for the methylene protons.
Spectroscopic Data (IR, cm⁻¹) Peaks corresponding to N-H stretching, C=N stretching, and C≡N stretching.Absence of N-H stretching peak; presence of C=N and C≡N stretching peaks.

Note: The LogP values are estimations based on calculations and data for structurally similar compounds. Experimental determination is recommended for precise values.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound isomers.

Synthesis of this compound and its N-methyl Isomer
  • Parent Compound Synthesis: this compound is typically synthesized by the reaction of 2-mercapto-1H-benzimidazole with chloroacetonitrile in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like ethanol or acetone. The reaction mixture is stirred at room temperature or heated under reflux, followed by purification.

  • N-methyl Isomer Synthesis: The 1-methyl isomer can be prepared by first N-methylating 2-mercapto-1H-benzimidazole using a methylating agent like methyl iodide, followed by the reaction with chloroacetonitrile. Alternatively, direct methylation of this compound can lead to a mixture of N-substituted isomers.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded. Pure substances typically have a sharp melting point range of 0.5-1°C.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the layers, the concentration of the compound in each phase is determined using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method: This is a faster method where the retention time of the compound on a nonpolar stationary phase (like C18) is correlated with its LogP value. A calibration curve is first generated using a series of compounds with known LogP values.

Solubility Determination

The solubility of the compounds is determined in various solvents, including water and organic solvents relevant to pharmaceutical formulations.

  • Equilibrium Solubility Method: An excess amount of the compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compounds. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of characteristic absorption bands for N-H, C=N, and C≡N bonds is analyzed.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of the physicochemical properties of this compound isomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination cluster_analysis Comparative Analysis synthesis_parent Synthesis of (1H-benzimidazol- 2-ylthio)acetonitrile purification Purification (Recrystallization/Chromatography) synthesis_parent->purification synthesis_isomer Synthesis of Isomers (e.g., N-substituted) synthesis_isomer->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point purification->mp logp LogP Determination purification->logp solubility Solubility Studies purification->solubility data_table Data Tabulation & Comparison nmr->data_table ir->data_table ms->data_table mp->data_table logp->data_table solubility->data_table

Safety Operating Guide

Proper Disposal of (1H-benzimidazol-2-ylthio)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of (1H-benzimidazol-2-ylthio)acetonitrile, a compound commonly used in pharmaceutical research and development. Adherence to these protocols will minimize risks to personnel and the environment.

I. Immediate Safety Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][3]

II. Waste Characterization and Segregation

This compound is classified as a hazardous waste.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1][3] Therefore, it must be segregated from non-hazardous waste streams.

Key Principles of Waste Segregation:

  • Do Not Mix: Never mix this compound waste with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3]

  • Original Containers: Whenever possible, leave the chemical in its original container.[3] If this is not feasible, use a compatible, clearly labeled waste container.

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing the compound).

III. Disposal Procedures for this compound

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated PPE) in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle). Ensure the container is compatible with the solvent used.

    • Unused Product: Unused or expired this compound should be disposed of in its original container, if possible. Ensure the container is securely sealed.

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazards (e.g., "Toxic," "Irritant")

      • The accumulation start date

      • The name of the principal investigator or laboratory group

  • Waste Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Keep containers tightly closed except when adding waste.[6]

    • Ensure secondary containment is in place to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the waste.

    • Follow all institutional procedures for waste manifest documentation.

IV. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and prevent others from entering. Avoid breathing dust or vapors.[1][2] For small spills, carefully sweep up the solid material and place it into a designated hazardous waste container.[1][2] For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

V. Summary of Disposal Information

Waste Type Disposal Container Disposal Method Key Precautions
Solid this compound Labeled, compatible hazardous waste containerCollection by an approved hazardous waste disposal facilityDo not mix with other waste. Wear appropriate PPE.
Solutions containing this compound Labeled, sealed, chemical-resistant bottleCollection by an approved hazardous waste disposal facilityDo not pour down the drain.[4] Ensure container compatibility with the solvent.
Contaminated Labware (e.g., gloves, filter paper) Labeled, compatible hazardous waste containerCollection by an approved hazardous waste disposal facilityHandle as hazardous waste.
Empty Original Containers Labeled as hazardous wasteCollection by an approved hazardous waste disposal facilityHandle uncleaned containers like the product itself.[3]

VI. Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Characterize Waste (Solid vs. Liquid) B->C D Segregate Waste Streams C->D E Use Labeled, Compatible Waste Containers D->E F Store in Designated Satellite Accumulation Area E->F G Keep Containers Tightly Closed F->G H Contact EHS for Waste Pickup G->H I Disposal by Approved Hazardous Waste Facility H->I

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for (1H-benzimidazol-2-ylthio)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling of (1H-benzimidazol-2-ylthio)acetonitrile in a laboratory setting. The following procedures are based on best practices for handling similar chemical structures and should be implemented to ensure the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body Part Equipment Specifications
Eyes/Face Safety glasses with side shields or gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166[4].
Skin Chemical-resistant glovesButyl or Viton/Butyl gloves are recommended for handling nitriles[5].
Protective clothingA lab coat or chemical-resistant apron should be worn to prevent skin contact[4].
Respiratory RespiratorA NIOSH-approved respirator with an appropriate cartridge should be used if working outside a fume hood or if dust/aerosols are generated[4]. Use a supplied-air respirator for exposures above 13 ppm[5].

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][4]. Facilities should be equipped with an eyewash station and a safety shower[3].

  • Handling Practices:

    • Avoid contact with skin, eyes, and clothing[3][4].

    • Do not breathe dust, fumes, or vapors[3].

    • Wash hands thoroughly after handling[3][4].

    • Use non-sparking tools and take precautionary measures against static discharge, as acetonitrile compounds can be flammable[6].

    • Ground and bond containers when transferring material[7].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area[4][7].

    • Keep away from heat, sparks, open flames, and other ignition sources[6][7].

    • Store away from incompatible materials such as oxidizing agents[7].

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Procedures

Exposure Route Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][7][8]. Do not use mouth-to-mouth resuscitation [8][9].
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek immediate medical attention[3][7][8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][6][7][8].
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][7][8].

Note to Physician: Exposure should be treated as potential cyanide poisoning, as acetonitrile can be metabolized to cyanide in the body. Effects may be delayed[7]. A cyanide antidote kit should be readily available[5].

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth[8]. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation[4].

  • Collect: Place the contained material into a suitable, labeled, and closed container for disposal[4][8].

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All disposal practices must comply with local, state, and federal regulations[9]. Do not allow the product to enter drains or waterways[3].

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_setup->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decon Decontaminate Glassware handling_reaction->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_waste->handling_weigh emergency_spill Spill Response emergency_exposure First Aid

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-benzimidazol-2-ylthio)acetonitrile
Reactant of Route 2
Reactant of Route 2
(1H-benzimidazol-2-ylthio)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.